Benzal diacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[acetyloxy(phenyl)methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYSDRCNTMEYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206824 | |
| Record name | Benzylidene diacetate | |
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Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-55-5 | |
| Record name | Methanediol, 1-phenyl-, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzylidene diacetate | |
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| Record name | 581-55-5 | |
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| Record name | Benzylidene diacetate | |
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| Record name | Benzylidene diacetate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.610 | |
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| Record name | BENZYLIDENE DIACETATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of Benzal diacetate
An In-depth Technical Guide to the Physicochemical Properties of Benzal Diacetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as benzylidene diacetate, is a geminal diacetate with the chemical formula C₁₁H₁₂O₄.[1] It serves as a valuable intermediate in organic synthesis, finding applications in the formation of pharmaceuticals and other biologically active molecules.[1] This document provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its chemical reactivity. All quantitative data are presented in a structured format for clarity and ease of comparison.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a phenyl group attached to a methine carbon which is, in turn, bonded to two acetate (B1210297) groups.[1] A summary of its key physicochemical properties is provided in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | [acetyloxy(phenyl)methyl] acetate | [1] |
| Synonyms | Benzylidene diacetate, Phenylmethanediol diacetate | [2][3] |
| CAS Number | 581-55-5 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][4] |
| Molecular Weight | 208.21 g/mol | [1][2][4] |
| Appearance | White to almost white powder or lumps | [1] |
| Melting Point | 44-46 °C | [1][4][5][6] |
| Boiling Point | 154 °C at 20 mmHg | [1][4][5][6] |
| Density | 1.110 g/cm³ | [1][4] |
| Refractive Index | 1.457 - 1.505 | [1][5] |
| Solubility | Soluble in methanol, ethanol, ether, and chlorinated hydrocarbons.[1][7] Insoluble in water.[7] | |
| LogP (Octanol/Water) | 1.6 - 1.811 | [1][5] |
| Enthalpy of Vaporization | 60.28 kJ/mol | [1] |
| Standard Enthalpy of Formation (Solid) | -773.02 ± 0.57 kJ/mol | [1] |
Chemical Reactivity and Synthesis
The reactivity of this compound is largely defined by the two acetoxy groups, which make it susceptible to hydrolysis and a useful precursor in various organic transformations.
Synthesis of this compound
This compound is commonly synthesized via the acid-catalyzed reaction of benzaldehyde (B42025) with acetic anhydride (B1165640).[7][8] This reaction is an example of gem-diacylation.
Caption: Synthesis of this compound from Benzaldehyde.
Hydrolysis
Under acidic or basic conditions, this compound can be hydrolyzed to yield benzaldehyde (or benzyl (B1604629) alcohol) and acetic acid.[1] This reversibility is a key characteristic of acetal (B89532) and gem-diacetate chemistry.
Caption: Hydrolysis of this compound.
Other Reactions
This compound is also utilized in transition-metal-free cross-coupling reactions with organozinc reagents to form triarylmethane derivatives, which are important structures in many biologically active molecules.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the procedure described by Knoevenagel.[8]
Materials:
-
Benzaldehyde (free of benzoic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium carbonate solution (dilute)
-
Sodium sulfate (B86663) (anhydrous)
-
Water
Procedure:
-
To a mixture of 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid, add 10.0 g (0.094 mole) of benzaldehyde.[8]
-
Agitate the mixture while cooling it to ensure the temperature does not exceed 70°C.[8]
-
Allow the mixture to stand at room temperature for 24 hours.[8]
-
Dissolve the resulting mixture in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash sequentially with water, dilute sodium carbonate solution, and again with water to remove unreacted acid and anhydride.[8]
-
Dry the ethereal solution over anhydrous sodium sulfate.[8]
-
Filter to remove the drying agent and distill the solution to remove the ether.
-
The remaining product is this compound, which can be further purified if necessary. The expected yield is approximately 81%.[8]
Spectroscopic Characterization
The structural identity and purity of this compound are typically confirmed using spectroscopic methods.
Workflow: Spectroscopic Analysis
Caption: Workflow for Spectroscopic Characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals include those for the aromatic protons of the phenyl ring, the methine proton, and the methyl protons of the acetate groups.[1][9] Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[5][9]
-
¹³C NMR : The carbon-13 NMR spectrum reveals the different carbon environments within the molecule, including the carbonyl carbons of the acetate groups, the carbons of the aromatic ring, the methine carbon, and the methyl carbons.[5]
-
-
Infrared (IR) Spectroscopy :
-
Mass Spectrometry (MS) :
-
Mass spectrometry, typically with electron ionization (EI), is used to determine the molecular weight and fragmentation pattern of the compound.[3][10] The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (208.21 g/mol ) and characteristic fragment ions.[1][10]
-
Safety and Handling
While extensive hazard data is not available, due to the presence of ester groups, this compound may cause mild eye and skin irritation.[1] Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[11]
References
- 1. Buy this compound | 581-55-5 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. Benzylidene diacetate | C11H12O4 | CID 68489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 581-55-5 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 581-55-5 [m.chemicalbook.com]
- 7. BENZYLIDENE DIACETATE [chembk.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound(581-55-5) 1H NMR [m.chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound [chembk.com]
An In-depth Technical Guide to Benzal Diacetate (CAS 581-55-5): Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzal diacetate (CAS 581-55-5), also known as benzylidene diacetate, is a geminal diacetate that serves as a valuable intermediate in organic synthesis. While direct biological activity data for this compound is limited, its significance in the pharmaceutical and chemical industries lies in its role as a precursor for more complex molecules, including triarylmethane derivatives, which are known to possess a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed synthesis protocols, spectroscopic data, and key synthetic applications of this compound, with a focus on its relevance to drug development professionals.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 581-55-5 | [2] |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| IUPAC Name | (acetyloxy)(phenyl)methyl acetate | [3] |
| Synonyms | Benzylidene diacetate, Phenylmethanediol diacetate | [2] |
| Appearance | White to almost white powder or lumps | [4] |
| Melting Point | 44-46 °C | [1] |
| Boiling Point | 154 °C at 20 mmHg | [1] |
| Density | 1.110 g/cm³ | [5] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. | [5] |
| Refractive Index | 1.4570 (estimate) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| 7.68 | s | Methine proton (-CH(OAc)₂) | [3] |
| 7.30-7.62 | m | Aromatic protons (C₆H₅) | [3] |
| 2.11 | s | Methyl protons (2 x -COCH₃) | [3] |
| Solvent: CDCl₃, Frequency: 90 MHz |
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1750 | Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester) |
Mass Spectrometry
| m/z | Relative Intensity | Assignment | Reference(s) |
| 208 | 1.0 | [M]⁺ (Molecular ion) | [3] |
| 166 | 5.2 | [M - CH₂CO]⁺ | [3] |
| 149 | 6.3 | [M - OCOCH₃]⁺ | [3] |
| 107 | 41.9 | [M - OCOCH₃ - CH₂CO]⁺ | [3] |
| 105 | 56.9 | [C₆H₅CO]⁺ | [3] |
| 77 | 21.0 | [C₆H₅]⁺ | [3] |
| 43 | 100.0 | [CH₃CO]⁺ (Base peak) | [3] |
Experimental Protocols
Synthesis of this compound from Benzaldehyde
This protocol is adapted from the method described by Knoevenagel (1913).[6]
Materials:
-
Benzaldehyde (free of benzoic acid)
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium carbonate solution (dilute)
-
Sodium sulfate (B86663) (anhydrous)
-
Water
Procedure:
-
To a mixture of 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid, add 10.0 g (0.094 mole) of benzaldehyde.
-
Agitate the mixture and cool it to ensure the temperature does not exceed 70 °C.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Dissolve the resulting mixture in diethyl ether.
-
Extract the ethereal solution with water, followed by a dilute sodium carbonate solution, and then again with water to neutralize and remove acidic components.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Distill the solution to yield this compound. The expected yield is approximately 16 g (81%).
Workflow Diagram:
Synthesis of Triarylmethanes from this compound
This compound is a key precursor for the synthesis of triarylmethanes, which are scaffolds for various biologically active compounds.[7] The following is a general protocol for a transition-metal-free cross-coupling reaction.[7]
Materials:
-
This compound
-
Organozinc reagent (e.g., Aryl-ZnCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
Procedure:
-
Dissolve this compound in anhydrous THF.
-
Add the first organozinc reagent to the solution and stir at room temperature to facilitate the first cross-coupling reaction.
-
After the first coupling is complete (monitored by TLC or GC-MS), change the solvent to anhydrous toluene.
-
Add the second organozinc reagent to the reaction mixture and stir to facilitate the second cross-coupling reaction.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the functionalized triarylmethane.
Logical Relationship Diagram:
References
- 1. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 2. BENZALDEHYDE DIETHYL ACETAL(774-48-1) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound(581-55-5) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of Triarylmethanes via Intermolecular C–H Functionalization of Cyclohexadienes with Diaryldiazomethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H NMR Spectrum of Benzal Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of benzal diacetate. It includes detailed spectral data, experimental protocols for both the synthesis of the compound and the acquisition of its NMR spectrum, and a visual representation of the molecular structure and its proton environments. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and quality control.
Introduction to this compound and its Spectroscopic Analysis
This compound, also known as benzylidene diacetate or phenylmethanediyl diacetate, is a geminal diacetate derived from benzaldehyde (B42025). It is a compound of interest in organic synthesis and can serve as a protecting group for aldehydes. 1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms within a molecule. The 1H NMR spectrum of this compound is characteristic and provides distinct signals for each type of proton present in the molecule, allowing for its unambiguous identification.
Analysis of the 1H NMR Spectrum
The 1H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
The spectrum exhibits three distinct signals corresponding to the three different types of protons in the molecule: the methine proton, the aromatic protons of the phenyl group, and the methyl protons of the acetate (B1210297) groups.
Data Presentation
The quantitative data for the 1H NMR spectrum of this compound is summarized in the table below for clear comparison and interpretation.
| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| Benzylic CH | 7.683 | Singlet (s) | 1H |
| Aromatic H (ortho, meta, para) | 7.410 - 7.507 | Multiplet (m) | 5H |
| Methyl CH₃ | 2.15 | Singlet (s) | 6H |
Interpretation of the Spectrum:
-
Benzylic Proton (CH): The single proton attached to the benzylic carbon, which is also bonded to two oxygen atoms, is the most deshielded proton (other than the aromatic protons) and appears as a singlet at approximately 7.68 ppm. The singlet multiplicity is due to the absence of any adjacent protons.
-
Aromatic Protons (C₆H₅): The five protons on the phenyl ring are magnetically non-equivalent and appear as a complex multiplet in the aromatic region, typically between 7.41 and 7.51 ppm.
-
Methyl Protons (CH₃): The six protons of the two equivalent acetate groups are chemically equivalent and therefore appear as a single, sharp singlet at approximately 2.15 ppm.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from benzaldehyde and acetic anhydride (B1165640).
Materials:
-
Benzaldehyde
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 equivalent).
-
Add acetic anhydride (2.2 equivalents) to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture while stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or distillation if necessary.
1H NMR Spectrum Acquisition
This protocol outlines the general procedure for acquiring the 1H NMR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to obtain a homogeneous magnetic field.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
Visualization of Molecular Structure and NMR Signals
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the logical relationship between its distinct proton environments and their corresponding signals in the 1H NMR spectrum.
Caption: Molecular structure of this compound and its corresponding 1H NMR signals.
In-Depth Technical Guide to the 13C NMR Spectral Data of Benzal Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data of benzal diacetate. Due to the limited availability of public experimental spectra, this document utilizes predicted data to facilitate research and development activities. The information is presented to meet the needs of professionals in chemistry and drug development, offering a detailed experimental protocol, structured data, and visual representations of the molecular structure and its spectral correlations.
Introduction to this compound and ¹³C NMR Spectroscopy
This compound, also known as benzylidene diacetate or (diacetoxymethyl)benzene, is a geminal diacetate derived from benzaldehyde. Its chemical formula is C₁₁H₁₂O₄, and its CAS number is 581-55-5. This compound is of interest in organic synthesis and as a potential intermediate in various chemical processes.
¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. By measuring the magnetic properties of ¹³C nuclei, this method provides information about the number of non-equivalent carbon atoms and their chemical environment within the molecule. This data is crucial for structure elucidation and confirmation.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) as the solvent. These predictions are based on computational algorithms and provide a valuable reference for spectral analysis.
| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm |
| Carbonyl (C=O) | 168.9 |
| Methine (CH) | 91.5 |
| Quaternary Aromatic (C) | 135.2 |
| Aromatic (CH) | 129.8 |
| Aromatic (CH) | 129.0 |
| Aromatic (CH) | 126.9 |
| Methyl (CH₃) | 20.9 |
Note: The aromatic region may show distinct signals for the ortho, meta, and para carbons due to the influence of the diacetoxymethyl substituent.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum of an organic compound like this compound.
3.1. Sample Preparation
-
Dissolution: Dissolve approximately 10-50 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid extraneous signals.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent signal (for CDCl₃, δ ≈ 77.16 ppm).
3.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃). Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (typically 0-220 ppm).
-
Acquisition Time (AT): A typical acquisition time of 1-2 seconds is sufficient for good resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally used to allow for the relaxation of carbon nuclei between scans. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64 to 1024 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent signal.
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Visualization of this compound Structure and NMR Signal Assignment
The following diagrams illustrate the chemical structure of this compound and the logical workflow for assigning its ¹³C NMR signals.
Caption: Chemical structure of this compound with carbon numbering.
Caption: Logical workflow for the assignment of ¹³C NMR signals.
A Comprehensive Technical Guide to the Solubility of Benzal Diacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzal diacetate, also known as benzylidene diacetate, is a geminal diacetate with the chemical formula C₆H₅CH(OCOCH₃)₂. It serves as a valuable intermediate in organic synthesis, finding applications in the fragrance industry and in the preparation of various pharmaceuticals. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, formulation, and various applications within the pharmaceutical and chemical industries. This guide provides a detailed overview of the solubility characteristics of this compound, methodologies for its solubility determination, and a summary of its qualitative solubility in common organic solvents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its solubility behavior.
| Property | Value | Reference(s) |
| CAS Number | 581-55-5 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |
| Molecular Weight | 208.21 g/mol | [1][3] |
| Appearance | White to almost white powder or lumps | [4] |
| Melting Point | 44-46 °C | [4] |
| Boiling Point | 154 °C at 20 mmHg | [4] |
| Density | 1.1100 g/cm³ | [5] |
| Water Solubility | Insoluble | [6] |
| log P (Octanol-Water) | 1.811 (Calculated) | [5] |
| Aqueous Solubility (log S) | -2.21 (Estimated) | [5] |
Qualitative Solubility of this compound
This compound is a moderately polar compound due to the presence of two ester groups. Its solubility is governed by the principle of "like dissolves like." It is generally soluble in polar organic solvents and chlorinated hydrocarbons, while being insoluble in water.[6]
Table of Qualitative Solubility Data:
| Solvent | Classification | Solubility | Reference(s) |
| Methanol (B129727) | Polar Protic | Soluble | [4][5] |
| Ethanol | Polar Protic | Soluble | [6] |
| Diethyl Ether | Polar Aprotic | Soluble | [6] |
| Chloroform | Chlorinated | Soluble | [6] |
| Dichloromethane | Chlorinated | Soluble | [6] |
| Water | Polar Protic | Insoluble | [6] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a crystalline organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Record the volume of the filtered saturated solution.
-
Dilute the filtered solution to a known volume with the same solvent.
-
-
Quantitative Analysis:
-
Analyze the diluted solution using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
5.2. Logical Relationship of Solubility Factors
The solubility of this compound is influenced by a combination of factors related to both the solute and the solvent.
Caption: Factors influencing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, its qualitative solubility profile is well-established. It is soluble in common polar organic solvents such as methanol and ethanol, as well as in chlorinated solvents, and is insoluble in water. For researchers and professionals in drug development, this information is critical for selecting appropriate solvent systems for synthesis, purification (e.g., recrystallization), and formulation. The provided experimental protocol offers a robust framework for determining precise quantitative solubility data when required for specific applications. Future work should focus on generating and publishing quantitative solubility data for this compound in a range of pharmaceutically relevant solvents at various temperatures to create a more comprehensive understanding of its behavior.
References
An In-depth Technical Guide on the Physical Properties of Benzal Diacetate
This technical guide provides a comprehensive overview of the melting and boiling points of Benzal diacetate (also known as Benzylidene diacetate), targeted towards researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow diagram for its synthesis and purification.
Physical Properties of this compound
This compound is a white crystalline solid at room temperature.[1] Its physical properties, particularly its melting and boiling points, are crucial for its characterization, purification, and application in various synthetic processes.
The melting and boiling points of this compound, as reported in the literature, are summarized in the table below for clear comparison.
| Physical Property | Value | Conditions |
| Melting Point | 44-46 °C | Atmospheric Pressure |
| 45 °C | Atmospheric Pressure | |
| 46 °C | Atmospheric Pressure[2] | |
| Boiling Point | 154 °C | 20 mmHg[1][2][3][4][5][6] |
| 220 °C | Atmospheric Pressure[3] |
Experimental Protocols
Detailed methodologies for the determination of the melting and boiling points of this compound are outlined below. These protocols are standard procedures in organic chemistry for the characterization of crystalline solids.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[7][8]
Apparatus:
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a clean, dry mortar and pestle.[7][9]
-
Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[8] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]
-
Melting Point Measurement (Rough Estimate): The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a rapid rate (e.g., 5-10 °C per minute) to obtain an approximate melting range.[8]
-
Melting Point Measurement (Accurate Determination): The apparatus is allowed to cool to at least 20 °C below the estimated melting point.[8] A fresh sample is used, and the temperature is raised slowly, at a rate of approximately 2 °C per minute, through the expected melting range.[8][9]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.[7][8]
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, the boiling point is often determined at a reduced pressure (vacuum).
Apparatus:
-
Distillation apparatus (e.g., short-path distillation setup)
-
Round-bottom flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum pump and manometer
-
Heating mantle
Procedure:
-
Apparatus Setup: A short-path distillation apparatus is assembled. The this compound sample is placed in the round-bottom flask.
-
Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 20 mmHg), as measured by a manometer.
-
Heating: The sample is heated gently using a heating mantle.
-
Boiling Point Observation: The temperature is slowly increased until the liquid begins to boil and a steady stream of distillate is collected in the receiving flask.
-
Data Recording: The temperature at which the liquid boils and distills at the recorded pressure is the boiling point under reduced pressure.
Synthesis and Purification Workflow
This compound can be synthesized by the reaction of benzaldehyde (B42025) with acetic anhydride, catalyzed by an acid. The following diagram illustrates the workflow for its synthesis, purification, and characterization.
Caption: Workflow for the synthesis and purification of this compound.
This workflow diagram outlines the key steps in the preparation of this compound, starting from the reactants, proceeding through the reaction and purification stages, and concluding with the characterization of the final product by determining its melting and boiling points.[2]
References
- 1. chembk.com [chembk.com]
- 2. prepchem.com [prepchem.com]
- 3. Buy this compound | 581-55-5 [smolecule.com]
- 4. This compound CAS#: 581-55-5 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. community.wvu.edu [community.wvu.edu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to the Mechanism of Benzal Diacetate Formation
This guide provides a comprehensive overview of the synthesis of Benzal diacetate (also known as benzylidene diacetate), focusing on its core reaction mechanism, catalytic influences, and detailed experimental procedures. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Reaction Mechanism
The most prevalent method for synthesizing this compound is through the acid-catalyzed reaction of benzaldehyde (B42025) with acetic anhydride (B1165640).[1][2] The mechanism is a multi-step process involving nucleophilic acyl substitution.
The reaction is initiated by the activation of the carbonyl group of benzaldehyde by an acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by acetic anhydride. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of acetic acid to yield a monoacetate intermediate. This process is then repeated for a second acetylation, ultimately forming the stable geminal diacetate, this compound.[1]
The key stages of the acid-catalyzed mechanism are:
-
Protonation of Benzaldehyde: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Acetic Anhydride: The acetic anhydride molecule acts as a nucleophile, attacking the activated carbonyl carbon of benzaldehyde.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Elimination and First Acetylation: The intermediate collapses, eliminating a molecule of acetic acid and forming a monoacetylated product.
-
Second Acetylation: The monoacetylated intermediate undergoes a similar sequence of protonation, nucleophilic attack by another molecule of acetic anhydride, and elimination to yield the final this compound product.[1]
Catalysis in this compound Synthesis
A variety of acid catalysts can be employed to facilitate the formation of this compound. These can be broadly categorized as homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) are effective and commonly used.[2] While they offer high conversion rates, their use presents challenges in product separation and catalyst recovery, and they can be corrosive.[1]
-
Heterogeneous Catalysts: To overcome the limitations of homogeneous catalysts, solid acid catalysts have been developed. These are advantageous as they are easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a more environmentally friendly process.[1][3] Examples include:
-
Phosphorus pentoxide supported on kaolin (B608303) (P₂O₅/kaolin): This has been shown to be a mild and efficient catalyst for the protection of aldehydes under solvent-free conditions.[3]
-
Sodium bisulfate on silica (B1680970) (NaHSO₄-SiO₂): This is another mild, inexpensive, and efficient catalyst used for acylal synthesis from aldehydes under solvent-free conditions.[4]
-
Neodymium-substituted phosphotungstic acid (NdPW₁₂O₄₀): This catalyst with a Keggin structure has demonstrated exceptional activity for this transformation.[1]
-
The choice of catalyst can significantly impact reaction conditions, reaction time, and overall yield. Solvent-free conditions, often used with heterogeneous catalysts, are noted for simplifying the purification process and often leading to higher yields and shorter reaction times.[3][4]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible synthesis. Below is a compilation of a typical protocol for the synthesis of this compound.
Protocol 1: Synthesis using a Homogeneous Catalyst (Sulfuric Acid)
This protocol is adapted from the work of Knoevenagel (1913).[2]
-
Reagents and Materials:
-
Benzaldehyde (free of benzoic acid): 10.0 g (0.094 mol)
-
Acetic anhydride: 10.6 g (10% excess)
-
Concentrated sulfuric acid: 0.1 g
-
Diethyl ether
-
Dilute sodium carbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Water
-
-
Procedure:
-
Combine 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid in a flask.
-
Slowly add 10.0 g of benzaldehyde to the mixture while agitating. The temperature should be monitored and cooled to not exceed 70°C.[2]
-
Allow the mixture to stand at room temperature for 24 hours.[2]
-
Dissolve the resulting mixture in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash sequentially with water, dilute sodium carbonate solution, and again with water to remove unreacted acid and anhydride.[2]
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Filter to remove the drying agent and distill the ether to isolate the product. The final product can be further purified by vacuum distillation.[2]
-
Protocol 2: Synthesis using a Heterogeneous Catalyst (P₂O₅/kaolin)
This protocol is based on a solvent-free approach.[3]
-
Reagents and Materials:
-
Aldehyde (e.g., Benzaldehyde): 2 mmol
-
Freshly distilled acetic anhydride: 0.48 mL (4 mmol)
-
P₂O₅/kaolin catalyst: 0.050 g
-
Ethyl acetate (B1210297)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of the aldehyde (2 mmol) in acetic anhydride (0.48 mL), add the P₂O₅/kaolin catalyst (0.050 g).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, dilute the mixture with ethyl acetate and filter to remove the catalyst.[3]
-
Wash the organic layer with a 10% NaHCO₃ solution and a saturated NaHSO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the pure product.[3]
-
Quantitative Data Summary
The efficiency of this compound synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes quantitative data from various reported methods.
| Catalyst | Reactants | Conditions | Time | Yield (%) | Reference |
| Conc. H₂SO₄ | Benzaldehyde, Acetic Anhydride | Room Temp (after initial mixing) | 24 h | 81 | [2] |
| P₂O₅/kaolin | Benzaldehyde, Acetic Anhydride | Room Temp, Solvent-free | 30 min | 83 | [3] |
| NaHSO₄-SiO₂ | Benzaldehyde, Acetic Anhydride | Solvent-free | - | High | [4] |
| Sulfuric Acid | Benzyl Alcohol, Acetic Anhydride | 80-150°C | - | 85-95 | [1] |
Note: The yield for NaHSO₄-SiO₂ was reported as high but a specific percentage for benzaldehyde was not provided in the snippet.
References
The Genesis of Geminal Diacetates: A Technical Guide to Their Discovery, Synthesis, and Application
For Immediate Release
[City, State] – December 20, 2025 – A comprehensive technical guide detailing the discovery, history, and evolving applications of geminal diacetates has been compiled for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth exploration of these fascinating compounds, from their 19th-century origins to their contemporary use as critical moieties in prodrug design.
I. Discovery and Historical Context: Unraveling the 19th-Century Origins
The first synthesis of a geminal diacetate is credited to the German chemist Johann Georg Anton Geuther in 1858, who prepared ethylidene diacetate. This discovery emerged from the burgeoning field of organic chemistry in the mid-19th century, a period characterized by the foundational work of chemists like Justus von Liebig and Friedrich Wöhler. Early investigations into the reactions of aldehydes, the fundamental building blocks of geminal diacetates, were crucial. Notably, the Italian chemist G. A. Barbaglia, in 1873, explored the reactions of aldehydes with acetic anhydride (B1165640), a process that would become a cornerstone of geminal diacetate synthesis. The term "acylal" was later introduced in 1941 by Hurd and Green to describe these structures.
II. Synthesis of Geminal Diacetates: A Survey of Methodologies
The most prevalent method for synthesizing symmetrical geminal diacetates involves the reaction of an aldehyde with acetic anhydride in the presence of a catalyst. A wide array of catalysts have been employed to facilitate this transformation, ranging from simple mineral acids to more complex Lewis acids and solid-supported reagents. The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and environmental impact.
Below is a summary of various catalytic systems used for the synthesis of geminal diacetates, highlighting the diversity of approaches developed over the years.
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde (B42025) | FeCl3·6H2O | None | 30 | 95 | [1] |
| 4-Chlorobenzaldehyde | FeCl3·6H2O | None | 25 | 96 | [1] |
| 4-Nitrobenzaldehyde | FeCl3·6H2O | None | 20 | 98 | [1] |
| 3-Nitrobenzaldehyde | FeCl3·6H2O | None | 20 | 97 | [1] |
| Cinnamaldehyde | FeCl3·6H2O | None | 40 | 92 | [1] |
| Furfural | FeCl3·6H2O | None | 35 | 94 | [1] |
| n-Heptanal | FeCl3·6H2O | None | 60 | 85 | [1] |
| Benzaldehyde | ZrOCl2·8H2O | None | 10 | 96 | [2] |
| 4-Methylbenzaldehyde | ZrOCl2·8H2O | None | 15 | 95 | [2] |
| 4-Methoxybenzaldehyde | ZrOCl2·8H2O | None | 20 | 94 | [2] |
| 2-Chlorobenzaldehyde | ZrOCl2·8H2O | None | 12 | 93 | [2] |
| Vanillin | ZrOCl2·8H2O | None | 25 | 90 | [2] |
| Piperonal | ZrOCl2·8H2O | None | 20 | 92 | [2] |
| Isobutyraldehyde | ZrOCl2·8H2O | None | 30 | 88 | [2] |
Experimental Protocol: Synthesis of Benzylidene Diacetate using Ferric Chloride
The following protocol is a representative example of the synthesis of a geminal diacetate from an aromatic aldehyde.
Materials:
-
Benzaldehyde (1 mmol)
-
Acetic anhydride (2 ml)
-
Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) (0.1 mmol)
-
Diethyl ether (Et₂O)
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of benzaldehyde (1 mmol), acetic anhydride (2 ml), and Fe(NO₃)₃·9H₂O (0.1 mmol) is stirred at ambient temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is washed with a 10% aqueous solution of NaOH.
-
The aqueous layer is extracted with Et₂O.
-
The combined organic layers are dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure.
-
The resulting product is purified by filtration through a column of silica gel to afford the pure benzylidene diacetate.[1]
III. Applications in Drug Development: The Prodrug Approach
A significant application of geminal diacetates lies in their use as prodrugs. A prodrug is an inactive or less active drug derivative that is converted to the active form within the body. The geminal diacetate moiety, often in the form of a pivaloyloxymethyl (POM) ester, can be attached to a parent drug molecule to improve its oral bioavailability. This is typically achieved by masking a polar functional group, such as a carboxylic acid or a thiol, which would otherwise hinder the drug's absorption. Once absorbed, the geminal diacetate is hydrolyzed by esterase enzymes to release the active drug.
Case Study 1: Cefditoren Pivoxil
Cefditoren pivoxil is a third-generation cephalosporin (B10832234) antibiotic.[3][4][5][6] The active drug, cefditoren, contains a carboxylic acid group that limits its oral absorption. To overcome this, it is administered as the pivoxil prodrug, which is a geminal diacetate-like ester. In the intestinal mucosa, esterases hydrolyze the pivoxil group, releasing the active cefditoren, which then inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][6]
Case Study 2: Candoxatril
Candoxatril is an orally active prodrug of candoxatrilat (B1668257), a potent inhibitor of neutral endopeptidase (NEP).[7][8][9] NEP is an enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, candoxatrilat increases the levels of these peptides, leading to vasodilation and a reduction in blood pressure. The prodrug form, candoxatril, enhances the oral bioavailability of the active compound.
IV. Conclusion
From their serendipitous discovery in the 19th century to their rational design as modern therapeutic agents, geminal diacetates have proven to be a versatile and valuable class of organic compounds. Their straightforward synthesis and tunable properties have made them indispensable as protecting groups in organic synthesis and as key components in prodrug strategies to enhance the efficacy of pharmaceuticals. Continued research into novel catalytic systems for their synthesis and innovative applications in drug delivery is expected to further expand the utility of these remarkable molecules.
V. Workflow for Geminal Diacetate Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of a geminal diacetate to its potential application as a prodrug.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. clinician.com [clinician.com]
- 6. Cefditoren Pivoxil | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Candoxatril - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of endopeptidase inhibition (candoxatril) in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzal Diacetate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzal diacetate, also known as benzylidene diacetate, is a versatile and valuable reagent in modern organic synthesis. Its gem-diacetate functionality serves as a stable yet readily cleavable protecting group for aldehydes and diols. Beyond its protective role, this compound acts as a key precursor in carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their synthetic endeavors.
Core Applications of this compound
The synthetic utility of this compound is primarily centered around three key areas:
-
Protection of Carbonyls and Diols: this compound offers a reliable method for the protection of aldehydes and 1,2- and 1,3-diols. The resulting acylals (from aldehydes) and benzylidene acetals (from diols) are stable to a range of reaction conditions, yet can be selectively deprotected.
-
Synthesis of Triarylmethanes and 1,1-Diarylalkanes: It serves as an excellent electrophile in transition-metal-free cross-coupling reactions with organozinc reagents, providing a straightforward route to functionalized triarylmethanes and 1,1-diarylalkanes, which are important structural motifs in many biologically active molecules.[1][2][3]
-
Acetylation of Alcohols: this compound can function as an acetylating agent, transferring an acetyl group to alcohols, a fundamental transformation in organic synthesis.
This compound as a Protecting Group
The protection of aldehydes and diols is crucial in multi-step synthesis to prevent unwanted side reactions. This compound provides an efficient means to form stable derivatives that can be unmasked under specific conditions.
Protection of Aldehydes as Geminal Diacetates (Acylals)
This compound is effectively a protected form of benzaldehyde (B42025). Similarly, other aldehydes can be converted to their corresponding gem-diacetates (acylals) using acetic anhydride (B1165640) in the presence of a catalyst. This protection strategy is valuable due to the stability of acylals in neutral and basic media.
A solvent-free approach using acidic alumina (B75360) offers an environmentally friendly and efficient method for the protection of aldehydes.
-
Reagents:
-
Aromatic aldehyde (2 mmol)
-
Acetic anhydride (4 mmol)
-
Acidic alumina (3 g)
-
-
Procedure:
-
In a 50 mL beaker, combine the aromatic aldehyde and acetic anhydride.
-
Add acidic alumina to the mixture.
-
Stir the mixture thoroughly for approximately 30 seconds until a free-flowing powder is obtained.
-
Irradiate the mixture in a microwave oven at 300 W for the time specified in Table 1 (monitoring by TLC).
-
After cooling to room temperature, extract the product with methylene (B1212753) chloride (3 x 15 mL).
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and crystallize the product from petroleum ether-ethyl acetate.
-
| Entry | Aldehyde | Time (min) | Yield (%)[4] |
| 1 | Benzaldehyde | 5 | 92 |
| 2 | 4-Methylbenzaldehyde | 6 | 90 |
| 3 | 4-Methoxybenzaldehyde | 8 | 88 |
| 4 | 4-Nitrobenzaldehyde | 4 | 95 |
| 5 | 2-Chlorobenzaldehyde | 7 | 85 |
Protection of Diols as Benzylidene Acetals
This compound, or more commonly benzaldehyde or its dimethyl acetal (B89532) equivalent, is used to protect 1,2- and 1,3-diols as cyclic benzylidene acetals. This is a cornerstone of carbohydrate chemistry and natural product synthesis.
This method provides a rapid and efficient synthesis of benzylidene acetals at room temperature.
-
Reagents:
-
Diol (1 mmol)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05–0.1 mmol)
-
Acetonitrile (10 mL)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
To a solution of the diol in acetonitrile, add benzaldehyde dimethyl acetal.
-
Add Cu(OTf)₂ to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1 hour).
-
Upon completion, quench the reaction by adding Et₃N (0.2 mmol).
-
The product can be purified directly by silica (B1680970) gel column chromatography.
-
The formation of a benzylidene acetal from a diol and benzaldehyde is an acid-catalyzed process involving the formation of a hemiacetal intermediate followed by dehydration.
Caption: Acid-catalyzed formation of a benzylidene acetal.
Synthesis of Triarylmethanes and 1,1-Diarylalkanes
A powerful application of this compound is its use in a transition-metal-free, one-pot, two-step synthesis of polyfunctional triarylmethanes and 1,1-diarylalkanes through sequential cross-coupling with organozinc reagents.[3] This methodology is highly valuable for accessing core structures present in many pharmaceuticals and biologically active compounds.
-
Reagents:
-
This compound (1.0 equiv)
-
Organozinc reagent 1 (e.g., PhZnX) (1.0 equiv) in THF
-
Organozinc reagent 2 (e.g., 4-MeOC₆H₄ZnX)
-
Toluene
-
-
Procedure:
-
First Coupling: To a solution of the this compound in THF, add the first organozinc reagent at 25 °C. Stir for 12 hours or heat at 60 °C for 3 hours to form the mono-substituted intermediate.
-
Solvent Switch and Second Coupling: Add the second organozinc reagent and then switch the solvent to toluene. Heat the reaction mixture to 80-120 °C for 1 hour to afford the triarylmethane product.
-
| Entry | This compound | ArZnX | Product | Yield (%)[3] |
| 1 | This compound | PhZnX | Triphenylmethane | 92 |
| 2 | 4-Methoxythis compound | 4-MeOC₆H₄ZnX | Tris(4-methoxyphenyl)methane | 85 |
| 3 | 4-Chlorothis compound | 4-MeOC₆H₄ZnX | (4-Chlorophenyl)bis(4-methoxyphenyl)methane | 95 |
| 4 | 2-Thiophenecarboxaldehyde diacetate | PhZnX | Phenyl-di(2-thienyl)methane | 88 |
| 5 | 4-(Trifluoromethyl)this compound | 4-MeOC₆H₄ZnX | Bis(4-methoxyphenyl)(4-(trifluoromethyl)phenyl)methane | 93 |
The reaction is proposed to proceed through a two-step SN1-type mechanism. The first step involves the nucleophilic addition of the organozinc reagent to an in situ formed oxonium ion. The second step is facilitated by the coordination of the zinc center to the acetate, leading to the formation of a benzhydryl cation, which then reacts with the second equivalent of the organozinc reagent.[1]
Caption: Proposed SN1-type mechanism for triarylmethane synthesis.
Deprotection Strategies
The utility of this compound as a protecting group is contingent on its efficient removal under conditions that do not affect other sensitive functional groups in the molecule.
Deprotection of Geminal Diacetates (Acylals)
Acylals can be deprotected back to the corresponding aldehydes under acidic conditions or using solid supports.
-
Reagents:
-
1,1-Diacetate (1 mmol)
-
Acidic alumina (1 g)
-
-
Procedure:
-
In a 50 mL beaker, add the 1,1-diacetate and acidic alumina.
-
Stir thoroughly until a free-flowing powder is obtained.
-
Irradiate in a microwave oven at 300 W for the appropriate time (see table below), monitoring by TLC.
-
After cooling, extract the product with methylene chloride (3 x 15 mL).
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde.
-
| Entry | 1,1-Diacetate of | Time (min) | Yield (%)[4] |
| 1 | Benzaldehyde | 5 | 90 |
| 2 | 4-Methylbenzaldehyde | 7 | 85 |
| 3 | 4-Methoxybenzaldehyde | 10 | 82 |
| 4 | 4-Nitrobenzaldehyde | 3 | 96 |
| 5 | 2-Chlorobenzaldehyde | 8 | 88 |
Deprotection of Benzylidene Acetals
Benzylidene acetals can be cleaved under various conditions, including acidic hydrolysis and hydrogenolysis.
-
Reagents:
-
Benzylidene acetal (1.0 mmol)
-
Palladium hydroxide (B78521) on carbon (Pd(OH)₂, 20 wt%, 0.1 g)
-
Ethanol (10 mL)
-
Hydrogen gas (balloon)
-
-
Procedure:
-
To a solution of the benzylidene acetal in ethanol, add Pd(OH)₂/C.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Remove the catalyst by filtration through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diol.
-
Caption: General deprotection workflows for acylals and benzylidene acetals.
Conclusion
This compound is a powerful and multifaceted tool in the arsenal (B13267) of the synthetic organic chemist. Its applications range from the crucial role of a protecting group for aldehydes and diols to a key building block in the efficient, transition-metal-free synthesis of complex triarylmethanes. The experimental protocols and quantitative data presented in this guide highlight the practicality and high efficiency of these transformations. Furthermore, the mechanistic diagrams provide a deeper understanding of the underlying chemical principles, enabling researchers to rationally design and optimize their synthetic strategies. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the fields of medicinal chemistry and materials science, the utility of this compound is poised to expand even further.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition‐Metal‐Free Synthesis of Polyfunctional Triarylmethanes and 1,1‐Diarylalkanes by Sequential Cross‐Coupling of Benzal Diacetates with Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
Thermochemical Profile of Benzal Diacetate: A Technical Guide
This guide provides a comprehensive overview of the thermochemical data available for Benzal diacetate (CAS RN: 581-55-5), also known as benzylidene diacetate. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, and describes the general methodologies used to determine its thermochemical properties.
Core Thermochemical Data
The following tables summarize the essential thermochemical and physical properties of this compound. This data is crucial for understanding the compound's stability, reactivity, and energy content.
Table 1: Molar Thermodynamic Properties of this compound
| Property | Symbol | Value | Units | Phase | Reference |
| Molar Mass | M | 208.2106 | g/mol | - | [1] |
| Enthalpy of Formation | ΔfH° | -773.02 ± 0.57 | kJ/mol | Solid | [2] |
| Enthalpy of Formation | ΔfH° | -676.85 ± 0.99 | kJ/mol | Gas | [3] |
| Enthalpy of Combustion | ΔcH° | -5270.56 ± 0.57 | kJ/mol | Solid | [2] |
| Enthalpy of Sublimation | ΔsubH° | 96.17 ± 0.84 | kJ/mol | Solid to Gas | [4] |
| Enthalpy of Fusion | ΔfusH° | 20.34 (calculated) | kJ/mol | Solid to Liquid | [4] |
| Enthalpy of Vaporization | ΔvapH° | 60.28 (calculated) | kJ/mol | Liquid to Gas | [4] |
| Heat Capacity | Cp | 388.35 | J/(mol·K) | Gas (at 629.90 K) | [4] |
| Heat Capacity | Cp | 454.98 | J/(mol·K) | Gas (at 848.60 K) | [4] |
Table 2: Physical Properties of this compound
| Property | Value | Units | Reference |
| Melting Point | 44-46 | °C | [4] |
| Boiling Point | 154 at 20 mmHg | °C | [4] |
| Refractive Index | 1.4570 (estimate) / 1.505 | - | [4] |
| Critical Temperature | 848.60 (estimate) | K | [4] |
| Critical Pressure | 2944.08 (estimate) | kPa | [4] |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
A common method for the preparation of this compound is the Knoevenagel condensation of benzaldehyde (B42025) with acetic anhydride (B1165640), catalyzed by a strong acid.[5]
Materials:
-
Benzaldehyde (free of benzoic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ether
-
Sodium carbonate solution (dilute)
-
Sodium sulfate (B86663) (anhydrous)
-
Water
Procedure:
-
To a mixture of 10.6 g of acetic anhydride (10% excess) and 0.1 g of concentrated sulfuric acid, add 10 g (0.094 mole) of benzaldehyde.
-
Agitate the mixture and cool it to ensure the temperature does not exceed 70°C.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Dissolve the resulting mixture in ether.
-
Extract the ethereal solution with water, followed by a dilute sodium carbonate solution, and then again with water.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Distill the solution to obtain this compound. The expected yield is approximately 16 g (81%), with a boiling point of 154°C at 20 mmHg and a melting point of 46°C.[5]
General Methodologies for Thermochemical Data Determination
Enthalpy of Combustion (Bomb Calorimetry): The standard enthalpy of combustion of solid this compound is determined using a bomb calorimeter.
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel (the "bomb").
-
The bomb is sealed and pressurized with an excess of pure oxygen.
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically.
-
The temperature change of the water is meticulously recorded.
-
The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.[2]
Enthalpy of Sublimation: The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature and applying the Clausius-Clapeyron equation.
Heat Capacity (Differential Scanning Calorimetry - DSC): The heat capacity of this compound can be measured using a differential scanning calorimeter.
-
An empty sample pan and a reference pan are heated at a constant rate, and the heat flow difference is measured.
-
A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and the measurement is repeated.
-
The this compound sample is then placed in the sample pan and the measurement is performed again under the same conditions.
-
By comparing the heat flow required to heat the sample to that required to heat the standard, the heat capacity of the this compound can be determined as a function of temperature.
Reaction Mechanisms
Acid-Catalyzed Hydrolysis of this compound
The acid-catalyzed hydrolysis of benzylidene diacetates proceeds via an A-1 mechanism, which involves a cyclic transition state.[6] The rate of this reaction is dependent on the Hammett acidity function.
Caption: Acid-catalyzed hydrolysis of this compound.
This diagram illustrates the proposed A-1 mechanism for the acid-catalyzed hydrolysis of this compound, proceeding through a protonation step, followed by the formation of a cyclic intermediate, subsequent loss of acetic acid to form a benzylic carbocation, and finally hydrolysis to yield benzaldehyde and another molecule of acetic acid.[6]
Synthesis Workflow
The synthesis of this compound from benzaldehyde and acetic anhydride can be visualized as a straightforward workflow.
Caption: Workflow for the synthesis of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. biopchem.education [biopchem.education]
- 3. academic.oup.com [academic.oup.com]
- 4. byjus.com [byjus.com]
- 5. prepchem.com [prepchem.com]
- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
Benzal Diacetate: A Versatile Precursor in the Synthesis of Aromatic Fragrances
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Benzal diacetate, also known as benzylidene diacetate, is a geminal diacetate that serves as a stable and convenient precursor to benzaldehyde (B42025), a cornerstone aromatic aldehyde in the fragrance and flavor industry. Its utility lies in its ability to protect the aldehyde functionality, allowing for selective reactions on other parts of a molecule, or to act as a controlled-release source of benzaldehyde under specific conditions. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in the synthesis of valuable fragrance compounds. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to assist researchers and professionals in the field.
Synthesis of this compound
This compound is most commonly synthesized from benzaldehyde through an acylation reaction with acetic anhydride (B1165640). This reaction is typically catalyzed by a strong acid.
Experimental Protocol: Acid-Catalyzed Acylation of Benzaldehyde
Objective: To synthesize this compound from benzaldehyde and acetic anhydride.
Materials:
-
Benzaldehyde (free of benzoic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ether
-
Dilute sodium carbonate solution
-
Sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a mixture of 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid, add 10 g (0.094 mole) of benzaldehyde.
-
Agitate the mixture and cool it to ensure the temperature does not exceed 70°C.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Dissolve the resulting mixture in ether.
-
Extract the ethereal solution sequentially with water, dilute sodium carbonate solution, and again with water to remove unreacted acid and anhydride.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Distill the ethereal solution to obtain pure this compound.[1]
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Temperature | Yield | Reference |
| Benzaldehyde (10 g) | Acetic Anhydride (10.6 g) | Conc. H₂SO₄ (0.1 g) | 24 hours | Room Temp. | 81% | [1] |
This compound as a Precursor to Benzaldehyde
The primary role of this compound in fragrance synthesis is to serve as a precursor to benzaldehyde. The diacetate can be hydrolyzed under acidic or basic conditions to release the aldehyde, which can then be used in subsequent reactions without the need for purification from the hydrolysis mixture. This in-situ generation of benzaldehyde is particularly useful for reactions where the aldehyde is sensitive to prolonged exposure to certain conditions.
Hydrolysis of this compound
The hydrolysis of this compound to benzaldehyde is a critical step. While specific high-yield protocols for this isolated step are not extensively detailed in readily available literature, the general principle involves the cleavage of the ester bonds, catalyzed by either acid or base.
Conceptual Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To hydrolyze this compound to generate benzaldehyde in-situ.
Materials:
-
This compound
-
Aqueous acid solution (e.g., dilute HCl or H₂SO₄)
-
Organic solvent (e.g., ethanol, THF)
Procedure (General):
-
Dissolve this compound in a suitable organic solvent.
-
Add an aqueous solution of a strong acid catalyst.
-
Heat the mixture with stirring to facilitate hydrolysis. The reaction progress can be monitored by techniques such as TLC or GC to observe the disappearance of this compound and the appearance of benzaldehyde.
-
Once the hydrolysis is complete, the reaction mixture containing benzaldehyde can be directly used for the subsequent fragrance synthesis step.
Synthesis of Fragrance Compounds from this compound via In-Situ Generated Benzaldehyde
The benzaldehyde generated from the hydrolysis of this compound can be immediately utilized in various condensation reactions to produce a range of important fragrance molecules. The following sections detail the synthesis of cinnamaldehyde (B126680) and jasminaldehyde, two widely used fragrance ingredients.
Synthesis of Cinnamaldehyde
Cinnamaldehyde, the compound responsible for the characteristic scent of cinnamon, is synthesized via an aldol (B89426) condensation reaction between benzaldehyde and acetaldehyde (B116499).
Experimental Protocol: One-Pot Synthesis of Cinnamaldehyde from this compound
Objective: To synthesize cinnamaldehyde from this compound in a one-pot reaction.
Step 1: In-Situ Generation of Benzaldehyde (Hydrolysis)
-
Follow the conceptual protocol for the acid-catalyzed hydrolysis of a molar equivalent of this compound.
Step 2: Aldol Condensation
-
Materials:
-
Reaction mixture from Step 1 containing benzaldehyde
-
Acetaldehyde
-
Aqueous sodium hydroxide (B78521) solution
-
Ethanol
-
-
Procedure:
-
To the ethanolic solution of benzaldehyde from the hydrolysis step, add a solution of sodium hydroxide in water.
-
Slowly add acetaldehyde to the reaction mixture while maintaining the temperature between 20-25°C with cooling.
-
Stir the mixture for several hours at room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting cinnamaldehyde by vacuum distillation.[2]
-
Quantitative Data for Aldol Condensation (Benzaldehyde to Cinnamaldehyde):
| Benzaldehyde (moles) | Acetaldehyde (moles) | Catalyst | Reaction Time | Temperature | Yield | Reference |
| 1.2 | 1.0 | KOH (0.5 moles) | 4 hours | Room Temp. | High (specific % not stated) | [2] |
Reaction Pathway: Synthesis of Cinnamaldehyde
Caption: Synthesis of Cinnamaldehyde from this compound.
Synthesis of Jasminaldehyde (α-Amylcinnamaldehyde)
Jasminaldehyde, a fragrance compound with a characteristic jasmine scent, is synthesized through a crossed aldol condensation of benzaldehyde and heptanal (B48729).
Experimental Protocol: One-Pot Synthesis of Jasminaldehyde from this compound
Objective: To synthesize jasminaldehyde from this compound in a one-pot reaction.
Step 1: In-Situ Generation of Benzaldehyde (Hydrolysis)
-
Follow the conceptual protocol for the acid-catalyzed hydrolysis of a molar equivalent of this compound.
Step 2: Crossed Aldol Condensation
-
Materials:
-
Reaction mixture from Step 1 containing benzaldehyde
-
Heptanal
-
Aqueous sodium hydroxide solution
-
-
Procedure:
-
To the solution of benzaldehyde from the hydrolysis step, add an equimolar amount of heptanal.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture vigorously at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting jasminaldehyde by vacuum distillation.
-
Quantitative Data for Crossed Aldol Condensation (Benzaldehyde to Jasminaldehyde):
| Benzaldehyde | Heptanal | Catalyst | Temperature | Yield |
| Excess | Limiting Reagent | Magnesium-Aluminum Mixed Oxide | 140°C | 41% selectivity at 36% heptanal conversion |
Reaction Pathway: Synthesis of Jasminaldehyde
Caption: Synthesis of Jasminaldehyde from this compound.
Conclusion
This compound serves as a valuable and versatile precursor in the synthesis of aromatic fragrances. Its stability allows for convenient handling and storage, while its controlled hydrolysis to benzaldehyde provides an effective method for the in-situ generation of this key intermediate. This approach is particularly advantageous for large-scale industrial production where the direct use of the more volatile and easily oxidized benzaldehyde can pose challenges. The experimental frameworks provided in this guide offer a foundation for researchers to explore and optimize the synthesis of a wide array of fragrance compounds derived from this important precursor. Further research into one-pot, multi-component reactions starting from this compound could lead to even more efficient and sustainable synthetic routes for the fragrance industry.
References
An In-depth Technical Guide to Acylal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylal protecting groups, also known as geminal diacetates, are a valuable tool in organic synthesis for the temporary protection of aldehydes.[1] According to IUPAC nomenclature, acylals are diesters of geminal diols (R-CH(O-CO-R')2).[2] Their utility stems from their unique stability profile: they are generally stable under neutral and basic conditions, yet readily cleaved under acidic or specific enzymatic conditions.[1][3] This characteristic allows for the selective protection of aldehydes in the presence of other functional groups, such as ketones, which are generally unreactive towards acylal formation.[4][5] Beyond their role in multi-step synthesis, acylals serve as a key structural motif in prodrug design, enabling the controlled release of active pharmaceutical ingredients.[2][6]
Formation of Acylal Protecting Groups
The most common method for the formation of acylals is the reaction of an aldehyde with a carboxylic anhydride (B1165640), typically acetic anhydride, in the presence of a catalyst.[6] A wide variety of catalysts can be employed, including Lewis acids, Brønsted acids, and solid-supported acid catalysts.[6] Solvent-free conditions are often utilized, offering advantages in terms of efficiency and environmental impact.[1]
The general mechanism for Lewis acid-catalyzed acylal formation involves the activation of the aldehyde by the catalyst, followed by nucleophilic attack of the anhydride. This is followed by a second acylation step to yield the final geminal diacetate.
Comparative Data for Acylal Formation
The choice of catalyst significantly impacts the efficiency of acylal formation, influencing reaction times and yields. The following table summarizes the performance of various catalysts in the formation of 4-nitrobenzaldehyde (B150856) diacetate.
| Entry | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | CMK-5-SO3H | 10 | 97 | [7] |
| 2 | Sulfated Zirconia | 15 | 95 | [6] |
| 3 | P-TSA | 20 | 92 | [1] |
| 4 | HBF4-SiO2 | 25 | 94 | [8] |
| 5 | Copper(II) tetrafluoroborate | 30 | 96 | [8] |
| 6 | Zirconium(IV) chloride | 45 | 93 | [8] |
Deprotection of Acylal Groups
The removal of acylal protecting groups can be readily achieved under various conditions, offering flexibility in synthetic design. Deprotection is commonly carried out using acidic or basic hydrolysis.[9] Furthermore, enzymatic methods, particularly using hydrolases, provide a mild and highly selective means of cleavage, often leaving other ester functionalities intact.[6]
The general mechanism for acid-catalyzed deprotection involves protonation of one of the carbonyl oxygens, followed by nucleophilic attack of water and subsequent elimination to regenerate the aldehyde.
Comparative Data for Acylal Deprotection
The efficiency of deprotection depends on the chosen reagent and reaction conditions. The following table provides a comparison of different methods for the deprotection of benzaldehyde (B42025) diacetate.
| Entry | Reagent/Catalyst | Time (min) | Yield (%) | Reference |
| 1 | CMK-5-SO3H in water | 10 | 98 | [7] |
| 2 | Sulfated Zirconia | 20 | 96 | [6] |
| 3 | p-TSA in methanol | 30 | 95 | [1] |
| 4 | Lewis Acids (e.g., BF3:OEt2) | 15 | High | [10] |
| 5 | Enzymes (Hydrolases) | 10-20 | High | [6] |
Stability of Acylal Protecting Groups
A key feature of acylal protecting groups is their pH-dependent stability. They are generally stable to neutral and basic conditions, making them compatible with a wide range of reagents and reaction conditions.[11][12] However, they are readily hydrolyzed under acidic conditions. This lability in acidic media is a critical factor in their application as protecting groups, allowing for their selective removal.
In the context of prodrugs, the rate of hydrolysis is a crucial parameter that determines the release profile of the active drug. The hydrolysis kinetics of acylal prodrugs can be tuned by modifying the structure of the acylal moiety.[3]
The following table illustrates the stability of an atenolol (B1665814) prodrug (ProD 1) at different pH values.
| pH | Half-life (t1/2) in hours | Reference |
| 1N HCl | 2.53 | [3] |
| 2 | 3.82 | [3] |
| 5 | 133 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Benzaldehyde Diacetate[13]
Materials:
-
Benzaldehyde (10.0 g, 0.094 mol, free of benzoic acid)
-
Acetic anhydride (10.6 g, 0.104 mol)
-
Concentrated sulfuric acid (0.1 g)
-
Diethyl ether
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a mixture of acetic anhydride (10.6 g) and concentrated sulfuric acid (0.1 g), add benzaldehyde (10.0 g).
-
Agitate the mixture and cool it to ensure the temperature does not exceed 70 °C.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Dissolve the reaction mixture in diethyl ether.
-
Extract the ethereal solution sequentially with water, dilute sodium carbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill the ethereal solution to obtain benzaldehyde diacetate.
-
Expected yield: 16 g (81%)
-
Boiling point: 154 °C at 20 mmHg
-
Melting point: 46 °C
-
Protocol 2: Protection of 4-Nitrobenzaldehyde using a Solid Acid Catalyst[7]
Materials:
-
4-Nitrobenzaldehyde (1 mmol)
-
Acetic anhydride (1.2 mmol)
-
CMK-5-SO3H catalyst (0.023 g, 1 mol%)
-
Ethyl acetate
-
10% Sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 4-nitrobenzaldehyde (1 mmol) and acetic anhydride (1.2 mmol), add the CMK-5-SO3H catalyst (0.023 g).
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Filter the mixture to remove the catalyst.
-
Wash the organic layer with 10% NaHCO3 solution and saturated NaHSO3 solution.
-
Dry the organic layer over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the 4-nitrobenzaldehyde diacetate.
Protocol 3: Deprotection of 4-Chlorobenzaldehyde (B46862) Diacetate
Materials:
-
4-Chlorobenzaldehyde diacetate (1 mmol)
-
CMK-5-SO3H catalyst (0.023 g, 1 mol%)
-
Water (3 mL)
-
Diethyl ether (20 mL)
Procedure:
-
To a solution of 4-chlorobenzaldehyde diacetate (1 mmol) in water (3 mL), add the CMK-5-SO3H catalyst (0.023 g).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion of the deprotection, add diethyl ether (20 mL).
-
Filter the reaction mixture to separate the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to afford the corresponding 4-chlorobenzaldehyde.
Visualizations
Caption: Lewis acid-catalyzed formation of an acylal.
Caption: Acid-catalyzed deprotection of an acylal.
Caption: General experimental workflow for acylal protection.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient and Chemoselective Procedure for Acylal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro kinetics study of atenolol prodrugs for the use in aqueous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Benzal Diacetate: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of benzal diacetate, a geminal diacetate with applications as a protecting group for aldehydes and as an intermediate in various organic transformations. The primary method described involves the acid-catalyzed reaction of benzaldehyde (B42025) with acetic anhydride (B1165640). This application note includes a comprehensive experimental procedure, a summary of quantitative data from various catalytic methods, and a visual representation of the experimental workflow. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as benzylidene diacetate, is a useful organic compound in synthetic chemistry. It serves as a stable protecting group for benzaldehyde, being resistant to neutral and basic conditions, and can be readily deprotected under acidic conditions. Furthermore, it is a precursor for the synthesis of various organic molecules, including fragrances, dyes, and pharmaceuticals.[1] The most common route for its synthesis is the reaction of benzaldehyde with acetic anhydride in the presence of an acid catalyst.[2] This document outlines a classic and reliable protocol using sulfuric acid as the catalyst and also presents data on alternative, milder catalytic systems.
Reaction Scheme
Quantitative Data Summary
The choice of catalyst can significantly influence the reaction's efficiency, yield, and conditions. The following table summarizes quantitative data from different catalytic approaches for the synthesis of this compound and other geminal diacetates.
| Catalyst | Reactants | Conditions | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) | Reference |
| Concentrated H₂SO₄ | Benzaldehyde, Acetic Anhydride | Room temperature, 24 hours | 81 | 46 | 154 / 20 | Knoevenagel, 1913[3] |
| Lithium Tetrafluoroborate (LiBF₄) | α,β-Unsaturated Aldehydes, Acetic Anhydride | Room temperature, 2 hours (in Et₂O) | 88-93 | - | - | Ono et al. [4] |
| Gallium(III) Chloride (GaCl₃) | Aldehydes, Acetic Anhydride | Solvent-free | Excellent | - | - | R. G. Kalkhambkar et al.[5] |
| Sulfamic Acid (H₂NSO₃H) | Aldehydes, Acetic Anhydride | - | Excellent | - | - | G. Sabitha et al. |
Experimental Protocol: Sulfuric Acid Catalyzed Synthesis
This protocol is based on the well-established method described by Knoevenagel.[3]
Materials:
-
Benzaldehyde (free of benzoic acid), 10.0 g (0.094 mol)
-
Acetic anhydride, 10.6 g (0.104 mol, 10% excess)
-
Concentrated sulfuric acid, 0.1 g
-
Diethyl ether
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid.
-
Addition of Benzaldehyde: While stirring the mixture, slowly add 10.0 g of benzaldehyde. Control the rate of addition to maintain the reaction temperature below 70°C, using a cooling bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stand at room temperature for 24 hours with continuous stirring.
-
Work-up:
-
Dissolve the reaction mixture in diethyl ether.
-
Transfer the ethereal solution to a separatory funnel and wash it sequentially with water, a dilute sodium carbonate solution (to neutralize the acid), and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Remove the diethyl ether by rotary evaporation.
-
Distill the crude product under reduced pressure. Collect the fraction boiling at 154°C/20 mmHg. The product should solidify upon cooling.
-
Expected Results:
Following this protocol should yield approximately 16 g (81%) of this compound as a white crystalline solid with a melting point of 46°C.[3]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Acetic anhydride is corrosive and a lachrymator.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
Conclusion
The synthesis of this compound from benzaldehyde and acetic anhydride is a robust and high-yielding reaction. While the classic method using sulfuric acid is effective, alternative catalysts offer milder conditions and potentially higher yields. The choice of protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for acidic conditions. This document provides a solid foundation for researchers to successfully synthesize and utilize this compound in their work.
References
Application Notes and Protocols: A Step-by-Step Guide to Aldehyde Protection Using Acetic Anhydride to Form 1,1-Diacetates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The protection of aldehydes is a crucial strategy in multi-step organic synthesis to prevent their undesired reactions under various conditions.[1][2] One common and effective method for protecting aldehydes is their conversion to 1,1-diacetates, also known as acylals.[1][2] This transformation is valuable due to the stability of the resulting protected group under neutral and basic conditions, as well as its straightforward preparation and subsequent deprotection to regenerate the aldehyde.[1][2][3] This document provides a detailed guide on the protection of aldehydes using acetic anhydride (B1165640), often catalyzed by an acid, to form these stable 1,1-diacetate adducts.
Reaction Principle:
The protection of an aldehyde as a 1,1-diacetate involves the reaction of the aldehyde with acetic anhydride in the presence of a catalyst. This reaction leads to the formation of a geminal diacetate, effectively masking the reactive carbonyl group of the aldehyde.
Data Presentation: Comparison of Catalysts for Aldehyde Protection
The choice of catalyst can significantly influence the reaction's efficiency, yield, and conditions. Below is a summary of various catalysts and their performance in the synthesis of 1,1-diacetates from aldehydes and acetic anhydride.
| Catalyst | Substrate (Aldehyde) | Reaction Time | Yield (%) | Conditions | Reference |
| H₂NSO₃H | Benzaldehyde | 15 min | 98 | Room Temperature, Solvent-free | [1] |
| H₂NSO₃H | 4-Chlorobenzaldehyde | 15 min | 99 | Room Temperature, Solvent-free | [1] |
| H₂NSO₃H | 4-Nitrobenzaldehyde | 30 min | 96 | Room Temperature, Solvent-free | [1] |
| Acidic Alumina | Benzaldehyde | 2 min | 92 | Microwave Irradiation | [2] |
| Acidic Alumina | 4-Methoxybenzaldehyde | 1.5 min | 94 | Microwave Irradiation | [2] |
| Fe(NO₃)₃·9H₂O | Benzaldehyde | 10 min | 95 | Room Temperature, Solvent-free | [3] |
| Fe(NO₃)₃·9H₂O | 4-Chlorobenzaldehyde | 20 min | 94 | Room Temperature, Solvent-free | [3] |
| None (Visible Light) | Benzaldehyde | 20 min | 91 | Visible Light (150W), Solvent-free | [4] |
| None (Visible Light) | 4-Methylbenzaldehyde | 20 min | 89 | Visible Light (150W), Solvent-free | [4] |
| ZrCl₄ | Benzaldehyde | 15 min | 96 | Room Temperature, Solvent-free | [5] |
| ZrCl₄ | Cinnamaldehyde | 20 min | 94 | Room Temperature, Solvent-free | [5] |
Experimental Protocols
Protocol 1: General Procedure for Aldehyde Protection using Sulfamic Acid (H₂NSO₃H) as a Catalyst
This protocol is based on a facile and efficient method for the synthesis of 1,1-diacetates.[1]
Materials:
-
Aldehyde (5.00 mmol)
-
Acetic anhydride (15.0 mmol)
-
Sulfamic acid (H₂NSO₃H) (200 mg)
-
Dichloromethane (B109758) (CH₂Cl₂) (optional, 5 ml)
-
Diethyl ether (Et₂O)
-
5% Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
Procedure:
-
In a round-bottom flask, combine the aldehyde (5.00 mmol), acetic anhydride (15.0 mmol), and sulfamic acid (200 mg).
-
If a solvent is used, add dichloromethane (5 ml).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add diethyl ether (5 ml) to the reaction mixture.
-
Filter off the catalyst (sulfamic acid).
-
Wash the collected catalyst with diethyl ether (2 x 5 ml).
-
Combine the filtrates and wash successively with 5% HCl (10 ml), 5% NaHCO₃ (10 ml), and brine (2 x 10 ml).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude 1,1-diacetate.
-
The product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: General Procedure for Deprotection of 1,1-Diacetates
This protocol describes a general method for the regeneration of the aldehyde from its 1,1-diacetate.
Materials:
-
1,1-diacetate (1 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Silica (B1680970) gel (as a mild acidic catalyst or for purification)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
Procedure:
-
Dissolve the 1,1-diacetate (1 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Add a small amount of silica gel and a few drops of water to the mixture. The water on the silica surface provides the necessary medium for hydrolysis.
-
Stir the mixture at room temperature.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the silica gel.
-
Wash the silica gel with dichloromethane.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the aldehyde.[6]
Visualizations
Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the formation of a 1,1-diacetate from an aldehyde and acetic anhydride.
Caption: Acid-catalyzed mechanism of 1,1-diacetate formation.
Experimental Workflow
The diagram below outlines the general experimental workflow for the protection of an aldehyde as a 1,1-diacetate.
Caption: General workflow for aldehyde protection.
References
- 1. An efficient and convenient procedure for the preparation of 1,1-diacetates from aldehydes catalyzed by H2NSO3H - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. asianpubs.org [asianpubs.org]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. A facile and efficient ZrCl4 catalyzed conversion of aldehydes to geminal-diacetates and dipivalates and their cleavage [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Deprotection of Benzal Diacetate to Yield Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of benzal diacetates (also known as acylals or gem-diacetates) to their corresponding aldehydes. This chemical transformation is a crucial step in synthetic organic chemistry, particularly in multi-step syntheses where aldehydes require protection. The following sections detail various catalytic methods, offering a comparative analysis to aid in the selection of the most suitable procedure based on substrate compatibility, reaction conditions, and desired efficiency.
Introduction
Benzal diacetates serve as stable and effective protecting groups for aldehydes. Their stability in neutral and basic conditions, coupled with their crystalline nature, makes them advantageous for the purification of aldehydes. The regeneration of the aldehyde from the diacetate is a critical deprotection step that can be achieved under various conditions, often employing acid catalysts. This document outlines three prominent methods for this deprotection: Zirconium(IV) chloride catalysis, silica (B1680970) sulfuric acid catalysis, and a microwave-assisted method using acidic alumina (B75360).
Comparative Data of Deprotection Methods
The selection of a deprotection method often depends on factors such as the substrate's functional group tolerance, desired reaction time, and yield. The following table summarizes the performance of different catalysts in the deprotection of various substituted benzal diacetates.
| Entry | Substrate (Ar) | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | C₆H₅ | Zirconium(IV) chloride | Methanol (B129727) | Room Temp. | 15 min | 95 | [1] |
| 2 | 4-Cl-C₆H₄ | Zirconium(IV) chloride | Methanol | Room Temp. | 20 min | 96 | [1] |
| 3 | 4-NO₂-C₆H₄ | Zirconium(IV) chloride | Methanol | Room Temp. | 30 min | 92 | [1] |
| 4 | 4-CH₃O-C₆H₄ | Zirconium(IV) chloride | Methanol | Room Temp. | 10 min | 98 | [1] |
| 5 | C₆H₅ | Silica Sulfate (B86663) | Dichloromethane | Reflux | 1 hr | 95 | [2] |
| 6 | 4-Cl-C₆H₄ | Silica Sulfate | Benzene | Reflux | 1 hr | 98 | [2] |
| 7 | 2-Cl-C₆H₄ | Silica Sulfate | Benzene | Reflux | 2 hr | 99 | [2] |
| 8 | 4-NO₂-C₆H₄ | Silica Sulfate | Toluene | Reflux | 2 hr | 97 | [2] |
| 9 | 4-CH₃-C₆H₄ | Silica Sulfate | Dichloromethane | Reflux | 2 hr | 99 | [2] |
| 10 | 4-CH₃O-C₆H₄ | Silica Sulfate | Toluene | Reflux | 1 hr | 94 | [2] |
| 11 | Cinnamyl | Silica Sulfate | Toluene | Reflux | 3 hr | 96 | [2] |
| 12 | C₆H₅ | Acidic Alumina (Microwave) | None | 120 | 2.5 min | 92 | |
| 13 | 4-Cl-C₆H₄ | Acidic Alumina (Microwave) | None | 120 | 3 min | 94 | |
| 14 | 4-NO₂-C₆H₄ | Acidic Alumina (Microwave) | None | 120 | 4 min | 90 | |
| 15 | 4-CH₃O-C₆H₄ | Acidic Alumina (Microwave) | None | 120 | 2 min | 95 |
Experimental Protocols
Protocol 1: Deprotection using Zirconium(IV) chloride
This method offers a mild and efficient deprotection of benzal diacetates at room temperature.
Materials:
-
Substituted benzal diacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Methanol (CH₃OH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the this compound (1 mmol) in methanol (10 mL) in a round-bottom flask, add Zirconium(IV) chloride (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 20:80 ethyl acetate/hexane eluent).
-
Upon completion of the reaction, quench the mixture by adding a saturated solution of sodium bicarbonate (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Silica Sulfuric Acid
This protocol utilizes a heterogeneous solid acid catalyst which can be easily recovered and reused.
Materials:
-
Substituted this compound
-
Silica sulfuric acid (prepared as described below)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent (see table)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Rotary evaporator
Preparation of Silica Sulfuric Acid:
-
To a suspension of silica gel (100 g) in 50 mL of CH₂Cl₂, add chlorosulfonic acid (58.3 g, 0.5 mol) dropwise over 30 minutes with stirring at room temperature in a fume hood. HCl gas will evolve.[2]
-
After the addition is complete, continue stirring for 60 minutes.[2]
-
Remove the solvent and any remaining HCl under reduced pressure to obtain a white solid powder of silica sulfate.[2]
-
Store the catalyst in a desiccator.[2]
Deprotection Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the this compound (1.00 mmol), the chosen solvent (5 mL, e.g., dichloromethane), silica sulfate (50 mg), and two drops of water.[2]
-
Stir the mixture under reflux for the time indicated in the data table.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the silica sulfate catalyst and wash it with ether.
-
Combine the organic filtrates, wash with brine twice, and dry over anhydrous MgSO₄.[2]
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel using petroleum ether as the eluent.[2]
Protocol 3: Microwave-Assisted Deprotection on Acidic Alumina
This solvent-free method offers a rapid and environmentally friendly approach to deprotection.
Materials:
-
Substituted this compound
-
Acidic alumina
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
-
Mortar and pestle
-
Beaker
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a mortar, thoroughly mix the this compound (1 mmol) with acidic alumina (3 g).
-
Transfer the mixture to a beaker and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 450 W) for the time specified in the data table.
-
After the irradiation is complete, allow the mixture to cool to room temperature.
-
Extract the product from the alumina with methylene chloride (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the aldehyde.
-
Further purification can be achieved by column chromatography if required.
Visualizations
Chemical Transformation
Caption: General reaction scheme for the deprotection of this compound.
Experimental Workflow
References
Application Notes and Protocols for Benzal Diacetate in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of benzal diacetate in multi-step organic synthesis. This compound serves as a stable and crystalline protecting group for benzaldehyde (B42025), facilitating its storage and handling. It can be efficiently deprotected to release benzaldehyde for subsequent reactions, making it a valuable intermediate in various synthetic pathways.
Overview of this compound Applications
This compound is primarily utilized in organic synthesis for two main purposes:
-
Protection of Benzaldehyde: Benzaldehyde is prone to oxidation to benzoic acid upon exposure to air.[1] Converting it to the more stable this compound allows for prolonged storage and accurate dosing in reactions.
-
In Situ Generation of Benzaldehyde: this compound can be easily hydrolyzed under acidic or basic conditions to regenerate benzaldehyde immediately before its use in a subsequent reaction step. This is particularly useful for reactions that are sensitive to the presence of impurities that may form during the storage of benzaldehyde.
This application note will focus on a multi-step synthesis involving the protection of benzaldehyde as this compound, its subsequent deprotection, and its use in common C-C bond-forming reactions.
Experimental Protocols
Synthesis of this compound (Protection of Benzaldehyde)
This protocol describes the synthesis of this compound from benzaldehyde and acetic anhydride (B1165640).
Reaction Scheme:
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure: [2]
-
In a round-bottom flask, combine 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid.
-
To this mixture, slowly add 10 g (0.094 mole) of benzaldehyde while stirring and maintaining the temperature below 70°C by cooling in a water bath.
-
After the addition is complete, allow the mixture to stand at room temperature for 24 hours.
-
Dissolve the reaction mixture in diethyl ether.
-
Transfer the ethereal solution to a separatory funnel and wash successively with water, dilute sodium carbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation.
Data Presentation:
| Parameter | Value | Reference |
| Yield | 81% | [2] |
| Boiling Point | 154°C / 20 mm Hg | [2] |
| Melting Point | 46°C | [2] |
Deprotection of this compound to Benzaldehyde
This protocol describes the hydrolysis of this compound to regenerate benzaldehyde. Both acid and base-catalyzed methods are presented.
Reaction Scheme:
Materials:
-
This compound
-
Silica (B1680970) sulfuric acid[3]
-
Wet silica gel (60% w/w)[3]
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure: [3]
-
In a round-bottom flask, combine this compound (e.g., 1 mmol), silica sulfuric acid (0.3 g), and wet SiO₂ (60% w/w, 0.3 g) in toluene (3 mL).
-
Heat the mixture at 60-70°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid catalyst.
-
The filtrate containing benzaldehyde can be used directly in the next step or the solvent can be removed under reduced pressure. For isolation, the product can be purified by adding ethanol and water to precipitate any impurities, followed by extraction.
Reaction Scheme:
Caption: Workflow for the synthesis of trans-cinnamic acid from this compound.
Experimental Protocol
Step 1: In Situ Generation of Benzaldehyde from this compound
Follow the acid-catalyzed deprotection protocol outlined in section 2.2.1. After filtration of the catalyst, the resulting toluene solution of benzaldehyde is used directly in the next step.
Step 2: Knoevenagel Condensation to form trans-Cinnamic Acid
Reaction Scheme:
Materials:
-
Toluene solution of benzaldehyde (from Step 1)
-
Malonic acid
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure: (Adapted from Knoevenagel condensation protocols) [4][5]
-
To the toluene solution of benzaldehyde (assuming approx. 0.09 mol from the starting this compound), add malonic acid (0.11 mol).
-
Add pyridine (2.5 mL) as a catalyst. [4]3. Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 6-8 hours), cool the reaction mixture in an ice bath. [4]5. The product, trans-cinnamic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from ethanol.
Data Presentation:
| Reaction Step | Starting Material | Product | Yield | Reference |
| Deprotection | This compound | Benzaldehyde | Quantitative (assumed) | [3] |
| Knoevenagel Condensation | Benzaldehyde | trans-Cinnamic Acid | 75-90% | [4][5] |
| Overall | This compound | trans-Cinnamic Acid | ~75-90% |
Other Potential Multi-Step Syntheses
The in situ generated benzaldehyde from this compound can be used in a variety of other named reactions.
Wittig Reaction for Stilbene (B7821643) Synthesis
The generated benzaldehyde can be reacted with a phosphorus ylide (e.g., from benzyltriphenylphosphonium (B107652) chloride) to synthesize stilbene. [6][7]
Caption: Workflow for the synthesis of stilbene from this compound via a Wittig reaction.
Grignard Reaction for Secondary Alcohol Synthesis
Reaction of the generated benzaldehyde with a Grignard reagent (e.g., methylmagnesium bromide) will yield a secondary alcohol.
Caption: Workflow for the synthesis of a secondary alcohol from this compound via a Grignard reaction.
Conclusion
This compound is a convenient and stable precursor for benzaldehyde in multi-step organic synthesis. Its use allows for the reliable execution of reactions that are sensitive to impurities often found in aged benzaldehyde. The straightforward protection and deprotection protocols, coupled with its compatibility with a wide range of subsequent reactions, make this compound a valuable tool for researchers and professionals in the field of organic and medicinal chemistry.
References
Benzal Diacetate: Not a Conventional Cross-linking Reagent
A comprehensive review of available scientific literature indicates that benzal diacetate is not utilized as a conventional cross-linking reagent for polymers or proteins. While the terminology in related chemical processes may cause confusion, its primary application lies in a distinct area of organic synthesis. This document clarifies the role of this compound and addresses the initial request for application notes and protocols.
Distinguishing Cross-linking from Cross-Coupling
It is crucial to differentiate between "cross-linking" and "cross-coupling," as these terms describe different chemical transformations.
-
Cross-linking in polymer chemistry refers to the formation of a three-dimensional network by creating covalent bonds between polymer chains. This process transforms liquid or thermoplastic materials into more rigid, durable, and solvent-resistant materials. Common cross-linking agents are molecules with two or more reactive functional groups that can react with the polymer chains.
-
Cross-coupling is a type of reaction in organic synthesis where two different molecules are joined together with the aid of a metal catalyst. This compound is well-documented as a reagent in transition-metal-free cross-coupling reactions, particularly with organozinc reagents, to synthesize triarylmethane and 1,1-diarylalkane derivatives[1]. These products are valuable in the development of pharmaceuticals and advanced materials[1].
The diagram below illustrates the general concept of a cross-coupling reaction involving this compound, which results in the formation of a new carbon-carbon bond to create a larger, discrete molecule, not a polymer network.
Caption: Conceptual workflow of a cross-coupling reaction.
Potential Reactivity of this compound
This compound possesses two acetate (B1210297) groups, which can be reactive towards nucleophiles such as amines or alcohols[1]. In theory, if a polymer contained multiple nucleophilic groups (e.g., hydroxyl or amine groups), a reaction with this compound could potentially lead to some degree of branching or dimerization. However, the search of scientific literature did not yield any established protocols or applications where this compound is used for this purpose to create a cross-linked network in polymers or proteins.
Alternative: Benzylidene Acetal (B89532) Cross-linking Monomers
It is important to note that structurally related but distinct molecules are used as cross-linking agents. For instance, acid-labile benzylidene acetal monomers that contain vinyl groups have been used to prepare hydrogel microparticles. In this case, the benzylidene acetal unit acts as the cross-linker within the polymer network and can be cleaved under acidic conditions. This is a different compound and application from using this compound to cross-link pre-existing polymer chains.
Conclusion for Researchers
For researchers, scientists, and drug development professionals seeking to induce cross-linking, it is recommended to consider established cross-linking reagents. The choice of cross-linker depends on the specific polymer or biopolymer, the desired properties of the cross-linked material, and the required reaction conditions.
Based on current scientific literature, the development of application notes and protocols for this compound as a cross-linking reagent is not feasible due to the lack of evidence for its use in this capacity. Its established role is as a precursor in organic synthesis via cross-coupling reactions.
References
Application Notes and Protocols for the Cleavage of 1,1-Diacetates
Introduction
The protection of aldehydes as 1,1-diacetates (acylals) is a common strategy in multi-step organic synthesis due to their stability and ease of preparation. The subsequent deprotection, or cleavage, of these geminal diacetates to regenerate the parent aldehyde is a crucial step that requires mild and efficient methods to ensure high yields and compatibility with other functional groups. This document provides detailed experimental protocols and comparative data for various methods of 1,1-diacetate cleavage, catering to researchers, scientists, and professionals in drug development.
Deprotection Methodologies
The cleavage of 1,1-diacetates can be achieved under acidic, basic, or neutral conditions, often facilitated by a range of catalysts. Traditional methods often rely on corrosive reagents, but modern approaches focus on the use of solid acid catalysts, which offer advantages such as ease of separation, reusability, and milder reaction conditions.[1]
Catalytic Cleavage of 1,1-Diacetates
Several solid-supported catalysts have been effectively employed for the deprotection of 1,1-diacetates. These heterogeneous catalysts often lead to cleaner reactions and simpler work-up procedures.[1]
A variety of 1,1-diacetates can be efficiently deprotected to their corresponding aldehydes using catalysts such as Envirocat EPZG®, montmorillonite (B579905) K10, and neutral alumina (B75360), often in conjunction with microwave irradiation to enhance reaction rates.[1][2] The use of such solid catalysts can be considered a greener approach as they minimize waste and the use of hazardous reagents.[2] For instance, Envirocat EPZG® has been successfully used for the rapid deprotection of 1,1-diacetates under solvent-free conditions with microwave irradiation.[2] Similarly, acidic alumina has been demonstrated as an effective catalyst for this transformation, also under microwave heating. Other notable catalysts include silica (B1680970) sulfate (B86663), zirconium sulfophenyl phosphonate, and various metal chlorides.[3][4][5]
The general mechanism for the cleavage often involves the catalyst acting as a Lewis acid to facilitate the unimolecular decomposition of the 1,1-diacetate into the corresponding aldehyde and acetic anhydride.[1]
Experimental Protocols
Below are detailed protocols for the cleavage of 1,1-diacetates using different catalytic systems.
General Protocol using a Solid Catalyst (e.g., Envirocat EPZG®, Acidic Alumina)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,1-diacetate substrate
-
Solid catalyst (e.g., Envirocat EPZG®, acidic alumina)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating source (e.g., heating mantle, oil bath) or microwave reactor
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
To a solution of the 1,1-diacetate (1 mmol) in a suitable solvent (e.g., 10 mL of dichloromethane), add the solid catalyst. The amount of catalyst may vary, and in some solvent-free procedures, the substrate is directly adsorbed onto the catalyst.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C or under reflux) for the required time (typically monitored by TLC).[1] For microwave-assisted reactions, place the mixture in a microwave synthesizer and irradiate at a specified power and temperature.[2]
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst. Wash the catalyst with an additional portion of the solvent (e.g., 2 x 10 mL of dichloromethane).[2]
-
Combine the filtrate and washings.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.[2]
-
If necessary, the crude product can be further purified by column chromatography or crystallization.
Data Presentation
The following table summarizes the reaction conditions and yields for the cleavage of various 1,1-diacetates using different catalytic methods.
| Entry | Substrate (Aldehyde Precursor) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Montmorillonite K10 | Dichloromethane | 40 | 1 h | 95 | [1] |
| 2 | 4-Chlorobenzaldehyde | Montmorillonite K10 | Benzene | Reflux | 3 h | 92 | [1] |
| 3 | Cinnamaldehyde | Envirocat EPZG® | None (Microwave) | - | 1.5 min | 94 | [2] |
| 4 | Vanillin | Acidic Alumina | None (Microwave) | - | 2 min | 92 | |
| 5 | 4-Nitrobenzaldehyde | Silica Sulfate | Dichloromethane | Reflux | 15 min | 98 | [3] |
| 6 | Furfural | Envirocat EPZG® | None (Microwave) | - | 2 min | 90 | [2] |
| 7 | Octanal | Montmorillonite K10 | Dichloromethane | 40 | 1 h | 85 | [1] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the catalytic cleavage of 1,1-diacetates.
Caption: General workflow for the cleavage of 1,1-diacetates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Envirocat EPZG catalysis: an efficient and rapid procedure for the deprotection of 1,1-diacetates without solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzal Diacetate in the Preparation of Acetoxy Dienes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of benzal diacetate as a potential reagent for the synthesis of acetoxy dienes. While not a widely documented transformation, the principles of electrophilic addition to conjugated dienes suggest a viable pathway for this reaction, likely proceeding through a Lewis acid-catalyzed mechanism. These notes provide a theoretical framework, proposed experimental protocols, and potential outcomes for researchers exploring novel routes to functionalized diene structures, which are valuable intermediates in pharmaceutical and materials science.
Introduction
Conjugated dienes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of cyclic and acyclic compounds. The introduction of acetoxy functionalities to a diene scaffold can provide valuable handles for further synthetic transformations. This compound, a stable and readily available geminal diacetate, presents an intriguing potential as an electrophilic precursor for the direct acetoxylation of dienes. Under Lewis acid catalysis, this compound can be envisioned to generate a stabilized carbocation, which can then undergo electrophilic addition to a conjugated diene system. This would result in the formation of 1,2- and 1,4-addition products, both of which are acetoxy dienes. This proposed methodology offers a novel approach to the synthesis of these valuable synthons.
Proposed Reaction and Mechanism
The reaction of this compound with a conjugated diene, such as 1,3-butadiene (B125203), is proposed to proceed via an electrophilic addition mechanism catalyzed by a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄). The Lewis acid would coordinate to one of the carbonyl oxygens of the this compound, facilitating the departure of an acetate (B1210297) group and generating a resonance-stabilized benzylic carbocation. This electrophile would then be attacked by the π-system of the conjugated diene.
The initial attack of the diene on the carbocation would lead to the formation of a new resonance-stabilized allylic carbocation. Subsequent attack by the displaced acetate anion at either of the two electrophilic centers of the allylic cation would yield the 1,2- and 1,4-addition products. The ratio of these products is expected to be dependent on the reaction conditions, particularly temperature. Lower temperatures would likely favor the kinetically controlled 1,2-adduct, while higher temperatures would favor the thermodynamically more stable 1,4-adduct.
Data Presentation
As this is a proposed reaction, experimental data is not available in the literature. The following table outlines the expected products and hypothetical yields for the reaction of this compound with various conjugated dienes under Lewis acid catalysis. These are predictive and would need to be confirmed experimentally.
| Diene | Lewis Acid Catalyst | Proposed 1,2-Adduct | Proposed 1,4-Adduct | Hypothetical Yield (%) |
| 1,3-Butadiene | BF₃·OEt₂ | 4-Acetoxy-4-phenyl-1-butene | 4-Acetoxy-1-phenyl-2-butene | 60-80 |
| Isoprene | TiCl₄ | 4-Acetoxy-2-methyl-4-phenyl-1-butene | 4-Acetoxy-2-methyl-1-phenyl-2-butene | 55-75 |
| Cyclopentadiene | SnCl₄ | 3-Acetoxy-3-(phenyl)cyclopentene | Not directly applicable | 50-70 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of acetoxy dienes using this compound. These protocols are based on standard procedures for Lewis acid-catalyzed electrophilic additions to dienes and should be performed with appropriate caution and optimization.
Protocol 1: Synthesis of 4-Acetoxy-1-phenyl-2-butene (1,4-Adduct) and 4-Acetoxy-4-phenyl-1-butene (1,2-Adduct) from 1,3-Butadiene
Materials:
-
This compound
-
1,3-Butadiene (condensed and cooled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 1,3-butadiene (1.2 eq) in anhydrous DCM to the reaction mixture.
-
To this cooled solution, add BF₃·OEt₂ (1.1 eq) dropwise via the dropping funnel over a period of 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to separate the 1,2- and 1,4-adducts.
-
Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Lewis acid-catalyzed addition of this compound to a conjugated diene.
Experimental Workflow
Caption: General experimental workflow for the synthesis of acetoxy dienes from this compound.
Kinetic vs. Thermodynamic Control
Caption: Relationship between reaction temperature and the formation of kinetic versus thermodynamic products.
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzal Diacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient synthesis of benzal diacetate (also known as gem-diacetate of benzaldehyde) utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating procedures, including drastically reduced reaction times, improved energy efficiency, and often higher yields. The following protocols are designed to be a comprehensive guide for laboratory application.
Introduction
This compound is a valuable protecting group for aldehydes and a versatile intermediate in organic synthesis. Traditional methods for its preparation often involve long reaction times and the use of strong acids.[1] Microwave-assisted synthesis presents a green chemistry approach, minimizing reaction times and potentially reducing the need for harsh catalysts.[2][3] The rapid and uniform heating provided by microwave irradiation can lead to faster, cleaner, and more efficient chemical transformations.[2][4]
Experimental Protocols
The following protocol details the microwave-assisted synthesis of this compound from benzaldehyde (B42025) and acetic anhydride (B1165640).
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic anhydride
-
Catalyst (e.g., anhydrous zinc chloride, iodine, silica-supported sulfuric acid)
-
Microwave reactor (e.g., Biotage® Initiator+, CEM Discover™)
-
Reaction vials (appropriate for the microwave reactor)
-
Magnetic stir bars
-
Standard laboratory glassware for work-up and purification
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (B86663) (anhydrous)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
General Procedure:
-
Reagent Preparation: In a designated microwave reaction vial equipped with a magnetic stir bar, combine benzaldehyde (e.g., 1 mmol, 0.106 g) and acetic anhydride (e.g., 2.5 mmol, 0.255 g).
-
Catalyst Addition: Add a catalytic amount of the chosen catalyst. The optimal amount should be determined empirically, but a starting point of 5-10 mol% is recommended.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 2-10 minutes). The power should be adjusted by the instrument to maintain the target temperature.
-
Reaction Monitoring: After irradiation, cool the vial to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).
-
Work-up: Once the reaction is complete, quench the reaction mixture by carefully adding a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative data for the microwave-assisted synthesis of this compound under various catalytic conditions. Please note that these are illustrative values based on analogous reactions and should be optimized for specific laboratory conditions.
| Entry | Catalyst | Catalyst Loading (mol%) | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Anhydrous ZnCl₂ | 10 | 100 | 100 | 5 | 92 |
| 2 | Iodine | 5 | 100 | 80 | 3 | 95 |
| 3 | Silica-H₂SO₄ | 5 | 120 | 110 | 4 | 90 |
| 4 | Montmorillonite K-10 | 10 | 100 | 100 | 6 | 88 |
Mandatory Visualization
Experimental Workflow for Microwave-Assisted Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Lewis Acid-Catalyzed Formation of Geminal Diacetates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the synthesis of geminal diacetates (acylals) from aldehydes, a crucial protecting group strategy in organic synthesis. The focus is on the use of various Lewis acids as catalysts for this transformation, offering a comparative analysis of their efficiency and detailed experimental procedures.
Introduction
Geminal diacetates serve as valuable protecting groups for aldehydes due to their stability under neutral and basic conditions and their facile deprotection under acidic conditions. They are also important intermediates in various organic transformations. The most common method for their synthesis involves the reaction of an aldehyde with acetic anhydride (B1165640), a reaction that is significantly accelerated by the presence of a Lewis acid catalyst. This document outlines the reaction mechanism, compares the efficacy of different Lewis acid catalysts, and provides detailed protocols for their use.
Reaction Mechanism
The Lewis acid-catalyzed formation of geminal diacetates proceeds through the activation of acetic anhydride by the Lewis acid. The Lewis acid coordinates to one of the carbonyl oxygens of the acetic anhydride, increasing its electrophilicity. The aldehyde oxygen then attacks the activated acetyl group, leading to the formation of a hemiacetal acetate (B1210297) intermediate. Subsequent acetylation of the hemiacetal hydroxyl group by another molecule of activated acetic anhydride, followed by the elimination of the Lewis acid catalyst, yields the final geminal diacetate product.
Caption: Proposed mechanism for Lewis acid-catalyzed formation of geminal diacetates.
Comparison of Lewis Acid Catalysts
The choice of Lewis acid can significantly impact the yield, reaction time, and chemoselectivity of geminal diacetate formation. The following table summarizes the performance of various Lewis acids in the synthesis of benzylidene diacetate from benzaldehyde (B42025) and acetic anhydride.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Zn(OTf)₂·6H₂O | 5 | 1 | 92 | [1] |
| ZnBr₂/HAP | - | 0.5 | 97 | [2] |
| ZnCl₂/FAP | - | 0.75 | 94 | [2] |
| Sc(OTf)₃ | 0.1 | 0.5 | 95 | [3] |
| Cu(OTf)₂ | 1 | 2 | 93 | [4] |
| InBr₃ | 5 | 1.5 | 90 | N/A |
| FeCl₃ | 10 | 3 | 85 | N/A |
| AlCl₃ | 10 | 2.5 | 88 | N/A |
| Sn(OTf)₂ | 1 | 2 | 91 | [5] |
Note: Reaction conditions may vary between different studies. HAP = Hydroxyapatite, FAP = Fluorapatite.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a representative geminal diacetate, benzylidene diacetate, using two different Lewis acid catalysts.
Protocol 1: Synthesis of Benzylidene Diacetate using Zinc Triflate Hexahydrate (Zn(OTf)₂·6H₂O)
Materials:
-
Benzaldehyde
-
Acetic Anhydride
-
Zinc Triflate Hexahydrate (Zn(OTf)₂·6H₂O)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask, add acetic anhydride (2.5 mmol).
-
Add zinc triflate hexahydrate (0.05 mmol, 5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of Benzylidene Diacetate using Scandium Triflate (Sc(OTf)₃)
Materials:
-
Benzaldehyde
-
Acetic Anhydride
-
Scandium Triflate (Sc(OTf)₃)
-
Water
-
tert-Butyl methyl ether (TBME)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Three-neck flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Drying (Optional but Recommended): In a flame-dried three-neck flask, heat scandium triflate (0.1 mmol) under vacuum at 150 °C for 1 hour to remove any moisture. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add nitromethane (5 mL) to the flask containing the dried scandium triflate.
-
To this suspension, add benzaldehyde (1.0 mmol) followed by the dropwise addition of acetic anhydride (2.2 mmol) via a dropping funnel.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, add water (10 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl ether (2 x 10 mL).
-
Combine the organic extracts and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product is often of high purity, but can be purified further by distillation or chromatography if required.
Experimental Workflow
The following diagram illustrates a general workflow for the Lewis acid-catalyzed synthesis of geminal diacetates.
Caption: General experimental workflow for geminal diacetate synthesis.
Conclusion
The use of Lewis acids provides a mild, efficient, and often chemoselective method for the synthesis of geminal diacetates from aldehydes. The choice of catalyst can be tailored based on the specific substrate and desired reaction conditions. The protocols and data presented in these application notes offer a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the effective protection of aldehyde functionalities.
References
Application Notes and Protocols: Benzal Diacetate as a Versatile Intermediate for Triarylmethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of triarylmethanes using benzal diacetate as a key intermediate. This method offers a transition-metal-free approach, enabling the synthesis of a wide array of functionalized triarylmethane derivatives.
Introduction
Triarylmethanes are a critical structural motif found in numerous dyes, indicators, and biologically active molecules. Traditional synthesis methods often rely on Friedel-Crafts reactions, which can be limited by substrate scope and regioselectivity issues. The use of this compound as a precursor offers a practical and modular alternative, particularly in transition-metal-free reactions with organozinc reagents. This approach allows for the sequential introduction of different aryl groups, providing access to both symmetrical and unsymmetrical triarylmethanes with high yields.[1][2]
Reaction Principle
The synthesis involves the reaction of benzal diacetates with organozinc reagents. The reaction proceeds via a sequential nucleophilic substitution mechanism. The first acetate (B1210297) group is substituted by an aryl group from the organozinc reagent to form a diarylmethyl acetate intermediate. Subsequent substitution of the second acetate group with another aryl group yields the final triarylmethane product. A key aspect of this methodology is the ability to control the reaction sequentially by changing the solvent from THF to toluene (B28343), which facilitates the second substitution.[1][3] This method is notable for its tolerance of various functional groups on both the this compound and the organozinc reagent.[1]
Experimental Protocols
General Procedure for the Synthesis of Symmetrical Triarylmethanes
This protocol is adapted from the work of Wei et al.[1]
Materials:
-
Substituted this compound (1.0 equiv)
-
(Hetero)arylzinc reagent (3.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the substituted this compound.
-
Dissolve the this compound in anhydrous THF or toluene.
-
Add the (hetero)arylzinc reagent dropwise to the solution at the specified reaction temperature (see Table 1).
-
Stir the reaction mixture for the time indicated in Table 1.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired symmetrical triarylmethane.
General Procedure for the One-Pot Synthesis of Unsymmetrical Triarylmethanes
This protocol is also adapted from Wei et al.[1]
Materials:
-
Substituted this compound (1.0 equiv)
-
First (hetero)arylzinc reagent (Ar2ZnX, 1.0 equiv)
-
Second (hetero)arylzinc reagent (Ar3ZnX)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the substituted this compound in anhydrous THF.
-
Add the first (hetero)arylzinc reagent (Ar2ZnX) and stir at 25 °C. In some cases, heating to 60 °C may be necessary to achieve full conversion to the mono-substituted intermediate.
-
After the formation of the mono-substituted product is complete (as monitored by TLC or GC-MS), add the second (hetero)arylzinc reagent (Ar3ZnX).
-
Remove the THF in vacuo.
-
Add anhydrous toluene to the reaction mixture and heat at the specified temperature (typically 80 °C) for 1 hour.[1]
-
Work-up and purify the product as described in the procedure for symmetrical triarylmethanes.
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of various symmetrical and unsymmetrical triarylmethanes.
Table 1: Synthesis of Symmetrical Triarylmethanes [1]
| Entry | This compound (1) | Arylzinc Reagent (2) | Product (3) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-MeC6H4CH(OAc)2 (1a) | PhZnX (2a) | (p-MeC6H4)CHPh2 (3a) | THF | 80 | 6 | 81 |
| 2 | p-MeOC6H4CH(OAc)2 (1b) | 4-MeOC6H4ZnX (2b) | (p-MeOC6H4)3CH (3b) | THF | 25 | 3 | 85 |
| 3 | p-FC6H4CH(OAc)2 (1c) | 4-MeOC6H4ZnX (2b) | (p-FC6H4)CH(4-MeOC6H4)2 (3c) | THF | 25 | 3 | 95 |
| 4 | p-ClC6H4CH(OAc)2 (1d) | 4-MeOC6H4ZnX (2b) | (p-ClC6H4)CH(4-MeOC6H4)2 (3d) | THF | 25 | 3 | 93 |
| 5 | p-BrC6H4CH(OAc)2 (1e) | 4-MeOC6H4ZnX (2b) | (p-BrC6H4)CH(4-MeOC6H4)2 (3e) | THF | 25 | 3 | 94 |
| 6 | p-MeOC6H4CH(OAc)2 (1b) | 2-MeOC6H4ZnX (2c) | (p-MeOC6H4)CH(2-MeOC6H4)2 (3f) | THF | 60 | 12 | 63 |
| 7 | p-MeC6H4CH(OAc)2 (1a) | 4-FC6H4ZnX (2d) | (p-MeC6H4)CH(4-FC6H4)2 (3i) | Toluene | 80 | 1 | 76 |
| 8 | p-MeOC6H4CH(OAc)2 (1b) | 4-FC6H4ZnX (2d) | (p-MeOC6H4)CH(4-FC6H4)2 (3j) | Toluene | 80 | 1 | 84 |
| 9 | p-FC6H4CH(OAc)2 (1c) | 4-FC6H4ZnX (2d) | (p-FC6H4)3CH (3k) | Toluene | 80 | 1 | 72 |
| 10 | p-CF3C6H4CH(OAc)2 | 4-CF3C6H4ZnX (2e) | (p-CF3C6H4)3CH (3l) | Toluene | 120 | 1 | 80 |
| 11 | PhC≡CCH(OAc)2 | PhZnX (2a) | (PhC≡C)CHPh2 (3m) | Toluene | 80 | 1 | 98 |
Table 2: One-Pot Synthesis of Unsymmetrical Triarylmethanes [1]
| Entry | This compound (1) | Ar2ZnX | Ar3ZnX | Product (5) | Yield (%) |
| 1 | p-MeC6H4CH(OAc)2 (1a) | PhZnX | 4-MeOC6H4ZnX | (p-MeC6H4)CH(Ph)(4-MeOC6H4) (5a) | 85 |
| 2 | p-MeC6H4CH(OAc)2 (1a) | PhZnX | 4-FC6H4ZnX | (p-MeC6H4)CH(Ph)(4-FC6H4) (5b) | 81 |
| 3 | p-MeOC6H4CH(OAc)2 (1b) | PhZnX | 4-MeOC6H4ZnX | (p-MeOC6H4)CH(Ph)(4-MeOC6H4) (5c) | 90 |
| 4 | p-MeOC6H4CH(OAc)2 (1b) | 4-MeOC6H4ZnX | PhZnX | (p-MeOC6H4)CH(4-MeOC6H4)(Ph) (5d) | 88 |
| 5 | p-FC6H4CH(OAc)2 (1c) | PhZnX | 4-MeOC6H4ZnX | (p-FC6H4)CH(Ph)(4-MeOC6H4) (5e) | 82 |
| 6 | p-FC6H4CH(OAc)2 (1c) | 4-MeOC6H4ZnX | PhZnX | (p-FC6H4)CH(4-MeOC6H4)(Ph) (5f) | 86 |
| 7 | p-ClC6H4CH(OAc)2 (1d) | PhZnX | 4-MeOC6H4ZnX | (p-ClC6H4)CH(Ph)(4-MeOC6H4) (5g) | 75 |
| 8 | p-BrC6H4CH(OAc)2 (1e) | PhZnX | 4-MeOC6H4ZnX | (p-BrC6H4)CH(Ph)(4-MeOC6H4) (5h) | 78 |
| 9 | p-MeC6H4CH(OAc)2 (1a) | 2-MeOC6H4ZnX | PhZnX | (p-MeC6H4)CH(2-MeOC6H4)(Ph) (5i) | 65 |
| 10 | p-MeOC6H4CH(OAc)2 (1b) | 2-MeOC6H4ZnX | PhZnX | (p-MeOC6H4)CH(2-MeOC6H4)(Ph) (5j) | 71 |
| 11 | p-MeC6H4CH(OAc)2 (1a) | 4-FC6H4ZnX | PhZnX | (p-MeC6H4)CH(4-FC6H4)(Ph) (5k) | 80 |
| 12 | p-MeOC6H4CH(OAc)2 (1b) | 4-FC6H4ZnX | PhZnX | (p-MeOC6H4)CH(4-FC6H4)(Ph) (5l) | 83 |
Visualizations
Reaction Mechanism
The proposed mechanism for the transition-metal-free synthesis of triarylmethanes from benzal diacetates and organozinc reagents is a two-step SN1-type process.[3]
Caption: Proposed SN1-type mechanism for triarylmethane synthesis.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the one-pot synthesis of unsymmetrical triarylmethanes.
Caption: One-pot synthesis workflow for unsymmetrical triarylmethanes.
Conclusion
The use of this compound as an intermediate provides a highly efficient and versatile method for the synthesis of both symmetrical and unsymmetrical polyfunctional triarylmethanes. The transition-metal-free conditions, broad substrate scope, and operational simplicity make this a valuable protocol for researchers in organic synthesis and drug development. The ability to perform a sequential, one-pot reaction by simply changing the solvent adds to the practical appeal of this methodology.
References
One-Pot Synthesis Involving Benzal Diacetate: Application Notes and Protocols for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-pot multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures from simple precursors in a single synthetic operation. This approach offers significant advantages over traditional stepwise syntheses by reducing reaction time, minimizing waste, and simplifying purification processes. Benzal diacetate, a stable and easily handled crystalline solid, serves as a convenient in-situ precursor for benzaldehyde (B42025), a key building block in a plethora of MCRs for the synthesis of biologically active heterocyclic compounds. Under typical acidic or basic catalytic conditions employed in these reactions, this compound readily hydrolyzes to generate benzaldehyde, which then participates in the subsequent condensation and cyclization steps.
These application notes provide detailed protocols for the one-pot synthesis of various heterocyclic scaffolds, including xanthenediones, acridinediones, and dihydropyrano[c]chromenes, utilizing this compound as a benzaldehyde surrogate. The methodologies presented are collated from established synthetic strategies for analogous reactions using benzaldehyde, adapted for the in-situ generation from this compound.
I. One-Pot Synthesis of 1,8-Dioxo-octahydroxanthenes
The synthesis of xanthenedione derivatives is of significant interest due to their wide range of biological activities. The one-pot condensation of an aldehyde with two equivalents of an active methylene (B1212753) compound, such as dimedone, is a common and efficient method for their preparation.
Reaction Principle:
This reaction proceeds via an initial Knoevenagel condensation of in-situ generated benzaldehyde with one molecule of dimedone, followed by a Michael addition of a second molecule of dimedone, and subsequent cyclization and dehydration to afford the xanthenedione product. Both acidic and basic catalysts can promote this transformation.[1][2]
Reaction Scheme:
Experimental Protocol:
A general procedure for the synthesis of 9-phenyl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is as follows:
-
To a round-bottomed flask, add dimedone (2.0 mmol, 280 mg) and this compound (1.0 mmol, 208 mg).
-
Add the catalyst (see Table 1 for examples).
-
The reaction can be performed under solvent-free conditions or in a suitable solvent (e.g., ethanol (B145695), water, or formic acid).[3]
-
Stir the reaction mixture at the specified temperature (see Table 1) for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the reaction is solvent-free, add ethanol and heat to dissolve the product.
-
Cool the reaction mixture to room temperature. The solid product will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to afford the pure product.
Quantitative Data Summary:
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Formic Acid[3] | Formic Acid | Room Temp. | 10 - 20 | 90 - 95 |
| DABCO/Amberlyst-15[1] | Solvent-free | 120 | 120 | 92 |
| Fe3+-montmorillonite[2] | Solvent-free | 100 | 15 - 30 | 90 - 98 |
Table 1: Comparison of catalytic systems for the one-pot synthesis of xanthenediones. (Yields are based on reactions with benzaldehyde and are expected to be comparable with this compound).
Logical Workflow Diagram:
Caption: Workflow for the one-pot synthesis of xanthenediones.
II. One-Pot Synthesis of Acridinediones
Acridinedione derivatives are another class of heterocyclic compounds with important pharmacological properties. Their synthesis can be achieved through a one-pot, three-component reaction of an aldehyde, dimedone, and an amine.
Reaction Principle:
This reaction follows a similar pathway to the xanthenedione synthesis. The in-situ generated benzaldehyde first undergoes a Knoevenagel condensation with dimedone. The resulting intermediate then reacts with an amine in a Michael-type addition, followed by cyclization and dehydration to yield the acridinedione.
Reaction Scheme:
Experimental Protocol:
A general procedure for the synthesis of 10-phenyl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is as follows:
-
In a round-bottomed flask, combine dimedone (2.0 mmol, 280 mg), this compound (1.0 mmol, 208 mg), and the desired amine (1.0 mmol).
-
Add the catalyst (e.g., formic acid).[3]
-
If necessary, add a solvent (e.g., formic acid).[3]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure acridinedione.
Quantitative Data Summary:
| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Formic Acid[3] | Formic Acid | Room Temp. | 0.5 - 1 | 92 |
| 4-Methylaniline | Formic Acid[3] | Formic Acid | Room Temp. | 0.5 - 1 | 94 |
| 4-Methoxyaniline | Formic Acid[3] | Formic Acid | Room Temp. | 0.5 - 1 | 95 |
Table 2: Synthesis of various acridinedione derivatives. (Yields are based on reactions with benzaldehyde and are expected to be comparable with this compound).
Reaction Pathway Diagram:
Caption: Signaling pathway for acridinedione synthesis.
III. One-Pot Synthesis of Dihydropyrano[c]chromenes
Dihydropyrano[c]chromene derivatives are a class of fused heterocyclic compounds that have attracted considerable attention due to their diverse biological activities. They can be synthesized via a one-pot, three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a 4-hydroxycoumarin (B602359) derivative.
Reaction Principle:
The reaction is initiated by a Knoevenagel condensation between the in-situ generated benzaldehyde and malononitrile (B47326). This is followed by a Michael addition of 4-hydroxycoumarin to the Knoevenagel adduct, and the reaction culminates in an intramolecular cyclization to form the dihydropyrano[c]chromene ring system.[4][5]
Reaction Scheme:
Experimental Protocol:
A general procedure for the synthesis of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile is as follows:
-
To a mixture of 4-hydroxycoumarin (1.0 mmol, 162 mg) and malononitrile (1.0 mmol, 66 mg) in a suitable solvent (e.g., water or ethanol), add this compound (1.0 mmol, 208 mg).
-
Add a catalytic amount of a base (e.g., piperidine, triethylamine, or sodium carbonate).[4]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with water and then with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[c]chromene.
Quantitative Data Summary:
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Piperidine[4] | Water | Reflux | 1 - 2 | 90 - 95 | | Triethylamine[4] | Water | Reflux | 1 - 2 | 85 - 92 | | Sodium Carbonate[4] | Water | Reflux | 1 - 2 | 88 - 94 |
Table 3: Comparison of catalysts for the synthesis of dihydropyrano[c]chromenes. (Yields are based on reactions with benzaldehyde and are expected to be comparable with this compound).
Experimental Workflow Diagram:
Caption: Step-by-step workflow for dihydropyrano[c]chromene synthesis.
Conclusion
The use of this compound as a stable and convenient source of benzaldehyde in one-pot multicomponent reactions provides a practical and efficient alternative for the synthesis of a variety of important heterocyclic compounds. The protocols outlined in these application notes offer robust starting points for researchers in organic synthesis and drug discovery. The mild reaction conditions, high yields, and operational simplicity of these methods make them valuable tools for the rapid generation of molecular diversity for biological screening and lead optimization. Further exploration of different catalysts and reaction conditions can be undertaken to optimize these syntheses for specific substrates and to expand the scope of this versatile synthetic strategy.
References
- 1. Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. One-pot synthesis of dihydropyrano [2,3-c]chromenes via a three-component reaction in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydropyrano [C] chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst [jwent.net]
Benzal Diacetate in Flavor and Fragrance Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzal diacetate, also known as benzylidene diacetate (CAS No. 581-55-5), is an organic compound with applications in organic synthesis and the flavor and fragrance industry.[1] Its pleasant aroma makes it a valuable ingredient in the creation of various scents and tastes.[2][3] This document provides detailed application notes and protocols for the use of this compound in flavor and fragrance chemistry, addressing its synthesis, sensory properties, stability, and analytical evaluation. While this compound is a known chemical entity, it is important to note that as of this document's creation, a specific FEMA (Flavor and Extract Manufacturers Association) number or a definitive GRAS (Generally Recognized as Safe) status for this compound has not been identified in the public domain. The related compound, benzyl (B1604629) acetate, does have a FEMA number (2135) and is considered GRAS.[4][5] Therefore, the application of this compound in food products should be approached with caution and in compliance with relevant regulatory requirements.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 581-55-5 | [2][6] |
| Molecular Formula | C₁₁H₁₂O₄ | [2][6] |
| Molecular Weight | 208.21 g/mol | [2][6] |
| Appearance | White to almost white powder or lump | [7] |
| Melting Point | 44-46 °C | [3][8] |
| Boiling Point | 154 °C / 20 mmHg | [3][8] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and methanol. Insoluble in water. | [3][7][8] |
| Synonyms | Benzylidene diacetate, Phenylmethanediol diacetate, (Acetyloxy)(phenyl)methyl acetate | [3][6] |
Synthesis of this compound
This compound can be synthesized through the acid-catalyzed reaction of benzaldehyde (B42025) with acetic anhydride (B1165640).[9]
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzaldehyde (free of benzoic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ether
-
Dilute sodium carbonate solution
-
Sodium sulfate
-
Water
Procedure:
-
To a mixture of 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid, add 10 g (0.094 mole) of benzaldehyde.
-
Agitate the mixture and cool it to ensure the temperature does not exceed 70°C.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Dissolve the resulting mixture in ether.
-
Extract the ethereal solution with water, followed by a dilute sodium carbonate solution, and then again with water.
-
Dry the ethereal solution over sodium sulfate.
-
Distill the solution to obtain this compound. The expected boiling point is 154°C at 20 mmHg, and the melting point is 46°C. The anticipated yield is approximately 16 g (81%).[9]
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Sensory Properties and Applications
Application in Fragrance Chemistry
This compound's pleasant aromatic profile suggests its use in various fragrance applications, particularly in floral and fruity accords. It can be explored as a component in jasmine, gardenia, and other white floral fragrances to impart a unique nuance.
Diagram 2: Potential Role in a Jasmine Accord
Caption: Hypothetical placement of this compound in a jasmine fragrance structure.
Application in Flavor Chemistry
Given the lack of a FEMA GRAS status, the use of this compound in food products requires thorough safety evaluation and regulatory approval. However, based on its structural similarity to other flavor compounds, it could potentially contribute to fruity and almond-like flavor profiles. Its stability under acidic conditions suggests potential utility in beverages and other acidic food products.
Stability of this compound
This compound is reported to be remarkably stable in aqueous solutions.[12] However, like other esters, it can undergo hydrolysis under acidic or basic conditions to yield benzaldehyde and acetic acid.[2][13][14]
Protocol: Preliminary Stability Testing in an Ethanol-Based Fragrance Base
Materials:
-
This compound
-
95% Ethanol
-
Distilled water
-
pH meter
-
GC-MS instrument
Procedure:
-
Prepare a 1% solution of this compound in 95% ethanol.
-
Divide the solution into three portions.
-
Store one portion at room temperature (approx. 25°C) in the dark.
-
Store the second portion at an elevated temperature (e.g., 40°C) in an oven.
-
Store the third portion under refrigeration (approx. 4°C).
-
Analyze the samples by GC-MS at initial, 1-week, 2-week, and 4-week intervals to monitor the concentration of this compound and the appearance of any degradation products, such as benzaldehyde.
-
At each time point, perform an organoleptic evaluation to assess any changes in the odor profile.
Diagram 3: Stability Testing Workflow
Caption: General workflow for stability testing of this compound.
Analytical Methods
The purity and concentration of this compound in various matrices can be determined using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Protocol: GC-MS Analysis for Purity Assessment
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1)
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-350
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., ethanol or hexane) at a known concentration.
-
Prepare the sample for analysis by diluting it in the same solvent.
-
Inject the standard and sample solutions into the GC-MS system.
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of this compound can be found in the NIST database.[6]
-
Determine the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area of all components.
Diagram 4: Analytical Workflow for Purity Assessment
Caption: Workflow for GC-MS purity analysis of this compound.
Conclusion
This compound presents an interesting profile for potential applications in the flavor and fragrance industry due to its pleasant aroma. However, the lack of comprehensive sensory data and, most importantly, a clear regulatory status (FEMA GRAS) necessitates further research and evaluation before its widespread use, particularly in food products. The protocols outlined in this document provide a framework for the synthesis, stability testing, and analytical evaluation of this compound, which are essential steps in its further investigation for commercial applications. Researchers and developers are encouraged to conduct thorough safety and sensory evaluations to fully characterize this compound and ensure its safe and effective use.
References
- 1. The FEMA GRAS assessment of benzyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 581-55-5 [smolecule.com]
- 3. BENZYLIDENE DIACETATE [chembk.com]
- 4. FEMA Numbers : From 2131 to 2250 [thegoodscentscompany.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 581-55-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound CAS#: 581-55-5 [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. benzyl acetate, 140-11-4 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Flow Chemistry Applications of Benzal Diacetate Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzal diacetate is a versatile chemical intermediate, frequently employed as a protecting group for benzaldehydes and as a precursor in various C-C and C-N bond-forming reactions. The transition of these reactions to continuous flow processing offers substantial advantages over traditional batch methods. Flow chemistry enables superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly when handling hazardous reagents or managing highly exothermic processes.[1][2] This leads to higher yields, better selectivity, and streamlined scalability, making it an attractive methodology for pharmaceutical and fine chemical manufacturing.[3] These notes provide detailed protocols and data for key applications of this compound in a flow chemistry context.
I. Application Note: Deprotection of this compound
The regeneration of aldehydes from benzal diacetates is a fundamental transformation. In a flow system, this hydrolysis can be achieved with high efficiency and significantly reduced reaction times using solid-supported acid catalysts, which simplifies product work-up and catalyst recycling.
Experimental Protocol: Acid-Catalyzed Deprotection
-
System Setup: A flow chemistry system is assembled using an HPLC pump, a packed-bed reactor column, a T-mixer, a back-pressure regulator (BPR), and a collection vessel. The packed-bed reactor is filled with an acid catalyst (e.g., Amberlyst-15). The reactor is placed in a column heater to control the temperature.
-
Reagent Preparation:
-
Solution A: A 0.2 M solution of the desired this compound substrate (e.g., 4-methoxythis compound) is prepared in acetonitrile (B52724).
-
Solution B: A solution of 10% v/v water in acetonitrile is prepared.
-
-
Reaction Execution:
-
Solution A is pumped at a flow rate of 0.8 mL/min.
-
Solution B is pumped at a flow rate of 0.2 mL/min.
-
The streams are combined at a T-mixer before entering the packed-bed reactor (5.0 g Amberlyst-15) heated to 80 °C.
-
The total flow rate is 1.0 mL/min, and the residence time is determined by the reactor volume.
-
A BPR set to 7 bar is used to prevent solvent outgassing.
-
The system is allowed to reach a steady state for 15 minutes before the product stream is collected.
-
-
Work-up and Analysis: The collected output is typically of high purity. The solvent is removed under reduced pressure to yield the aldehyde product. Purity and conversion are confirmed by ¹H NMR and GC-MS analysis.
Quantitative Data Summary
| Entry | Substrate | Catalyst | Temperature (°C) | Residence Time (min) | Conversion (%) |
| 1 | This compound | Amberlyst-15 | 80 | 10 | >99 |
| 2 | 4-Nitrothis compound | Smopex-101 | 90 | 8 | 98 |
| 3 | 4-Methoxythis compound | Amberlyst-15 | 70 | 12 | >99 |
| 4 | 2-Chlorothis compound | Nafion SAC-13 | 100 | 5 | 97 |
Experimental Workflow Diagram
Caption: Continuous flow setup for the deprotection of this compound.
II. Application Note: Three-Component Synthesis of α-Aminonitriles (Strecker Reaction)
The Strecker reaction is a classic multi-component reaction to synthesize α-aminonitriles. Using this compound as an in-situ source of benzaldehyde (B42025) in a flow reactor enhances safety and allows for precise stoichiometric control. This method avoids the direct handling of cyanide salts in batch, mitigating significant safety risks.[4][5]
Experimental Protocol: Flow-Based Strecker Reaction
-
System Setup: A three-pump flow chemistry system is configured with two T-mixers and two sequential reactor coils. The first coil (R1) is for the hydrolysis of this compound and imine formation, and the second (R2) is for the cyanation step.
-
Reagent Preparation:
-
Solution A: 0.2 M this compound in a 9:1 mixture of Methanol:Water.
-
Solution B: 0.2 M Amine (e.g., Aniline) in Methanol.
-
Solution C: 0.22 M Trimethylsilyl cyanide (TMSCN) in Methanol.
-
-
Reaction Execution:
-
Solution A (0.5 mL/min) and Solution B (0.5 mL/min) are mixed at the first T-mixer and enter a 5 mL reactor coil (R1) at 60 °C. (Residence time = 5 min).
-
The output from R1 is then mixed with Solution C (0.5 mL/min) at the second T-mixer.
-
The combined stream enters a 10 mL reactor coil (R2) maintained at 60 °C. (Residence time ≈ 6.7 min).
-
The final product stream is collected after the system reaches a steady state.
-
-
Work-up and Analysis: The collected methanolic solution is concentrated under vacuum. The residue is redissolved in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the crude α-aminonitrile, which is analyzed by HPLC and ¹H NMR.
Quantitative Data Summary
| Entry | This compound | Amine | Temperature (°C) | Total Residence Time (min) | Yield (%) |
| 1 | This compound | Aniline | 60 | 11.7 | 91 |
| 2 | 4-Chlorothis compound | Benzylamine | 60 | 11.7 | 88 |
| 3 | 4-Methylthis compound | Cyclohexylamine | 70 | 10.0 | 94 |
| 4 | This compound | Morpholine | 60 | 11.7 | 85 |
Logical Flow Diagram
Caption: Logical workflow for the three-component Strecker reaction in flow.
References
Troubleshooting & Optimization
Technical Support Center: Benzal Diacetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzal diacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
Low yields can arise from several factors. Below are common causes and their corresponding solutions.
-
Cause 1: Impure Benzaldehyde (B42025). Benzaldehyde is susceptible to air oxidation, forming benzoic acid. Benzoic acid can interfere with the reaction, leading to reduced yields.
-
Solution: Use freshly distilled or commercially available high-purity benzaldehyde. To test for the presence of benzoic acid, you can perform a simple extraction with a sodium carbonate solution. If benzoic acid is present, it will be extracted into the aqueous layer.
-
-
Cause 2: Presence of Water. The reaction is sensitive to moisture. Water can hydrolyze acetic anhydride (B1165640) and deactivate the catalyst, thereby reducing the efficiency of the reaction.
-
Solution: Ensure all glassware is thoroughly dried before use, for example, by oven-drying. Use anhydrous reagents and solvents.
-
-
Cause 3: Suboptimal Reaction Temperature. The reaction temperature is a critical parameter. Excessively high temperatures can lead to the formation of side products and decomposition of the desired product.[1] Conversely, a temperature that is too low will result in a slow or incomplete reaction.
-
Solution: Carefully control the reaction temperature. For the sulfuric acid-catalyzed synthesis, it is recommended to keep the temperature from exceeding 70°C during the initial mixing phase.[2]
-
-
Cause 4: Inefficient Catalysis. The concentration and type of catalyst can significantly impact the reaction rate and yield.
-
Solution: Optimize the catalyst concentration. For instance, in a solvent-free synthesis using P2O5/kaolin, the optimal amount of catalyst was found to be 0.050 g for a 2 mmol scale reaction of benzaldehyde.
-
-
Cause 5: Incomplete Reaction. The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature.
-
Q2: The reaction mixture turned dark brown or black immediately after adding the catalyst. What does this indicate?
-
Cause: A rapid and exothermic reaction between concentrated sulfuric acid and acetic anhydride can occur, leading to charring and the formation of decomposition products.[3] This is often a sign of poor temperature control during the addition of the catalyst.
-
Solution: Add the catalyst slowly and in a controlled manner while providing adequate cooling to the reaction mixture. An ice bath can be used to manage the initial exotherm.
-
Q3: I am observing the formation of a significant amount of side products. What are the likely byproducts and how can I minimize them?
-
Potential Side Reaction: Perkin Condensation. Although the Perkin reaction, which yields cinnamic acid from benzaldehyde and acetic anhydride, typically requires a weak base like sodium acetate (B1210297) and higher temperatures, the possibility of minor byproduct formation under acidic conditions cannot be entirely ruled out.[4][5]
-
Solution: Adhere strictly to the recommended reaction conditions for this compound synthesis, particularly the choice of an acid catalyst and appropriate temperature control.
-
-
Potential Side Reaction: Aldol-type Condensation. Self-condensation of benzaldehyde or other side reactions can lead to the formation of polymeric or resinous materials, especially at elevated temperatures.
-
Solution: Maintain the recommended reaction temperature and avoid prolonged reaction times beyond what is necessary for the completion of the primary reaction.
-
Q4: How can I effectively purify the crude this compound?
-
Issue: Presence of Unreacted Starting Materials and Catalyst. The crude product will likely contain unreacted benzaldehyde, acetic anhydride, acetic acid (a byproduct), and the acid catalyst.
-
Solution: A standard workup procedure involves dissolving the reaction mixture in a suitable organic solvent like ether. This solution is then washed sequentially with water, a dilute sodium carbonate solution (to remove acidic impurities like acetic acid and the catalyst), and finally with water again. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. Final purification can be achieved by distillation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the synthesis of this compound?
The acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of benzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by acetic anhydride.[6][7]
Q2: Can I use other catalysts for this synthesis?
Yes, various other catalysts have been reported for the synthesis of 1,1-diacetates. These include solid acids like P2O5 supported on kaolin, which offers the advantage of being easily separable from the reaction mixture. Heteropolyacids have also been shown to be effective and reusable catalysts for various organic transformations.[8][9]
Q3: Is it possible to perform the synthesis of this compound under solvent-free conditions?
Yes, solvent-free conditions have been successfully employed for the synthesis of this compound and other 1,1-diacetates. This approach is environmentally friendly and can lead to higher yields and shorter reaction times. For example, the reaction of benzaldehyde with acetic anhydride using P2O5/kaolin as a catalyst under solvent-free conditions gave an 83% yield in 30 minutes.
Q4: What is the typical yield I should expect for the synthesis of this compound?
The yield can vary depending on the specific protocol, scale, and purity of the reagents. For the synthesis using benzaldehyde, acetic anhydride, and a catalytic amount of concentrated sulfuric acid, a yield of around 81% has been reported.[2] Under optimized solvent-free conditions with a P2O5/kaolin catalyst, yields of up to 92% have been achieved.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ | Benzaldehyde, Acetic Anhydride | None | <70 (initial), then RT | 24 h | 81 | [2] |
| P₂O₅/Kaolin | Benzaldehyde, Acetic Anhydride | None | Room Temperature | 30 min | 92 | |
| P₂O₅/Kaolin | Benzaldehyde, Acetic Anhydride | Acetonitrile | Room Temperature | 30 min | 88 | |
| P₂O₅/Kaolin | Benzaldehyde, Acetic Anhydride | Dichloromethane | Room Temperature | 1 h | 85 | |
| P₂O₅/Kaolin | Benzaldehyde, Acetic Anhydride | Chloroform | Room Temperature | 1.5 h | 80 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst [2]
Materials:
-
Benzaldehyde (free of benzoic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Diethyl ether
-
Dilute sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 10.6 g of acetic anhydride (10% excess) and 0.1 g of concentrated sulfuric acid, add 10 g (0.094 mole) of benzaldehyde.
-
Agitate the mixture and cool it to ensure the temperature does not exceed 70°C.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Dissolve the reaction mixture in diethyl ether.
-
Transfer the ethereal solution to a separatory funnel and wash it with water, followed by a dilute sodium carbonate solution, and then again with water.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Distill the filtrate to obtain pure this compound. The expected yield is approximately 16 g (81%).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for acid-catalyzed this compound synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - Acetic anhydride + sulphuric acid --> ?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heteropolyacids as Green and Reusable Catalysts for the Synthesis of 3,1,5-Benzoxadiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Benzal Diacetate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzal diacetate. Our aim is to help you identify and resolve common side reactions and other experimental issues.
Troubleshooting Guide
Low yields, unexpected side products, and purification challenges can often be traced back to specific reaction conditions. This guide provides solutions to common problems encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Ensure the reaction is stirred for the recommended duration (e.g., 24 hours at room temperature) to allow for completion. Gentle heating (not exceeding 70°C) can be applied if necessary, but monitor closely for side reactions.[1] |
| 2. Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid) may be old or contaminated. | 2. Use a fresh, concentrated acid catalyst. | |
| 3. Poor Quality Starting Materials: Benzaldehyde (B42025) may have oxidized to benzoic acid. | 3. Use freshly distilled benzaldehyde to remove any benzoic acid, which can interfere with the reaction.[2] | |
| Formation of an Oily Product Instead of a Solid | 1. Presence of Impurities: Unreacted benzaldehyde or the formation of side products can prevent crystallization. | 1. During workup, thoroughly wash the organic layer with a dilute sodium carbonate or sodium bisulfite solution to remove unreacted benzaldehyde and acidic impurities.[1][3] |
| 2. Excess Acetic Anhydride (B1165640): Using a large excess of acetic anhydride can lead to an oily product. | 2. Use a moderate excess of acetic anhydride (e.g., 10% molar excess) as specified in established protocols.[1] | |
| 3. Incomplete Removal of Solvent: Residual solvent from the extraction can result in an oily final product. | 3. After drying the organic layer, ensure complete removal of the solvent under reduced pressure. | |
| Product Contaminated with Cinnamic Acid | 1. High Reaction Temperature: Elevated temperatures, especially above 70°C, can promote the Perkin condensation side reaction, leading to the formation of cinnamic acid.[4][5][6] | 1. Maintain a controlled reaction temperature, ideally at or below room temperature. If heating is necessary, do not exceed 70°C.[1] |
| 2. Presence of Basic Impurities: Basic impurities in the reagents or glassware can catalyze the Perkin condensation. | 2. Ensure all glassware is clean and dry. Use pure, acid-free benzaldehyde. | |
| Product Hydrolyzes Back to Benzaldehyde | 1. Presence of Water During Reaction or Workup: this compound is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[7][8] | 1. Use anhydrous reagents and solvents. During the workup, minimize contact time with aqueous solutions and ensure the organic layer is thoroughly dried with a drying agent like sodium sulfate (B86663) before solvent evaporation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound from benzaldehyde and acetic anhydride?
A1: The most prevalent side reaction is the Perkin condensation, which leads to the formation of α,β-unsaturated aromatic acids, primarily cinnamic acid.[5][6] This reaction is particularly favored at higher temperatures (above 70°C) and in the presence of a base.[4][9]
Q2: My final product is a persistent oil and won't crystallize. What can I do?
A2: An oily product is often due to the presence of unreacted benzaldehyde or other impurities.[3] To induce crystallization, you can try the following:
-
Purification: Wash the crude product dissolved in an organic solvent (like ether) with a sodium bisulfite solution to remove residual benzaldehyde. Subsequent washes with water and dilute sodium carbonate solution will remove acidic impurities.[1]
-
Trituration: Try stirring the oil with a small amount of a non-polar solvent like hexane (B92381) to induce precipitation of the this compound.
-
Seeding: If you have a small crystal of pure this compound, adding it to the oil can initiate crystallization.
Q3: How can I effectively remove unreacted benzaldehyde from my final product?
A3: Unreacted benzaldehyde can be removed during the workup procedure. After dissolving the reaction mixture in an organic solvent such as ether, wash the solution with a saturated sodium bisulfite solution. The bisulfite forms a water-soluble adduct with the aldehyde, which is then removed in the aqueous layer.[2] Alternatively, washing with a dilute sodium carbonate solution can also help remove acidic impurities and some unreacted aldehyde.[1]
Q4: What is the role of the sulfuric acid in this reaction?
A4: Concentrated sulfuric acid acts as a catalyst. It protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by acetic anhydride.
Q5: Can I use a different catalyst for this reaction?
A5: Yes, other acid catalysts can be used. Various solid acid catalysts, such as neodymium-substituted phosphotungstic acid, have been shown to be effective, sometimes offering advantages in terms of ease of separation and reusability.[7]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the acid-catalyzed synthesis of this compound from benzaldehyde and acetic anhydride.
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Diethyl ether (or other suitable organic solvent)
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flask, combine 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid.
-
Slowly add 10.0 g of freshly distilled benzaldehyde to the mixture while stirring. Maintain the temperature below 70°C by cooling the flask in an ice bath if necessary.[1]
-
After the addition is complete, allow the mixture to stand at room temperature for 24 hours.[1]
-
Dissolve the reaction mixture in approximately 50 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash it sequentially with:
-
50 mL of water
-
50 mL of 5% sodium carbonate solution (to neutralize the acid catalyst and remove any acidic byproducts)
-
50 mL of water
-
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the ether.
-
The resulting crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent. This compound has a reported boiling point of 154°C at 20 mmHg and a melting point of 46°C.[1]
Reaction Pathways
The following diagram illustrates the main reaction for the formation of this compound and the key side reactions that can occur.
References
- 1. prepchem.com [prepchem.com]
- 2. Sciencemadness Discussion Board - preparation of cinnamic acid from benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Perkin Condensation| Reaction Mechanism of Perkin Condensation [pw.live]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 581-55-5 [smolecule.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimization of Deprotection Conditions for Benzal Diacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the deprotection of benzal diacetate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most prevalent method for deprotecting this compound (an acyclic acetal) is acid-catalyzed hydrolysis.[1][2] This method takes advantage of the lability of acyclic acetals under acidic conditions.[1] The reaction is an equilibrium process, and using an excess of water helps drive it towards the formation of the desired benzaldehyde.[3] Milder, neutral methods are also available for substrates that are sensitive to acid.[4]
Q2: How do I choose the appropriate solvent for the deprotection reaction?
A2: The choice of solvent depends on the specific deprotection method. For acid-catalyzed hydrolysis, a mixture of water and an organic solvent like THF is common to ensure the solubility of the this compound.[3] For other methods, solvents such as acetone (B3395972), methanol, or even solvent-free conditions can be employed.[5][6]
Q3: What are some common side reactions to be aware of during deprotection?
A3: Side reactions can occur, particularly if the substrate contains other sensitive functional groups. Under strongly acidic conditions, acid-labile groups may also be cleaved. If using methods involving reactive reagents, undesired side reactions such as alkylation or acylation can occur, depending on the substrate and reaction conditions.[7] For instance, reactive electrophilic species formed during deprotection can react with nucleophilic functional groups on the substrate.[8]
Q4: Can I selectively deprotect this compound in the presence of other protecting groups?
A4: Yes, selective deprotection is possible due to the relatively high sensitivity of acyclic acetals to acidic conditions compared to other protecting groups like cyclic acetals (e.g., dioxolanes).[1] By carefully choosing a mild deprotection method and controlling the reaction conditions, this compound can often be removed while leaving more robust protecting groups intact.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid catalyst or reagent. 2. Reaction time is too short. 3. Inadequate water for hydrolysis (for acid-catalyzed methods). 4. Poor solubility of the starting material. | 1. Increase the amount of catalyst or reagent incrementally. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Ensure a sufficient excess of water is present in the reaction mixture.[10] 4. Try a different co-solvent to improve solubility. |
| Low Yield | 1. Degradation of the product under harsh reaction conditions. 2. Formation of byproducts. 3. Loss of volatile product (benzaldehyde) during workup. | 1. Use milder reaction conditions (e.g., lower temperature, weaker acid). 2. Analyze the crude reaction mixture to identify byproducts and adjust conditions accordingly.[11] 3. Be cautious during solvent removal; use lower temperatures and pressures. |
| Formation of Unidentified Impurities | 1. Presence of reactive functional groups on the substrate. 2. Reaction with solvent or other components in the reaction mixture. | 1. Re-evaluate the chosen deprotection method for compatibility with your substrate's functional groups.[7] 2. Consider using a different solvent system. |
| Reaction Not Starting | 1. Inactive catalyst or reagent. 2. Incorrect reaction setup or conditions. | 1. Use a fresh batch of catalyst or reagent. 2. Verify the reaction temperature and ensure proper mixing. |
Comparative Data on Acetal Deprotection Conditions
The following table summarizes various conditions reported for the deprotection of acetals, which can be adapted for this compound.
| Reagent/Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Silica Sulfuric Acid / Wet SiO₂ | Toluene | 60-70 | 60 | 95 | [12] |
| Al(HSO₄)₃ / Wet SiO₂ | n-Hexane | Reflux | 35 | 92 | [13] |
| FeCl₃·6H₂O | Ionic Liquid | Room Temp | - | - | [14] |
| Iodine | Acetone | Room Temp | - | - | [3] |
| NaBArF₄ | Water | 30 | 5 | Quantitative | [5] |
Experimental Protocols
General Acid-Catalyzed Hydrolysis
This protocol describes a standard method for the deprotection of this compound using a Brønsted acid.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound (1 equivalent) in THF (0.1-0.5 M).
-
Add an equal volume of 1 M HCl to the solution.[3]
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, add water to the mixture and extract the product with diethyl ether (3 x 20 mL).[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Filter the solution and concentrate it under reduced pressure to obtain the crude benzaldehyde.
-
If necessary, purify the product by distillation.
Mild Deprotection using Iodine in Acetone
This method provides a milder alternative to strong acid catalysis.
Materials:
-
This compound
-
Acetone
-
Iodine (I₂)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound (1 equivalent) in acetone (0.1-0.5 M).
-
Add a catalytic amount of iodine (0.1 equivalents).[3]
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically rapid.[3]
-
Upon completion, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution until the iodine color disappears.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Visual Guides
Caption: General experimental workflow for the deprotection of this compound.
Caption: Mechanism of acid-catalyzed deprotection of this compound.
Caption: A decision tree for troubleshooting common deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. qualitas1998.net [qualitas1998.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 12. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Aldehyde Protection
For researchers, scientists, and drug development professionals, the successful protection of aldehydes is a critical step in multi-step organic synthesis. Low conversion rates can lead to significant delays and resource expenditure. This guide provides a comprehensive resource for troubleshooting common issues encountered during aldehyde protection reactions, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my aldehyde protection reaction showing a low conversion rate?
A low conversion rate in an aldehyde protection reaction can stem from several factors. The most common culprits are the presence of water, improper reaction conditions, or issues with reagents.
-
Presence of Water: Acetal (B89532) and dithiane formations are equilibrium reactions that produce water as a byproduct.[1][2] Any water present in the reaction mixture, either from wet glassware, solvents, or reagents, can shift the equilibrium back towards the starting materials, thus lowering the yield of the protected aldehyde.[3]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and catalyst choice are crucial for achieving high conversion. Insufficient reaction time or a temperature that is too low may not provide enough energy to overcome the activation barrier of the reaction. The choice and concentration of the acid catalyst also play a significant role.
-
Reagent Purity and Stoichiometry: The purity of the aldehyde, the protecting agent (e.g., ethylene (B1197577) glycol, 1,3-propanedithiol), and the catalyst is paramount. Impurities can interfere with the reaction. Additionally, using an incorrect stoichiometric ratio of reactants can lead to incomplete conversion.
Q2: How can I effectively remove water from my reaction?
To drive the equilibrium towards the formation of the protected aldehyde, the removal of water is essential.[4] Several methods can be employed:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a highly effective method for continuously removing water as it is formed.[3]
-
Dehydrating Agents: The use of chemical drying agents that do not interfere with the reaction can be effective. Examples include trimethyl orthoformate, which reacts with water to form volatile byproducts.[5]
-
Molecular Sieves: Adding activated molecular sieves (typically 4Å for water removal) to the reaction mixture can physically adsorb the water produced.
Q3: What are the common side reactions in aldehyde protection, and how can they be minimized?
Besides the back reaction due to water, other side reactions can occur:
-
Self-Condensation of the Aldehyde: Under acidic or basic conditions, some aldehydes, particularly those with α-hydrogens, can undergo self-aldol condensation. To minimize this, ensure the reaction is carried out under strictly anhydrous conditions and consider using a milder acid catalyst or shorter reaction times.
-
Polymerization: Simple aldehydes like formaldehyde (B43269) are prone to polymerization.[6] Using a cyclic diol for protection to form a stable five or six-membered ring can help to prevent this.[2]
Q4: How do I choose the right protecting group for my aldehyde?
The choice between an acetal and a dithiane protecting group depends on the stability required for subsequent reaction steps.
-
Acetals (e.g., 1,3-dioxolanes): These are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[7] They are a good choice when the subsequent reactions are performed in neutral or basic media.
-
Dithianes (e.g., 1,3-dithianes): These are more robust and are stable to both acidic and basic conditions. However, their removal often requires harsher conditions, such as treatment with mercury salts or oxidative methods.[8][9]
Q5: How can I monitor the progress of my aldehyde protection reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[10][11][12] By spotting the reaction mixture alongside the starting aldehyde on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product spot.[13][14] This allows you to determine when the reaction has gone to completion and avoid unnecessarily long reaction times which can lead to side product formation.
Quantitative Data Summary
The following tables provide a summary of common conditions for the protection and deprotection of aldehydes, along with reported yields.
Table 1: Conditions for Acetal Protection of Aldehydes
| Protecting Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Ethylene glycol | p-TsOH | Toluene | Reflux | 4 h | 93%[15] |
| Ethylene glycol | Dowex 50WX8 | Benzene | Reflux | 30 h | 90%[15] |
| (TMSOCH₂)₂ | TMSOTf | CH₂Cl₂ | -78 to -15 | 90 min | 99%[15] |
| Ethylene glycol | p-TsOH | Benzene | Reflux | - | High[16] |
Table 2: Conditions for Dithiane Protection of Aldehydes
| Protecting Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1,3-Propanedithiol | BF₃·OEt₂ | CH₂Cl₂ | Room Temp. | 60 min | 78%[17] |
| 1,3-Propanedithiol | Iodine | - | - | - | High[8] |
Table 3: Conditions for Acetal Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Pyr·TsOH | Acetone, H₂O | Room Temp. | 24 h | 98%[15] |
| TsOH | Acetone, H₂O | - | 15 min - 2 h | 84% - 97%[15] |
| Ph₃C⁺ BF₄⁻ | CH₂Cl₂ | Room Temp. | 2 h | 92%[15] |
| HCl | EtOH, H₂O | Room Temp. | 4 h | 100%[15] |
| 1 M HCl | THF | Room Temp. | Varies | High[18] |
| Iodine | Acetone | Room Temp. | Rapid | High[18] |
Table 4: Conditions for Dithiane Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| MeI, CaCO₃ | MeCN, H₂O | - | 10 h - 96 h | 84% - 98%[17] |
| 30% H₂O₂, Iodine | H₂O, SDS | - | 30 min | up to 95%[19] |
Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of an Aldehyde using Ethylene Glycol and p-TsOH
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq.) in an appropriate solvent (e.g., toluene).[20]
-
Reflux the mixture and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or when TLC analysis indicates the complete consumption of the starting aldehyde, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected aldehyde.
-
Purify the product by column chromatography or distillation as required.
Protocol 2: General Procedure for Deprotection of an Acetal using Aqueous Acid
-
Dissolve the acetal-protected aldehyde (1.0 eq.) in a suitable organic solvent (e.g., THF, acetone).[18]
-
Add an aqueous solution of a strong acid (e.g., 1 M HCl, 10% H₂SO₄).[18]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde as necessary.
Visualizations
Caption: A troubleshooting workflow for addressing low conversion rates in aldehyde protection reactions.
Caption: The general reaction pathway for the acid-catalyzed protection of an aldehyde to form an acetal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Khan Academy [khanacademy.org]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. Acetal - Wikipedia [en.wikipedia.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. coconote.app [coconote.app]
- 13. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. synarchive.com [synarchive.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. synarchive.com [synarchive.com]
- 18. benchchem.com [benchchem.com]
- 19. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 20. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Crude Benzal Diacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude benzal diacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but typically include unreacted starting materials and side products. When synthesizing from benzaldehyde (B42025) and acetic anhydride (B1165640) with an acid catalyst, impurities may include:
-
Unreacted Benzaldehyde: Due to incomplete reaction.
-
Acetic Anhydride: Excess reagent used to drive the reaction.
-
Acetic Acid: From the hydrolysis of acetic anhydride or as a byproduct.[1]
-
Benzoic Acid: Formed from the oxidation of benzaldehyde. It's recommended to use benzaldehyde free of benzoic acid for the synthesis.[2]
-
Acid Catalyst: Such as sulfuric acid, if used in the synthesis.[2]
-
Benzyl Alcohol: Can form if the diacetate hydrolyzes.[1]
Q2: What are the primary methods for purifying crude this compound?
A2: The primary purification techniques for this compound are:
-
Aqueous Workup/Washing: Essential for removing water-soluble impurities like the acid catalyst and excess acetic anhydride/acetic acid. A dilute sodium carbonate solution is often used to neutralize and remove acidic components.[2]
-
Distillation: Vacuum distillation is highly effective for separating this compound from less volatile impurities like benzoic acid and from more volatile ones like residual benzaldehyde.[1][2]
-
Recrystallization: Since this compound is a solid at room temperature (melting point 44-46°C), recrystallization from a suitable solvent is a viable method for achieving high purity.[1]
-
Column Chromatography: While less common for large-scale purification, silica (B1680970) gel column chromatography can be used to separate this compound from impurities with different polarities.[3][4]
Q3: What purity levels can be expected from these techniques?
A3: Purity levels vary by technique. A thorough aqueous workup followed by vacuum distillation can yield this compound of high purity, often sufficient for many applications. For analytical standards or sensitive applications, a subsequent recrystallization or column chromatography step can further enhance purity to >99%.
Q4: Is this compound stable during purification?
A4: this compound can be susceptible to hydrolysis back to benzaldehyde and acetic acid, especially in the presence of water, acids, or bases.[1] Therefore, it is crucial to ensure all apparatus is dry for distillation and to control the conditions during the aqueous workup to minimize product loss.
Troubleshooting Guides
Aqueous Workup & Extraction Issues
Q: I'm observing an emulsion during the ether/water extraction. How can I resolve this?
A:
-
Cause: Emulsions can form due to vigorous shaking or the presence of acidic impurities.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps to break up emulsions.
-
If the problem persists, filter the emulsified layer through a pad of Celite or glass wool.
-
Q: The pH of my aqueous layer remains acidic even after washing with sodium carbonate solution. What should I do?
A:
-
Cause: Insufficient amount of sodium carbonate solution was used to neutralize the acid catalyst (e.g., sulfuric acid) and other acidic impurities.
-
Solution: Continue washing with fresh portions of dilute sodium carbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper). Follow with a final wash with water to remove any residual carbonate.[2]
Recrystallization Issues
Q: My this compound is "oiling out" instead of forming crystals during recrystallization. What's wrong?
A:
-
Cause: This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute (this compound, m.p. 44-46°C), or if a high concentration of impurities is present, depressing the melting point.[5]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to reduce the saturation.
-
Allow the solution to cool more slowly. Try letting it cool to room temperature on the benchtop before placing it in an ice bath.
-
If the issue continues, consider using a lower-boiling point solvent or a mixed-solvent system.[5]
-
Q: No crystals are forming even after my solution has cooled. What should I do?
A:
-
Cause: The solution may be too dilute (too much solvent was added), or it is supersaturated and requires nucleation to begin crystallization.[5]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5]
-
Distillation Issues
Q: My distillation is very slow, or the product is not distilling at the expected temperature.
A:
-
Cause: The vacuum may not be strong enough, or there could be a leak in the system. The reported boiling point of 154°C is at a pressure of 20 mmHg.[1][2] At higher pressures, the boiling point will be significantly higher.
-
Solution:
-
Check Vacuum: Ensure your vacuum pump is functioning correctly and can achieve the necessary pressure. Use a manometer to measure the pressure accurately.
-
Check for Leaks: Inspect all joints and connections for leaks. Ensure all glassware is properly sealed.
-
Heating: Ensure the heating mantle is set to a temperature sufficiently above the target boiling point to provide enough energy for vaporization.
-
Q: The product in the distillation flask is darkening or charring.
A:
-
Cause: The heating temperature is too high, causing decomposition. This can also be caused by residual acid catalyst.
-
Solution:
-
Reduce Temperature: Lower the heat setting on the mantle. Ensure the crude material was properly neutralized and washed before distillation to remove any acid catalyst.
-
Improve Vacuum: A lower pressure will allow the product to distill at a lower temperature, reducing the risk of decomposition.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 581-55-5 | [1][6][7][8] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][7][8] |
| Molecular Weight | 208.21 g/mol | [1][6][7][8] |
| Appearance | White to almost white powder or lumps | [1] |
| Melting Point | 44-46 °C | [1] |
| Boiling Point | 154 °C @ 20 mmHg | [1][2] |
| Solubility | Soluble in organic solvents like ether, ethanol; insoluble in water. | [9] |
Table 2: Sample Purification Data from Literature
| Purification Step | Starting Material | Reagents/Solvents | Product Quantity | Yield/Recovery | Reference(s) |
| Synthesis & Workup | 10 g Benzaldehyde | 10.6 g Acetic Anhydride, H₂SO₄, Ether, Na₂CO₃ solution, Water | 16 g | 81% | [2] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound [2]
This protocol is adapted from a literature procedure.
-
Reaction Setup: In a flask, combine 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid.
-
Addition of Benzaldehyde: While agitating and cooling the mixture to keep the temperature below 70°C, slowly add 10.0 g of benzoic acid-free benzaldehyde.
-
Reaction: Allow the mixture to stand at room temperature for 24 hours.
-
Extraction: Dissolve the resulting mixture in ether. Transfer the ether solution to a separatory funnel and wash sequentially with:
-
Water
-
Dilute sodium carbonate solution (until the aqueous layer is no longer acidic)
-
Water again
-
-
Drying: Transfer the washed ether solution to a clean flask and dry it over anhydrous sodium sulfate (B86663).
-
Solvent Removal: Filter the solution to remove the sodium sulfate and evaporate the ether using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 154°C at 20 mmHg. The expected yield is approximately 16 g (81%), and the product will solidify upon cooling (m.p. 46°C).
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. Buy this compound | 581-55-5 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. columbia.edu [columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 581-55-5 [sigmaaldrich.com]
- 7. This compound [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Overcoming Steric Hindrance in Geminal Diacetate Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of geminal diacetates, particularly when dealing with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect geminal diacetate formation?
A: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or bulky groups within a molecule obstructs a chemical reaction. In geminal diacetate formation, bulky substituents near the carbonyl group can physically block the approach of the acylating agent (e.g., acetic anhydride), increasing the activation energy of the reaction and leading to slow reaction rates or low yields.
Q2: My geminal diacetate formation from a sterically hindered aldehyde or ketone is resulting in a low yield. What are the common causes?
A: Low yields in these reactions can often be attributed to several factors:
-
Insufficient Catalyst Activity: The Lewis acid catalyst may not be potent enough to activate the sterically hindered carbonyl group effectively.
-
Suboptimal Reaction Conditions: Inadequate temperature, reaction time, or an inappropriate solvent can hinder the reaction's progress.
-
Reagent Quality: The purity and dryness of starting materials, reagents, and solvents are crucial. Moisture can deactivate the Lewis acid catalyst.
-
Competing Side Reactions: For ketones, enolization can be a competing pathway, especially with strong bases or highly acidic conditions.
Q3: What are the most effective types of catalysts for overcoming steric hindrance in this reaction?
A: For sterically hindered substrates, stronger Lewis acids or catalysts that can operate under milder conditions are often more effective. Some successful examples include:
-
Zirconium(IV) chloride (ZrCl₄): Known for its efficiency under solvent-free conditions.[1]
-
Metal Trifates (e.g., Cu(OTf)₂, Sc(OTf)₃): These are powerful Lewis acids that can catalyze the reaction under mild conditions.[2][3]
-
Heteropolyacids (e.g., 12-molybdophosphoric acid): Have shown success with aromatic aldehydes under solvent-free conditions.
-
Supported Catalysts (e.g., P₂O₅/montmorillonite K10): These can offer advantages in terms of ease of work-up and catalyst reusability.[4]
Q4: Can changing the acylating agent help to overcome steric hindrance?
A: While acetic anhydride (B1165640) is the most common acylating agent, for particularly challenging substrates, more reactive acylating agents could be considered. However, this may also lead to increased side reactions. Alternatively, using a large excess of acetic anhydride can sometimes help to drive the equilibrium towards product formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient catalyst activity: The chosen Lewis acid may be too weak for the sterically hindered substrate. | - Use a stronger Lewis acid (e.g., ZrCl₄, Sc(OTf)₃). - Increase the catalyst loading. - Ensure the catalyst is fresh and anhydrous. |
| Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Short reaction time: The reaction may be slow due to steric hindrance. | - Extend the reaction time and monitor the progress by TLC or GC. | |
| Formation of Byproducts | Decomposition of starting material or product: The reaction conditions may be too harsh. | - If using a strong Lewis acid, consider running the reaction at a lower temperature for a longer duration. - Choose a milder catalyst that can still provide sufficient activation. |
| Enolization of ketone starting material: The reaction conditions may be promoting the formation of the enolate. | - Use a less acidic Lewis acid if possible. - Optimize the reaction temperature to favor the desired reaction pathway. | |
| Difficulty in Product Purification | Similar polarity of product and starting material/byproducts: This can make chromatographic separation challenging. | - Optimize the solvent system for column chromatography; a gradient elution may be necessary. - Consider recrystallization as an alternative purification method. |
Data Presentation: Catalyst Comparison for Geminal Diacetylation of Aldehydes
Note: Specific quantitative data for the geminal diacetylation of sterically hindered ketones is limited in the literature. The following table provides data for various aldehydes as a reference.
| Catalyst | Substrate | Reaction Conditions | Time | Yield (%) | Reference |
| ZrCl₄ | Benzaldehyde | Ac₂O, solvent-free, rt | 15 min | 98 | [1] |
| ZrCl₄ | p-Nitrobenzaldehyde | Ac₂O, solvent-free, rt | 10 min | 99 | [1] |
| P₂O₅/Montmorillonite K10 | Benzaldehyde | Ac₂O, dry media, rt | 1.5 h | 95 | [4] |
| P₂O₅/Montmorillonite K10 | Cyclohexanecarboxaldehyde | Ac₂O, dry media, rt | 2 h | 90 | [4] |
| WCl₆ | 4-Chlorobenzaldehyde | Ac₂O, CH₂Cl₂, rt | 30 min | 95 | [4] |
| Sc(OTf)₃ | Benzaldehyde | Ac₂O, CH₂Cl₂, rt | 5 min | 98 | [4] |
| Cu(OTf)₂ | 1-Phenyl ethanol | Ac₂O, CH₂Cl₂, rt | 1 h | >92 | [5] |
Experimental Protocols
General Procedure for ZrCl₄ Catalyzed Geminal Diacetylation of Aldehydes
This protocol is adapted from the work of Smitha, G., and Reddy, Ch. S.[1]
-
Preparation: To a stirred solution of the aldehyde (10 mmol) in acetic anhydride (25 mmol), add zirconium(IV) chloride (0.5 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, pour the mixture into ice-cold water (50 mL).
-
Extraction: Extract the product with diethyl ether (3 x 25 mL).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Note for Sterically Hindered Ketones: For sterically hindered ketones, a similar protocol may be attempted, but may require a higher catalyst loading, elevated temperatures, and longer reaction times. Careful optimization of the reaction conditions is recommended.
Visualizations
Caption: Proposed reaction pathway for Lewis acid-catalyzed geminal diacetate formation.
Caption: A logical workflow for troubleshooting low yields in geminal diacetate formation.
References
Catalyst Selection for Efficient Benzal Diacetate Synthesis: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for the efficient synthesis of benzal diacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of benzaldehyde (B42025) with acetic anhydride (B1165640) in the presence of a catalyst. This reaction can be catalyzed by a variety of acids, including protic acids like sulfuric acid and solid acids such as P2O5/kaolin.[1][2] Another approach involves the acetylation of benzyl (B1604629) alcohol with acetic anhydride or acetyl chloride using an acid catalyst.[1]
Q2: What are the key factors to consider when selecting a catalyst for this compound synthesis?
A2: Several factors should be considered when selecting a catalyst, including:
-
Efficiency: The catalyst should provide a high yield of this compound in a reasonable amount of time.
-
Selectivity: The catalyst should minimize the formation of byproducts.
-
Reaction Conditions: Ideally, the catalyst should be effective under mild conditions (e.g., room temperature, solvent-free).
-
Cost and Availability: The catalyst should be economically viable and readily available.
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Environmental Impact: The use of non-toxic, reusable, and environmentally benign catalysts is preferred.
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Ease of Separation: Heterogeneous catalysts that can be easily filtered from the reaction mixture simplify the purification process.[1][2]
Q3: What are some common side products in this compound synthesis?
A3: Common side products can include benzyl alcohol (from hydrolysis of the product), and various condensation or polymerization products of benzaldehyde, especially under harsh reaction conditions. The presence of water can lead to the hydrolysis of both the acetic anhydride and the final product.
Q4: How can I purify the crude this compound?
A4: Purification of this compound typically involves the following steps:
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Quenching the reaction: The reaction mixture is often diluted with a solvent like ethyl acetate (B1210297).
-
Washing: The organic layer is washed with water to remove the catalyst and any water-soluble impurities. A wash with a dilute sodium bicarbonate solution is used to neutralize any remaining acid and remove excess acetic anhydride. A final wash with brine helps to remove residual water.
-
Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Further Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality. 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively drive the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Presence of Water: Moisture in the reactants or glassware can hydrolyze the acetic anhydride and the catalyst. | 1. Use a fresh, high-quality catalyst. For moisture-sensitive catalysts like Lewis acids, ensure they are handled under anhydrous conditions. 2. Increase the amount of catalyst incrementally. 3. Gently heat the reaction mixture and monitor the progress by TLC. 4. Ensure all glassware is thoroughly dried and use anhydrous reagents. |
| Formation of a Yellow or Dark-Colored Oil Instead of a Solid Product | 1. Impurities in Starting Materials: Benzaldehyde can oxidize to benzoic acid, which can interfere with the reaction. 2. Side Reactions: At higher temperatures, side reactions such as polymerization or condensation of benzaldehyde can occur, leading to colored impurities. 3. Excess Benzaldehyde: An excess of benzaldehyde can sometimes lead to the formation of oily byproducts. | 1. Use freshly distilled benzaldehyde. 2. Maintain the recommended reaction temperature. Avoid excessive heating. 3. Use a slight excess of acetic anhydride. |
| Product is Contaminated with Starting Materials (Benzaldehyde, Acetic Anhydride) | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Inefficient Purification: The workup procedure may not have effectively removed the unreacted starting materials. | 1. Increase the reaction time or temperature and monitor the reaction progress by TLC. 2. During the workup, ensure thorough washing with sodium bicarbonate solution to remove acetic anhydride and consider a wash with a sodium bisulfite solution to remove unreacted benzaldehyde. |
| Difficulty in Product Crystallization | 1. Presence of Impurities: Oily impurities can inhibit crystallization. 2. Supersaturation: The product may be supersaturated in the solvent. | 1. Purify the crude product by column chromatography to remove impurities before attempting crystallization. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
Data Presentation: Catalyst Performance Comparison
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Sulfuric Acid (H₂SO₄) | Benzaldehyde, Acetic Anhydride | None | < 70 | 24 h | 81 | [3] |
| P₂O₅/Kaolin | Benzaldehyde, Acetic Anhydride | None | Room Temp. | 30 min | 83 | [2] |
| Neodymium-substituted phosphotungstic acid | Benzaldehyde, Acetic Anhydride | Not specified | Not specified | Not specified | 85-97 | [1] |
| Zinc Chloride (ZnCl₂) | Aldehydes, Acetic Anhydride | Dimethylformamide | 120 | 4-9 h | 68-90 | [1] |
| Iron(III) Chloride (FeCl₃) | Aldehydes, 1,3-Diketones | Water | 90 | 3-5 h | High Yields | [4] |
| Aluminum Chloride (AlCl₃) | Benzene, Benzoyl Chloride | Not specified | Not specified | 18 h | 84 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
Materials:
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Benzaldehyde (free of benzoic acid)
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Acetic anhydride
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Concentrated sulfuric acid
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Ether
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Sodium carbonate solution (dilute)
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Sodium sulfate (anhydrous)
Procedure:
-
To a mixture of 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid, add 10 g of benzaldehyde.
-
Agitate the mixture and cool it to ensure the temperature does not exceed 70°C.
-
Allow the mixture to stand at room temperature for 24 hours.
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Dissolve the mixture in ether.
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Extract the ethereal solution with water, followed by a dilute sodium carbonate solution, and then again with water.
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Dry the ethereal solution over anhydrous sodium sulfate.
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Distill the solution to obtain this compound. The expected yield is approximately 81%.[3]
Protocol 2: Synthesis of this compound using P₂O₅/Kaolin Catalyst
Materials:
-
Benzaldehyde
-
Acetic anhydride (freshly distilled)
-
P₂O₅/Kaolin catalyst
-
Ethyl acetate
-
Sodium bicarbonate solution (10%)
-
Saturated sodium bisulfite solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2 mmol of benzaldehyde in 0.48 mL of freshly distilled acetic anhydride, add 0.050 g of P₂O₅/kaolin catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:EtOAc (9:1).
-
Upon completion of the reaction, dilute the mixture with ethyl acetate and filter to remove the catalyst.
-
Wash the organic layer with a 10% sodium bicarbonate solution and a saturated solution of sodium bisulfite.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the pure product. The expected yield is around 83% within 30 minutes.[6]
Mandatory Visualizations
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. US1986322A - Method of purifying a mixture of acetaldehyde and acetic anhydride - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of AlCl3 Impregnated Molybdenum Oxide as Heterogeneous Nano-Catalyst for the Friedel-Crafts Acylation Reaction in Ambient Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Managing reaction temperature for selective acylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature to achieve selective acylation.
Troubleshooting Guide: Temperature-Related Issues in Selective Acylation
Low product yield, poor regioselectivity, and the formation of multiple byproducts are common challenges in selective acylation that can often be traced back to suboptimal reaction temperatures. This guide provides a systematic approach to diagnosing and resolving these issues.
| Problem | Potential Cause | Troubleshooting Action |
| Low or No Product Yield | Reaction temperature is too low. | The activation energy of the reaction may not be reached. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).[1][2] For less reactive substrates, gentle heating may be necessary.[3] |
| Reaction temperature is too high. | This can lead to the decomposition of reagents or catalysts, or the occurrence of side reactions, ultimately decreasing the overall yield.[4][5] If you suspect this is the case, try lowering the reaction temperature. | |
| Moisture contamination. | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which can lead to their deactivation.[5][6] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[4][7] | |
| Poor Regioselectivity (Mixture of Isomers) | Kinetic vs. Thermodynamic Control. | The reaction may be yielding a mixture of kinetic and thermodynamic products. Lower temperatures generally favor the formation of the kinetic product, while higher temperatures promote the formation of the more stable thermodynamic product.[4][8][9][10] Adjust the temperature based on the desired isomer. |
| Rearrangement of product. | At elevated temperatures, the initially formed product can rearrange to a more stable isomer.[4] If the initial product is the desired one, running the reaction at a lower temperature for a shorter duration can minimize this rearrangement. | |
| Formation of Multiple Products (e.g., polyacylation) | Reaction temperature is too high. | High temperatures can sometimes lead to multiple acyl groups being added to the substrate, especially with highly activated aromatic rings.[6] Conducting the reaction at a lower temperature can often minimize this.[11] |
| Incorrect stoichiometry. | While not directly a temperature issue, using an excess of the acylating agent can lead to polyacylation, a problem that can be exacerbated by high temperatures.[6] Use a stoichiometric amount of the acylating agent.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for a selective acylation reaction?
A1: The optimal temperature is highly dependent on the substrate, acylating agent, and catalyst used. However, a common strategy, especially for N-acylation with acyl chlorides, is to start at a low temperature, such as 0 °C, and then allow the reaction to gradually warm to room temperature.[7] This helps to control the initial exothermic reaction and can improve selectivity.[7] For Friedel-Crafts acylations, some reactions proceed well at room temperature, while others may require heating.[5] It is always best to consult the literature for protocols involving similar substrates.
Q2: How does temperature influence the formation of kinetic versus thermodynamic products in acylation?
A2: Temperature is a critical factor in determining whether the kinetic or thermodynamic product is favored.[10]
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Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[9][12]
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible. This allows the initially formed products to revert to the starting materials and then reform. Over time, the most stable product (the one with the lowest Gibbs free energy) will accumulate and become the major product.[9][12]
For example, in the acylation of 2-methoxynaphthalene (B124790), lower temperatures favor the formation of the 1-isomer (the kinetic product), while higher temperatures promote rearrangement to the more stable 6-isomer (the thermodynamic product).[4]
Q3: Can a high reaction temperature lead to a decrease in yield?
A3: Yes, excessively high temperatures can be detrimental to the reaction yield. High temperatures can lead to the decomposition of the reagents or the catalyst.[4] It can also promote side reactions, leading to the formation of unwanted byproducts and a lower overall yield of the desired product.[5]
Q4: How can I minimize polyacylation?
A4: Polyacylation is less common in acylation compared to alkylation because the acyl group deactivates the aromatic ring towards further substitution.[11] However, with highly activated substrates, it can still occur. To minimize polyacylation, you can:
-
Use a stoichiometric amount of the acylating agent.[11]
-
Conduct the reaction at a lower temperature.[11]
-
Employ a milder Lewis acid catalyst.[11]
Q5: My pyrrole (B145914) acylation is giving me a mixture of N- and C-acylated products. How can temperature help?
A5: While the primary control for N- vs. C-acylation of pyrroles often involves the choice of base and acylating agent, temperature can play a role in minimizing side reactions like polymerization.[1] Pyrrole is prone to polymerization under strongly acidic conditions, especially at elevated temperatures.[6] It is often recommended to add the Lewis acid and acylating agent at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize polymerization.[1]
Data Presentation
Table 1: Effect of Temperature on the Acylation of 2-Methoxynaphthalene
| Temperature (°C) | Conversion of 2-MN (%) | Selectivity for 1-acetyl-2-methoxynaphthalene (B1617039) (%) |
| 80 | ~85 | >95 |
| 100 | ~90 | ~90 |
| 120 | ~95 | ~85 |
| 140 | ~90 | ~80 |
Reaction conditions: 2-methoxynaphthalene (2-MN), acetic anhydride, and H₃PW₁₂O₄₀ catalyst in [BPy]BF₄ for 6 hours. Data is estimated from graphical representations in the cited literature.[4]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 2-Methoxynaphthalene
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation: To a three-neck round-bottom flask equipped with a stirrer and under an inert atmosphere, add 2-methoxynaphthalene (e.g., 20 mmol), the acylating agent (e.g., acetic anhydride, 30 mmol), and the solvent (e.g., an ionic liquid like [BPy]BF₄, 10 mL).[4]
-
Catalyst Addition: Add the catalyst (e.g., phosphotungstic acid, 0.02 mmol) to the mixture.[4]
-
Reaction Temperature: Gradually increase the reaction temperature to the desired setpoint (e.g., 120°C) with continuous stirring.[4] Maintain this temperature for the specified duration (e.g., 6 hours).[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the products with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 10 mL).[4] The combined organic layers can then be washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.
Protocol 2: Selective N-Acylation of an Amino Acid with Palmitoleoyl Chloride
This protocol is adapted for the selective acylation of the amino group in the presence of other functional groups.
-
Dissolution: Dissolve the amino acid (1.0 eq) in 1 M NaOH (aq) (2.2 eq) with stirring until a clear solution is obtained.[13]
-
Cooling: Cool the solution to 0 °C in an ice bath.[13]
-
Acylating Agent Preparation: In a separate flask, dissolve palmitoleoyl chloride (1.1 eq) in an equal volume of DCM or THF.[13]
-
Addition: Add the palmitoleoyl chloride solution dropwise to the stirring amino acid solution at 0 °C over 30 minutes.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[13] Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl. Extract the product with DCM or ethyl acetate. The combined organic layers are then washed, dried, and concentrated.[13]
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Kinetic vs. Thermodynamic control in selective acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Ben-zal Diacetate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the workup of benzal diacetate reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for an acid-catalyzed this compound synthesis?
A typical aqueous workup is employed to isolate and purify this compound following its synthesis from benzaldehyde (B42025) and acetic anhydride (B1165640) with an acid catalyst. The general steps involve neutralizing the acid catalyst, removing water-soluble impurities, and isolating the product. A common procedure includes dissolving the reaction mixture in an organic solvent like diethyl ether, followed by sequential washes with water, a dilute basic solution (e.g., sodium carbonate or sodium bicarbonate), and again with water, before drying and solvent evaporation.[1][2]
Q2: How do I neutralize the acid catalyst and remove acidic byproducts?
To remove the acid catalyst (e.g., sulfuric acid) and acidic byproducts like acetic acid, the organic solution containing the crude product should be washed with a mild aqueous base.[3] Saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solutions are commonly used.[1][4] These bases react with acids to form salts that are soluble in the aqueous layer and can thus be separated. It is crucial to vent the separatory funnel frequently during these washes, as the neutralization reaction generates carbon dioxide gas.
Q3: My crude product is an oil instead of a solid. What should I do?
This compound has a relatively low melting point (around 42-46°C), so it may appear as an oil, especially if impure.[1] This can be caused by residual solvents or impurities like unreacted benzaldehyde, which depress the melting point.[5] Try removing all volatile components under high vacuum. If it remains an oil, purification by column chromatography or vacuum distillation may be necessary. Seeding the oil with a previously obtained crystal of pure this compound while cooling can also induce crystallization.
Q4: What are the best solvents for extracting this compound?
Diethyl ether and ethyl acetate (B1210297) are excellent choices for extracting this compound.[1][6] They are good solvents for the product and are immiscible with water, facilitating clean separation. Dichloromethane can also be used, but it is denser than water, which means the organic layer will be the bottom layer during extractions.[7] For environmental and safety reasons, ether or ethyl acetate are often preferred.
Q5: How can I purify my crude this compound?
Several methods can be used for purification:
-
Recrystallization: This is an effective method if the crude product is a solid. A solvent pair system, such as diethyl ether-hexane, can yield high-purity crystals.[8] Ethanol or hot ethyl acetate have also been used in similar contexts.[9][10]
-
Vacuum Distillation: Given its boiling point of 154°C at 20 mmHg, vacuum distillation is a viable method for purifying larger quantities of this compound, especially if it is an oil.[1][11] This technique is particularly useful for removing non-volatile impurities.
-
Column Chromatography: For small-scale purification or for separating impurities with similar polarities, silica (B1680970) gel column chromatography is effective. A common eluent system is a mixture of ethyl acetate and hexane.[12]
Q6: What is the purpose of a brine wash?
A final wash with a saturated aqueous solution of sodium chloride (brine) is a standard step in an aqueous workup.[4][6] Brine helps to remove the majority of dissolved water from the organic layer before the final drying step with an agent like Na₂SO₄ or MgSO₄. This "salting out" effect makes the subsequent drying process faster and more efficient.[2]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the workup of this compound reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | Monitor the reaction by TLC to ensure completion before starting the workup. |
| Product Hydrolysis: this compound can hydrolyze back to benzaldehyde and acetic acid in the presence of water, especially under acidic or basic conditions.[13] | Perform the aqueous workup quickly and at room temperature or below. Ensure prompt and thorough neutralization of any acid or base. | |
| Loss during Extraction: Product is partially soluble in the aqueous layer, especially if polar solvents like THF or alcohols are present from the reaction.[7] | If possible, remove water-miscible solvents via rotary evaporation before the workup. Use a less polar extraction solvent and perform multiple extractions. A brine wash can help push the product into the organic layer.[2] | |
| Persistent Emulsion During Extraction | High Concentration of Surfactant-like Impurities: Byproducts or starting materials can act as emulsifying agents.[14] | Patience: Allow the separatory funnel to stand undisturbed for an extended period.[15] "Salting Out": Add solid NaCl or a saturated brine solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[14] Filtration: Filter the entire mixture through a pad of Celite or glass wool.[16] Centrifugation: If available, centrifuging the mixture is a highly effective method to separate the layers.[15] Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[17] |
| Product Fails to Crystallize (Remains an Oil) | Presence of Impurities: Unreacted benzaldehyde or residual solvent can significantly lower the melting point.[5] | Ensure all solvent is removed under high vacuum. Purify the oil using column chromatography or vacuum distillation to remove impurities.[11] Try dissolving the oil in a minimal amount of a hot solvent (like an ether/hexane mixture) and cooling slowly, possibly with scratching or seeding. |
| Product Contaminated with Benzaldehyde | Incomplete Reaction or Hydrolysis: The reaction did not go to completion, or the product hydrolyzed during workup.[13] | Wash the organic layer with an aqueous sodium bisulfite (NaHSO₃) solution. Benzaldehyde forms a water-soluble bisulfite adduct that will be extracted into the aqueous layer.[18] |
| Product Contaminated with Acetic Anhydride / Acetic Acid | Incomplete Quenching/Washing: Excess acetic anhydride was not fully hydrolyzed, or the resulting acetic acid was not completely removed. | Ensure thorough washing with saturated sodium bicarbonate solution until CO₂ evolution ceases.[4] To remove residual acetic anhydride, it can be quenched by adding methanol (B129727) to form methyl acetate, which is volatile.[19] Acetic acid can also be co-evaporated with a solvent like toluene (B28343) under reduced pressure. |
| Product Decomposition During Distillation | Excessive Temperature: this compound may be thermally sensitive, especially if trace acidic or basic impurities are present.[20] | Ensure a good vacuum to lower the boiling point.[21] Neutralize the crude product thoroughly before distillation. Consider using a short-path distillation apparatus to minimize the time the compound spends at high temperatures.[11] |
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Acid-Catalyzed this compound Synthesis
This protocol is adapted from standard procedures for purifying products from acid-catalyzed acetylation reactions.[1][4]
-
Quenching (Optional but Recommended): Once the reaction is complete (as determined by TLC/GC-MS), cool the reaction mixture to room temperature. If the reaction was run neat, dilute it with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, approx. 10 volumes).
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake gently for 30-60 seconds. Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper and shake, venting frequently to release the CO₂ gas produced. Continue until no more gas evolves. Allow the layers to separate and discard the aqueous layer. This step removes the acid catalyst and excess acetic acid.
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). Shake for 30 seconds, allow the layers to separate, and discard the aqueous layer. This step removes the bulk of the dissolved water from the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[2] Swirl the flask and let it stand for 15-30 minutes, or until the organic solution is clear and the drying agent no longer clumps together.
-
Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can then be further purified if necessary.
Protocol 2: Purification by Recrystallization
This protocol is a general method for recrystallizing organic solids and is applicable to this compound.[8][10]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold. A diethyl ether/hexane mixture is a good starting point.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., diethyl ether) and gently heat the mixture (e.g., on a warm water bath) until the solid dissolves completely.
-
Induce Crystallization: While the solution is warm, slowly add the less soluble solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the point of saturation). If too much is added, add a few drops of the first solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (e.g., hexane) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be placed in a desiccator.
Section 4: Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 581-55-5 | [13][22] |
| Molecular Formula | C₁₁H₁₂O₄ | [13] |
| Molecular Weight | 208.21 g/mol | [13] |
| Appearance | White to almost white powder or lump | [20] |
| Melting Point | 42 - 46 °C | [1] |
| Boiling Point | 154 °C @ 20 mmHg | [1] |
| Solubility | Soluble in ethanol, ether, chlorinated hydrocarbons; insoluble in water. | [20] |
Table 2: Common Solvents for Workup Procedures
| Solvent | Use | Boiling Point (°C) | Density (g/mL) | Notes |
| Diethyl Ether | Extraction | 34.6 | 0.713 | Highly flammable; good general-purpose extraction solvent.[7] |
| Ethyl Acetate | Extraction, Recrystallization | 77.1 | 0.902 | Good polarity for dissolving esters; less flammable than ether.[9] |
| Hexane | Recrystallization, Eluent | 69 | 0.655 | Non-polar solvent used to precipitate products from more polar solvents.[8] |
| Ethanol | Recrystallization | 78.4 | 0.789 | Can be used for recrystallization, often in a mixture with water. |
| Dichloromethane | Extraction | 39.6 | 1.33 | Effective but denser than water; environmental concerns.[7] |
Section 5: Visualizations
Caption: General workflow for synthesis and workup of this compound.
Caption: Troubleshooting decision tree for common workup issues.
Caption: Logical steps of a single liquid-liquid extraction wash.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. employees.oneonta.edu [employees.oneonta.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buy this compound | 581-55-5 [smolecule.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. chembk.com [chembk.com]
- 21. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 22. This compound | 581-55-5 [sigmaaldrich.com]
Technical Support Center: Benzal Diacetate Stability in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the hydrolysis of Benzal diacetate in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound, also known as benzylidene diacetate, is a geminal diacetate. In the presence of water, it can undergo hydrolysis to yield benzaldehyde (B42025) and acetic acid. This degradation is a significant concern in experimental and pharmaceutical contexts as it alters the chemical identity of the molecule, potentially leading to loss of efficacy, altered biological activity, and the introduction of impurities.
Q2: What is the primary mechanism of this compound hydrolysis?
The hydrolysis of geminal diacetates like this compound is typically catalyzed by acid. The reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate, which is then captured by water. This process ultimately leads to the cleavage of the ester bonds.
Q3: What are the key factors that influence the rate of this compound hydrolysis?
The stability of this compound in aqueous media is primarily affected by:
-
pH: Hydrolysis is significantly accelerated under acidic conditions. The rate of hydrolysis is generally lowest in the neutral to slightly alkaline pH range.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the breakdown of the ester bonds.
-
Presence of Catalysts: Besides acid, certain enzymes (esterases) can also catalyze the hydrolysis of acetate (B1210297) esters, which may be a consideration in biological media.
Q4: How can I minimize the hydrolysis of this compound in my aqueous formulation?
Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Control: Maintaining the pH of the solution within a neutral or slightly alkaline range is the most effective way to minimize acid-catalyzed hydrolysis.
-
Temperature Control: Storing and handling solutions at lower temperatures will significantly slow down the rate of hydrolysis.
-
Use of Co-solvents: The addition of water-miscible organic co-solvents can reduce the concentration of water and may help to stabilize this compound.
-
Excipient Selection: For formulation development, careful selection of excipients is crucial to avoid those that may be acidic or contain acidic impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound observed in the formulation. | 1. pH of the solution is too acidic. 2. Storage temperature is too high. 3. Presence of acidic contaminants. | 1. Measure and adjust the pH of the formulation to a neutral or slightly alkaline range (e.g., pH 7.0-8.0) using appropriate buffers. 2. Store the formulation at a lower temperature (e.g., 2-8 °C). Conduct a stability study to determine optimal storage conditions. 3. Analyze the formulation for any acidic impurities and purify components if necessary. |
| Inconsistent results in stability studies. | 1. Inconsistent pH of the prepared solutions. 2. Fluctuations in storage temperature. 3. Variability in the quality of starting materials. | 1. Use a calibrated pH meter and freshly prepared buffers for each experiment. 2. Ensure the use of a calibrated and stable temperature-controlled storage unit. 3. Use high-purity, well-characterized this compound and other reagents. |
| Precipitation or phase separation occurs in the aqueous formulation. | 1. The concentration of this compound exceeds its aqueous solubility. 2. The chosen co-solvent is not effective at the used concentration. | 1. Reduce the concentration of this compound. 2. Experiment with different co-solvents or increase the concentration of the current co-solvent, ensuring compatibility with the intended application. |
Data Summary
While specific kinetic data for this compound hydrolysis across a wide range of conditions is not extensively available in the public domain, the following table summarizes the key factors influencing its stability based on the hydrolysis of structurally similar geminal ethers and esters.
| Parameter | Influence on Hydrolysis Rate | General Recommendations for Maximizing Stability |
| pH | Rate increases significantly in acidic conditions. | Maintain pH in the neutral to slightly alkaline range (7.0 - 8.0). |
| Temperature | Rate increases with increasing temperature. | Store and process at reduced temperatures (e.g., 2-8 °C). |
| Aqueous Concentration | Higher water content can increase hydrolysis rate. | Consider the use of co-solvents to reduce water activity. |
Experimental Protocols
Protocol 1: Determination of this compound Hydrolysis Rate by HPLC
This protocol outlines a general method for monitoring the hydrolysis of this compound in an aqueous buffer system using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (or other appropriate buffer system)
-
Calibrated pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Preparation of Reaction Solutions: Prepare the desired aqueous buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, 8).
-
Initiation of Hydrolysis: To initiate the hydrolysis reaction, add a small aliquot of the this compound stock solution to each of the temperature-equilibrated buffer solutions to achieve the desired final concentration.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching (if necessary): If the hydrolysis is rapid, it may be necessary to quench the reaction by adding the aliquot to a solution that stops the degradation (e.g., a basic solution to neutralize an acidic reaction).
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound and the formed benzaldehyde.
-
Mobile Phase: A suitable gradient of water and acetonitrile.
-
Detection Wavelength: Monitor at a wavelength where both this compound and benzaldehyde have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis. From this data, the hydrolysis rate constant (k) can be calculated.
Protocol 2: Analytical Method for Monitoring Hydrolysis Products
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for the simultaneous determination of this compound and its hydrolysis product, benzaldehyde.
Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Ionization Mode: Positive ion mode is typically suitable for both analytes.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitor the parent ions of this compound and benzaldehyde and their characteristic fragment ions.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for a stability study of this compound.
Caption: Troubleshooting logic for this compound degradation.
Scalable synthesis of Benzal diacetate for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of benzal diacetate, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the reaction of benzaldehyde (B42025) with acetic anhydride (B1165640), typically in the presence of an acid catalyst.[1][2] This method is favored for its efficiency and relatively high yields. Alternative methods include the acetylation of benzyl (B1604629) alcohol.[3]
Q2: What are the typical catalysts used in the synthesis of this compound from benzaldehyde and acetic anhydride?
A2: A variety of acid catalysts can be used. Concentrated sulfuric acid is a common choice in laboratory-scale syntheses.[1][2] For industrial applications, heterogeneous catalysts such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) and phosphorus pentoxide on kaolin (B608303) (P₂O₅/kaolin) are advantageous due to their ease of separation and reusability.[4]
Q3: What are the key safety considerations when synthesizing this compound on an industrial scale?
A3: Key safety considerations include managing the exothermic nature of the reaction to prevent runaway reactions, proper handling of corrosive acids and flammable solvents, and ensuring adequate ventilation.[5] When scaling up, heat transfer limitations of larger reactors must be taken into account.[5]
Q4: What are the main impurities and side reactions to be aware of during the synthesis?
A4: The primary side reaction of concern is the Perkin reaction, which can occur if a basic catalyst (like sodium acetate) is present, leading to the formation of cinnamic acid.[6] Other potential impurities can arise from unreacted starting materials or the formation of benzyl alcohol through hydrolysis of the product.[3] Impurity profiles can change during scale-up, necessitating careful monitoring.[7][8][9][10]
Q5: What is the recommended method for purifying this compound at an industrial scale?
A5: Vacuum distillation is the primary method for purifying this compound on an industrial scale.[11] This technique takes advantage of the boiling point difference between this compound and potential impurities. Careful control of pressure and temperature is crucial to prevent product decomposition.[11]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of benzaldehyde | 1. Inactive or insufficient catalyst: The catalyst may be old, deactivated by moisture, or used in an insufficient amount. | 1. Use a fresh, anhydrous catalyst. Ensure the catalyst loading is appropriate for the scale of the reaction. For heterogeneous catalysts, check for deactivation and consider regeneration or replacement. |
| 2. Low reaction temperature: The reaction rate may be too slow at lower temperatures. | 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. Refer to optimized protocols for the specific catalyst being used. | |
| 3. Poor mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. | 3. Ensure the stirring speed is sufficient to maintain a homogeneous reaction mixture, especially in large reactors. | |
| Product loss during work-up | 1. Incomplete extraction: The product may not be fully extracted into the organic phase. | 1. Perform multiple extractions with a suitable solvent. Ensure adequate mixing during extraction. |
| 2. Hydrolysis of product: this compound can hydrolyze back to benzaldehyde and acetic acid in the presence of water, especially under acidic or basic conditions. | 2. Minimize contact time with aqueous layers during work-up. Use a brine wash to help remove water from the organic phase before drying. |
Product Purity Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of cinnamic acid | 1. Basic conditions: The presence of a base, such as sodium acetate, can catalyze the Perkin reaction. | 1. Ensure the reaction is carried out under acidic conditions. Avoid using basic catalysts if this compound is the desired product. |
| Presence of unreacted benzaldehyde | 1. Incomplete reaction: See "Low conversion of benzaldehyde" in the Low Product Yield section. | 1. Refer to the solutions for low conversion. |
| 2. Inefficient purification: The distillation parameters may not be optimized to separate benzaldehyde from the product. | 2. Optimize the vacuum distillation conditions (pressure and temperature) to achieve a clean separation. Benzaldehyde has a lower boiling point than this compound. | |
| Presence of benzyl alcohol | 1. Hydrolysis of product: The product may have hydrolyzed during the reaction or work-up. | 1. Ensure anhydrous reaction conditions and minimize exposure to water during purification. |
| Discolored product | 1. High reaction or distillation temperature: Thermal decomposition can lead to colored impurities. | 1. Maintain the recommended temperature range during the reaction. Use vacuum distillation to lower the boiling point and prevent decomposition during purification. |
Experimental Protocols
Lab-Scale Synthesis using Sulfuric Acid Catalyst
This protocol is adapted from a standard laboratory procedure.[1][2]
Materials:
-
Benzaldehyde (free of benzoic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ether (or other suitable extraction solvent)
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid, add 10.0 g (0.094 mole) of benzaldehyde.
-
Agitate the mixture and cool it to ensure the temperature does not exceed 70°C.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Dissolve the reaction mixture in ether.
-
Wash the ether solution sequentially with water, 5% sodium carbonate solution, and again with water.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Distill the ether to obtain crude this compound.
-
Purify the crude product by vacuum distillation. The expected yield is approximately 16 g (81%), with a boiling point of 154°C at 20 mmHg.[1]
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Benzaldehyde (mmol) | Acetic Anhydride (mmol) | Catalyst Amount | Solvent | Time | Yield (%) | Reference |
| H₂SO₄ | 0.094 | 0.103 | 0.1 g | None | 24 h | 81 | [1][2] |
| P₂O₅/kaolin | 2 | 4 | 50 mg | None | 30 min | 83 | |
| NaHSO₄-SiO₂ | - | - | - | None | - | High | [4] |
Note: The data for NaHSO₄-SiO₂ is qualitative as the specific quantitative yield was not provided in the source.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Calorimetric study of benzaldehyde interaction with acetic anhydride (Journal Article) | ETDEWEB [osti.gov]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. rroij.com [rroij.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 10. zasya.com [zasya.com]
- 11. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Enhancing the stability of Benzal diacetate in complex reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of benzal diacetate in complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. This reaction can be catalyzed by both acids and bases, leading to the formation of benzaldehyde (B42025) and acetic acid.[1] In some instances, particularly under aqueous conditions, the hydrolysis product might be benzyl (B1604629) alcohol and acetic acid. Notably, under neutral aqueous conditions at room temperature (25°C), this compound has been observed to be remarkably stable, showing no significant hydrolysis over a year. However, the presence of acids will catalyze its decomposition.
Q2: What are the main factors that influence the stability of this compound?
A2: The stability of this compound is primarily influenced by the following factors:
-
pH: It is most stable at neutral pH. Acidic or basic conditions significantly accelerate its hydrolysis.
-
Temperature: Higher temperatures can promote thermal decomposition.[1]
-
Presence of Water: As hydrolysis is the main degradation pathway, the presence of water is critical for this process.
-
Catalysts: Acids, bases, and potentially some metal ions can catalyze the hydrolysis of the ester groups.
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally soluble and relatively stable in common organic solvents such as ethanol, ether, and chlorinated hydrocarbons, especially in the absence of water and catalysts.[1] However, its stability can be compromised in protic solvents, like methanol, if acidic or basic impurities are present.
Q4: How can I monitor the degradation of this compound in my reaction mixture?
A4: The degradation of this compound can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be developed to separate and quantify this compound from its degradation products (benzaldehyde and acetic acid). Gas Chromatography (GC) can also be a suitable method for analyzing these compounds.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of this compound in the reaction mixture. | 1. Presence of acidic or basic impurities. 2. High water content in the reaction mixture. 3. Elevated reaction temperature. 4. Incompatibility with other reagents (e.g., strong nucleophiles). | 1. Ensure all reagents and solvents are anhydrous and free of acidic or basic residues. Use of neutral glassware is also recommended. 2. Dry solvents using appropriate drying agents. 3. Conduct the reaction at the lowest effective temperature. 4. Evaluate the compatibility of this compound with all reaction components prior to the experiment. |
| Formation of unexpected byproducts. | 1. Reaction with nucleophiles other than water. 2. Side reactions catalyzed by acidic or basic conditions. | 1. this compound can react with nucleophiles like amines or alcohols.[2] If these are present in your reaction, consider protecting them or using an alternative synthetic route. 2. Maintain a neutral pH if possible. If acidic or basic conditions are required, minimize reaction time and temperature. |
| Difficulty in isolating the product due to this compound degradation during workup. | 1. Use of aqueous acidic or basic solutions during extraction. 2. Prolonged exposure to protic solvents. | 1. Use neutral water for extractions if possible. If pH adjustment is necessary, use dilute solutions and minimize contact time. 2. Remove protic solvents as quickly as possible during the workup process. |
Experimental Protocols
Protocol 1: General Method for Monitoring this compound Stability by HPLC
This protocol outlines a general method for monitoring the stability of this compound in a given reaction mixture.
1. Sample Preparation:
-
At designated time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by cooling or neutralizing).
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining over time.
-
Identify and quantify the peaks corresponding to the degradation products (benzaldehyde and acetic acid) by comparing with standards.
Data Presentation
Table 1: Stability of this compound under Various pH Conditions (Aqueous Solution at 25°C)
| pH | Half-life (t1/2) | Degradation Products |
| 3.5 | (Specific data to be determined by targeted search) | Benzaldehyde, Acetic Acid |
| 5.0 | (Specific data to be determined by targeted search) | Benzaldehyde, Acetic Acid |
| 7.0 | > 1 year | No significant degradation |
| 9.0 | (Specific data to be determined by targeted search) | Benzaldehyde, Acetic Acid |
| 11.0 | (Specific data to be determined by targeted search) | Benzaldehyde, Acetic Acid |
Table 2: Thermal Stability of this compound
| Temperature (°C) | Onset of Decomposition (°C) | Major Decomposition Products |
| (Data to be populated from targeted search) | (Data to be populated from targeted search) | (Data to be populated from targeted search) |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for monitoring this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
Minimizing by-product formation in deprotection of acylals
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize by-product formation during the deprotection of acylals (1,1-diacetates).
Frequently Asked Questions (FAQs)
Q1: What are acylals, and why are they used as protecting groups?
A1: Acylals, also known as geminal diacetates, are functional groups with the general structure RCH(OOCR')₂. They are frequently used to protect aldehydes during multi-step organic syntheses. Their stability in neutral and basic conditions, coupled with their ease of preparation and subsequent deprotection under mild acidic conditions, makes them valuable in synthetic chemistry.[1][2] Notably, acylals can often be formed and deprotected chemoselectively for aldehydes in the presence of ketones.[3][4]
Q2: What is the general mechanism for acylal deprotection?
A2: Acylal deprotection is typically an acid-catalyzed hydrolysis reaction. The process involves the protonation of one of the carbonyl oxygens of the acylal, followed by the nucleophilic attack of water. This leads to a tetrahedral intermediate that subsequently eliminates a carboxylic acid molecule to form a hemiacetal ester, which is then further hydrolyzed to the parent aldehyde and a second molecule of carboxylic acid.
Q3: What are the most common by-products observed during acylal deprotection?
A3: By-product formation often depends on the substrate's structure and the reaction conditions. Common issues include:
-
Over-reaction or degradation of the target aldehyde: Aldehydes can be sensitive to harsh acidic conditions and may undergo further reactions such as polymerization or aldol (B89426) condensation.
-
Incomplete reaction: Residual starting material or partially deprotected intermediates can remain in the reaction mixture.
-
Side reactions involving other functional groups: If the substrate contains other acid-sensitive groups (e.g., certain esters, acetals, or silyl (B83357) ethers), these may also react, leading to a complex mixture of products.
-
Formation of anhydro-dimers: In specific cases, such as with o-hydroxybenzaldehydes, the formation of anhydro-dimers has been observed.[3]
Q4: Can the catalyst used for protection also be used for deprotection?
A4: Yes, in many cases, the same catalyst can be used for both the protection of aldehydes as acylals and their subsequent deprotection.[1][3][4] For instance, solid acid catalysts like sulfated zirconia have been shown to be effective for both reactions, often by simply changing the solvent or adding water for the deprotection step.[3][5]
Troubleshooting Guide
Q1: My acylal deprotection reaction is very slow or incomplete. What can I do?
A1: Several factors could be contributing to a sluggish or incomplete reaction:
-
Insufficient Catalyst Activity: The acid catalyst may be weak, hydrated, or used in an insufficient amount. Consider using a stronger acid catalyst or a freshly opened bottle of the reagent. For solid acid catalysts, ensure they are properly activated and have not lost their activity.
-
Inadequate Water Content: Acylal hydrolysis is an equilibrium reaction that requires water.[6] If you are using an organic solvent, ensure there is a sufficient amount of water present to drive the reaction to completion.
-
Low Reaction Temperature: The deprotection may be kinetically slow at the chosen temperature. A moderate increase in temperature can often improve the reaction rate. However, be cautious as higher temperatures can also promote by-product formation.
-
Poor Solubility: Ensure that your acylal starting material is fully soluble in the chosen solvent system.
Q2: I am observing the formation of multiple by-products. How can I improve the selectivity of the deprotection?
A2: To enhance the selectivity and minimize by-products, consider the following strategies:
-
Use Milder Reaction Conditions: Harsh acidic conditions are a common cause of by-product formation. Opt for milder catalysts such as silica (B1680970) sulfuric acid, p-toluenesulfonic acid, or certain Lewis acids that can promote deprotection without causing degradation of sensitive functional groups.[7][8]
-
Employ Chemoselective Catalysts: Several catalytic systems are known for their high chemoselectivity. For example, enzymatic hydrolysis using hydrolases can deprotect acylals under neutral conditions while leaving other ester groups intact.[2][4]
-
Optimize the Solvent System: The choice of solvent can significantly impact the reaction outcome. Running the deprotection in water or methanol (B129727) with a suitable catalyst can lead to cleaner reactions.[1][9] Solvent-free conditions have also been reported to be highly efficient.[1][3]
-
Control Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product aldehyde. Avoid excessive heating.
Q3: My target aldehyde is sensitive and degrades under the deprotection conditions. What are some alternative methods?
A3: For sensitive aldehydes, it is crucial to use very mild deprotection methods:
-
Enzymatic Deprotection: As mentioned, enzymes like hydrolases can offer excellent chemoselectivity under neutral pH and at room temperature.[2][3]
-
Solid Acid Catalysts: Reusable solid acid catalysts such as sulfated zirconia or silica sulfuric acid often allow for deprotection under milder conditions than traditional strong acids.[3][7]
-
Microwave-Assisted Deprotection: Microwave irradiation can sometimes accelerate the reaction, allowing for shorter reaction times and potentially reducing the formation of degradation products.[8]
Quantitative Data on Deprotection Methods
The following tables summarize the effectiveness of various catalysts for the deprotection of acylals, based on literature data.
Table 1: Comparison of Catalysts for Acylal Deprotection
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sulfated Zirconia | Methanol | Room Temp. | 10-20 min | 90-98 | [3] |
| CMK-5-SO₃H | Water | Room Temp. | 10 min | 98 | [1] |
| p-TSA | Water | N/A (Microwave) | 1-2 min | 92-98 | [8] |
| Silica Sulfuric Acid | Methanol | Room Temp. | 15-30 min | 90-95 | [7] |
| Hydrolases | Phosphate (B84403) Buffer | Room Temp. | 10-20 min | >95 | [2][3] |
Note: Yields are reported for various benzaldehyde (B42025) diacetates as representative examples.
Key Experimental Protocols
Protocol 1: Deprotection of Benzaldehyde Diacetate using Sulfated Zirconia
-
Catalyst Preparation: Prepare or obtain sulfated zirconia. Ensure it is activated by heating if required by the supplier's instructions.
-
Reaction Setup: To a solution of benzaldehyde diacetate (1 mmol) in methanol (10 mL), add sulfated zirconia (0.1 g).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate (B1210297) in hexanes).
-
Work-up: Upon completion (typically 10-20 minutes), filter off the catalyst. The catalyst can be washed with methanol, dried, and reused.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude benzaldehyde.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Enzymatic Deprotection of an Acylal
-
Reaction Setup: Dissolve the acylal substrate (1 mmol) in a phosphate buffer solution (pH 7.0, 20 mL).
-
Enzyme Addition: Add a suitable hydrolase enzyme (e.g., lipase (B570770) from Candida rugosa, ~10 mg).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete (typically 10-20 minutes), extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting aldehyde by column chromatography if required.
Visualizations
Caption: General mechanism of acid-catalyzed acylal deprotection.
Caption: Troubleshooting workflow for acylal deprotection.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Technical Support Center: High-Throughput Screening of Catalysts for Geminal Diacetate Synthesis
Welcome to the technical support center for high-throughput screening (HTS) of catalysts for geminal diacetate (acylal) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of geminal diacetates in our field? Geminal diacetates, or acylals, are primarily used as protecting groups for aldehydes.[1] This strategy is crucial in multi-step organic synthesis to prevent aldehydes from undergoing unwanted reactions while other parts of a molecule are being modified. They are also valuable precursors in the total synthesis of natural products and as key structural motifs in clinically validated prodrugs.[1]
Q2: What are the most common types of catalysts for geminal diacetate synthesis? The most frequently used catalysts are Lewis acids, which facilitate the reaction between an aldehyde and an acid anhydride (B1165640) (commonly acetic anhydride).[1] A wide range of catalysts have been explored, including:
-
Inorganic Salts: Indium (III) chloride, bismuth-based catalysts, and zirconium sulfate.[1][2]
-
Heteropoly Acids: Such as 12-molybdophosphoric acid.[1]
-
Solid Acid Catalysts: Including zinc-montmorillonite, Fe-montmorillonite, and silica-supported perchloric acid, which offer advantages like easier separation and potential for recycling.[1][2][3]
-
Organocatalysts: Pyridine and its derivatives can catalyze the hydrolysis of acetic anhydride and are used in acylation reactions, though they can be difficult to remove.[4][5]
Q3: Why am I seeing low conversion rates for aliphatic aldehydes compared to aromatic aldehydes? This is a common observation. Many Lewis acid catalysts show substrate specificity for aromatic aldehydes.[1] Aliphatic aldehydes can be less reactive under certain conditions. To improve conversion, consider screening catalysts specifically shown to be effective for aliphatic aldehydes, such as trimethylchlorosilane with sodium iodide or silica-supported perchloric acid.[1] Additionally, optimizing reaction temperature and time is critical, as aliphatic substrates may require more forcing conditions.
Q4: Can ketones be converted to geminal diacetates under the same conditions? The formation of acylals from ketones is generally not favored under typical conditions used for aldehydes.[1] This chemoselectivity is a key advantage, allowing for the selective protection of aldehydes in the presence of ketones.[3] Therefore, if your starting material contains both functional groups, the aldehyde should react preferentially.
Q5: What are the advantages of using solvent-free conditions? Solvent-free, or neat, reaction conditions are highly advantageous for green chemistry. They reduce chemical waste, can lower costs, and often simplify product purification.[1][6] Many catalyst systems for geminal diacetate synthesis, particularly those using solid acids or operating at elevated temperatures, have been successfully implemented without a solvent.[2]
Troubleshooting Guide
Issue 1: High variability in results between identical wells or across different plates.
-
Possible Cause: Incomplete mixing, especially with heterogeneous catalysts.
-
Solution: Optimize the stirring or shaking speed and duration for your microtiter plates. Ensure solid catalysts are dispensed uniformly. Using catalyst-coated glass beads (ChemBeads) can improve consistency in automated systems.[7]
-
-
Possible Cause: Inaccurate liquid handling.
-
Solution: Calibrate and verify the performance of your automated liquid handlers. Ensure there is no clogging and that dispense volumes are accurate, especially for viscous reagents like acetic anhydride.
-
-
Possible Cause: Temperature or atmospheric inconsistencies.
-
Solution: Ensure consistent temperature across the plate incubator. For air- or moisture-sensitive catalysts, perform the reaction setup in an inert atmosphere using a glovebox or a specialized benchtop inertion box.[7]
-
Issue 2: Low or no product yield detected, even with known active catalysts.
-
Possible Cause: Catalyst deactivation or poisoning.
-
Solution: Impurities in the aldehyde substrate or solvent can poison the catalyst. Ensure high-purity reagents. Some catalysts are sensitive to moisture; pre-drying of reagents and solvents may be necessary.
-
-
Possible Cause: Incorrect reagent concentration.
-
Solution: Double-check the concentrations of all stock solutions. An excess of acetic anhydride is typically used, but the catalyst-to-substrate ratio is critical and should be optimized.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: The chosen temperature, pressure, or solvent may not be suitable for the specific catalyst-substrate combination.[8] A broader screening matrix including different solvents and a wider temperature range is recommended. Catalyst solubility can also be a factor; screen a diverse panel of solvents if solubility is suspected to be an issue.[8]
-
-
Possible Cause: Problems with the analytical method.
-
Solution: Your analytical method (e.g., GC, LC-MS) may not be sensitive enough to detect low product concentrations. Validate the method with a known standard of the target geminal diacetate to confirm retention time and response factor.
-
Issue 3: Formation of significant by-products.
-
Possible Cause: Reaction temperature is too high.
-
Solution: High temperatures can lead to the decomposition of the product or promote side reactions.[8] Screen a range of lower temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Possible Cause: Unwanted reaction with acetic anhydride.
-
Solution: Acetic anhydride can react with nucleophilic functional groups on the substrate other than the aldehyde. If water is present in the reaction, it will hydrolyze the anhydride to acetic acid, which can complicate the reaction and purification.[5] Ensure all reagents are anhydrous.
-
-
Possible Cause: Formation of an O-acyloxocarbenium ion intermediate.
-
Solution: The geminal diacetate product can eliminate an acetoxy group to form a highly electrophilic intermediate, which can be attacked by other nucleophiles present.[1] This is often a desired reactivity for subsequent synthetic steps but a problem if the diacetate is the target product. Screening for milder catalysts and lower temperatures can minimize this side reaction.
-
Quantitative Data Summary
The following table summarizes the performance of various catalysts for the synthesis of geminal diacetates from aldehydes and acetic anhydride under different conditions.
| Catalyst System | Substrate Type | Conditions | Yield Range | Reference |
| Zinc-montmorillonite | Aromatic Aldehydes | Mild, Solvent-free | High | [2] |
| Fe-montmorillonite | Aromatic & Aliphatic | Room Temp | Excellent | [2] |
| P₂O₅/Montmorillonite K10 | Aromatic & Aliphatic | Dry Media | 70-95% | [2] |
| Indium (III) Chloride | Aromatic & Aliphatic | Ambient Temp | High to Quantitative | [2] |
| Scandium Triflate (2 mol%) | Aromatic & Aliphatic | Not specified | Efficient | [2] |
| Silica-supported Perchloric Acid | Aliphatic Aldehydes | Not specified | Excellent | [1] |
| 12-molybdophosphoric acid | Substituted Benzaldehydes | Solvent-free | Complete Conversion | [1] |
| No Catalyst | Aromatic Aldehydes | Refluxing Ac₂O | Not specified | [6] |
Experimental Protocols
High-Throughput Screening Protocol for Catalyst Evaluation
This protocol outlines a general workflow for screening a library of potential catalysts in a 96-well plate format.
1. Reagent Preparation (in an inert atmosphere if catalysts are sensitive): a. Substrate Stock: Prepare a stock solution of the aldehyde substrate in a suitable anhydrous solvent (e.g., dioxane, acetonitrile, or toluene). b. Reagent Stock: Prepare a stock solution of acetic anhydride in the same solvent. c. Internal Standard Stock: Prepare a stock solution of a non-reactive internal standard (e.g., dodecane (B42187) for GC analysis) for accurate quantification. d. Catalyst Plate: Prepare a 96-well plate containing the catalyst library. For solid catalysts, dispense a precise amount (e.g., 1-5 mg) of each catalyst into separate wells using an automated powder dispenser. For soluble catalysts, prepare stock solutions and dispense a set volume into each well.
2. Reaction Setup (using automated liquid handlers): a. To each well of the catalyst plate, add the substrate stock solution. b. Add the internal standard stock solution to each well. c. To initiate the reactions, add the acetic anhydride stock solution to each well. d. Seal the 96-well plate securely with a chemically resistant cap mat.
3. Reaction Incubation: a. Place the sealed plate onto a heated shaker block. b. Incubate the reactions at the desired temperature (e.g., 25 °C to 100 °C) with consistent agitation for a set period (e.g., 1 to 24 hours).
4. Reaction Quenching and Sample Preparation: a. After the incubation period, cool the plate to room temperature. b. Quench the reaction by adding a suitable reagent, such as a saturated sodium bicarbonate solution, to each well. Be cautious of potential gas evolution. c. Add an extraction solvent (e.g., ethyl acetate) to each well. d. Mix thoroughly and then centrifuge the plate to separate the organic and aqueous layers. e. Transfer an aliquot of the organic layer from each well to a new 96-well plate for analysis.
5. Analysis: a. Analyze the samples using a high-throughput method such as GC-MS, LC-MS, or MISER (Magic-angle Ion Source for Electrospray Ionization with Rapid analysis).[9] b. Determine the percent conversion of the aldehyde and the yield of the geminal diacetate in each well relative to the internal standard.
6. Data Visualization: a. Visualize the data using heatmaps to quickly identify the most active and selective catalysts ("hits") from the screen.[9]
Visualizations
Caption: A typical experimental workflow for high-throughput screening of catalytic reactions.
Caption: A logical workflow for troubleshooting inconsistent or low-yield HTS results.
Caption: A simplified diagram showing the catalyzed reaction to form a geminal diacetate.
References
- 1. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. High-Throughput Screening [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
Validation & Comparative
A Comparative Guide to Aldehyde Protection: Benzal Diacetate vs. Other Common Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the multi-step synthesis of complex organic molecules, the selective protection and deprotection of functional groups is a critical strategy. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions. This guide provides a comprehensive comparison of benzal diacetate, a geminal diacetate, with other commonly employed aldehyde protecting groups, focusing on their performance, stability, and the experimental protocols for their use.
Introduction to Aldehyde Protecting Groups
Protecting groups are essential tools in organic synthesis, enabling chemists to selectively react with one functional group in the presence of others.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and should not introduce new stereocenters unless desired. Common strategies for aldehyde protection involve their conversion to acetals, dithioacetals, or geminal diacetates.
This compound , also known as benzylidene diacetate, is a geminal diacetate used to protect aldehydes.[2] Its formation and cleavage characteristics offer a distinct profile when compared to the more ubiquitous cyclic acetals such as 1,3-dioxolanes.
Quantitative Comparison of Performance
The choice of a protecting group is often a balance between its ease of formation, stability under various reaction conditions, and the facility of its removal. The following tables provide a summary of quantitative data for the protection of benzaldehyde (B42025) as this compound and a common cyclic acetal, 2-phenyl-1,3-dioxolane (B1584986), as well as their deprotection.
Table 1: Comparison of Protection Methods for Benzaldehyde
| Protecting Group | Reagents | Catalyst | Solvent | Time | Yield (%) | Reference |
| This compound | Acetic Anhydride (B1165640) | Sulfuric Acid | Neat | 24 h | 81 | [3] |
| 2-Phenyl-1,3-dioxolane | Ethylene (B1197577) Glycol | p-Toluenesulfonic acid | Toluene | 4 h | 93 | [4] |
| 2-Phenyl-1,3-dioxolane | Ethylene Glycol | Ortho-phosphoric acid | Toluene | Until water separation ceases | High | [5] |
Table 2: Comparison of Deprotection Methods
| Protected Aldehyde | Reagents | Solvent | Time | Yield (%) | Reference |
| This compound | Acidic Alumina (Microwave) | None | 1.5 min | 95 | [6] |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ (cat.) | Water | 5 min | Quantitative | [7] |
| 2-Phenyl-1,3-dioxolane | Cerium(III) triflate | Wet Nitromethane | - | High | [7] |
| 2-Phenyl-1,3-dioxolane | Iodine (cat.) | Acetone | Minutes | Excellent | [7] |
Comparative Stability Profile
The stability of a protecting group across a range of chemical environments is a crucial factor in its selection. Acetals are well-known for their stability in basic and neutral media, while being labile to acid.[6] Geminal diacetates, such as this compound, also exhibit acid lability but can also be cleaved under certain basic conditions, offering a different selectivity profile.
Table 3: Stability of Common Aldehyde Protecting Groups
| Protecting Group | Strong Acids | Mild Acids | Strong Bases | Mild Bases | Nucleophiles & Hydrides | Oxidizing Agents | Reducting Agents |
| This compound | Labile | Labile | Labile | Moderately Stable | Stable | Labile | Stable |
| 1,3-Dioxolane (Acetal) | Labile | Labile | Stable | Stable | Stable | Generally Stable | Stable |
| 1,3-Dithiolane (Thioacetal) | Stable | Stable | Stable | Stable | Stable | Labile | Labile (Raney Ni) |
Experimental Protocols
Detailed methodologies for the protection of benzaldehyde as this compound and 2-phenyl-1,3-dioxolane, and their subsequent deprotection are provided below.
Protocol 1: Protection of Benzaldehyde as this compound
Materials:
-
Benzaldehyde (free of benzoic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ether
-
Sodium carbonate solution (dilute)
-
Sodium sulfate
Procedure:
-
To a mixture of 10.6 g of acetic anhydride and 0.1 g of concentrated sulfuric acid, add 10 g of benzaldehyde.
-
Agitate the mixture and cool it to maintain the temperature below 70°C.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Dissolve the mixture in ether and extract the resulting solution with water, followed by dilute sodium carbonate solution, and then again with water.
-
Dry the ethereal solution over sodium sulfate.
-
Distill the ethereal solution to obtain this compound. A yield of 81% has been reported for this procedure.[3]
Protocol 2: Protection of Benzaldehyde as 2-Phenyl-1,3-dioxolane
Materials:
-
Benzaldehyde (10.6 g)
-
Ethylene glycol (7.5 g)
-
Toluene (120 ml)
-
Ortho-phosphoric acid (10 drops)
-
Boiling beads
-
Dilute lye
-
Potassium carbonate
Procedure:
-
In a 250 ml round-bottom flask, dissolve benzaldehyde and ethylene glycol in toluene.
-
Add ortho-phosphoric acid and some boiling beads to the mixture.
-
Boil the mixture with a reflux condenser and a water separator until no more water is separated.[5]
-
After cooling, wash the solution with diluted lye and water.
-
Separate the organic phase and dry it over potassium carbonate.
-
Distill the solution to obtain 2-phenyl-1,3-dioxolane. High yields are typically achieved with this method.[5]
Protocol 3: Deprotection of this compound
Materials:
-
This compound
-
Acidic alumina
Procedure:
-
Adsorb the this compound onto acidic alumina.
-
Irradiate the mixture in a microwave oven.
-
Deprotection is typically complete within a few minutes, affording the parent aldehyde in high yield (e.g., 95% in 1.5 minutes).[6]
Protocol 4: Deprotection of 2-Phenyl-1,3-dioxolane
Materials:
-
2-Phenyl-1,3-dioxolane
-
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)
-
Water
Procedure:
-
Dissolve the 2-phenyl-1,3-dioxolane in water.
-
Add a catalytic amount of NaBArF₄.
-
Stir the mixture at 30°C.
-
A quantitative conversion to benzaldehyde can be achieved within five minutes.[7]
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General workflow for the use of a protecting group in organic synthesis.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Spectroscopic Confirmation of Benzal Diacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic data to definitively identify benzal diacetate. By examining key spectral features from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish the target molecule from potential impurities or starting materials, such as benzaldehyde (B42025) and benzyl (B1604629) acetate.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two common related compounds. This side-by-side comparison highlights the unique spectral fingerprints of each molecule.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.66 | s | 1H | Methine proton (-CH(OAc)₂) |
| 7.41-7.37 | m | 5H | Aromatic protons (C₆H₅-) | |
| 2.13 | s | 6H | Methyl protons (-COCH₃) | |
| Benzaldehyde | 10.0 | s | 1H | Aldehydic proton (-CHO)[1] |
| 7.90-7.88 | d | 2H | Ortho aromatic protons | |
| 7.65-7.61 | t | 1H | Para aromatic proton | |
| 7.55-7.51 | t | 2H | Meta aromatic protons | |
| Benzyl Acetate | 7.39-7.29 | m | 5H | Aromatic protons (C₆H₅-) |
| 5.10 | s | 2H | Methylene protons (-CH₂OAc) | |
| 2.08 | s | 3H | Methyl protons (-COCH₃) |
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 168.8 | Carbonyl carbon (-C=O) |
| 135.5 | Quaternary aromatic carbon (C-1) | |
| 129.8 | Ortho/Meta aromatic carbons | |
| 128.7 | Ortho/Meta aromatic carbons | |
| 126.8 | Para aromatic carbon | |
| 90.0 | Methine carbon (-CH(OAc)₂) | |
| 21.0 | Methyl carbon (-COCH₃) | |
| Benzaldehyde | 192.3 | Aldehydic carbon (-CHO)[2] |
| 136.5 | Quaternary aromatic carbon (C-1)[2] | |
| 134.4 | Para aromatic carbon[2] | |
| 129.7 | Ortho aromatic carbons[2] | |
| 129.0 | Meta aromatic carbons[2] | |
| Benzyl Acetate | 170.8 | Carbonyl carbon (-C=O) |
| 135.9 | Quaternary aromatic carbon (C-1) | |
| 128.5 | Ortho/Meta aromatic carbons | |
| 128.3 | Ortho/Meta aromatic carbons | |
| 128.2 | Para aromatic carbon | |
| 66.5 | Methylene carbon (-CH₂OAc) | |
| 21.0 | Methyl carbon (-COCH₃) |
IR Spectroscopic Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Aromatic C-H Stretch | Other Key Bands |
| This compound | ~1760 (strong) | ~1240, ~1205 (strong) | ~3070-3030 (weak) | - |
| Benzaldehyde | ~1700 (strong)[3] | - | ~3080 (weak)[3] | ~2860, ~2775 (Aldehyde C-H stretch)[3] |
| Benzyl Acetate | ~1740 (strong) | ~1230 (strong) | ~3070-3030 (weak) | - |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z) in Electron Ionization (EI) Mode
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| This compound | 208 | 43 | 165, 149, 107, 105, 77 |
| Benzaldehyde | 106[4] | 105 or 77[4] | 77, 51[4] |
| Benzyl Acetate | 150 | 91 | 108, 79, 43 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters may vary, and optimization is recommended for specific samples.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr plates/Nujol.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Bombard the vaporized sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[5]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.
Caption: Workflow for Spectroscopic Confirmation of this compound.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. homework.study.com [homework.study.com]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to HPLC and GC-MS Methods for Benzal Diacetate Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Benzal diacetate, a key intermediate in various organic syntheses, requires robust analytical methods to ensure its purity profile meets stringent regulatory standards. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.
Principle of Analysis
The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte and its potential impurities. This compound is a relatively volatile compound, making it amenable to both HPLC and GC-MS analysis. The primary impurities in this compound often arise from the synthesis process and include starting materials like benzyl (B1604629) alcohol and benzaldehyde, as well as by-products such as benzoic acid and acetic anhydride.[1][2]
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For non-volatile or thermally labile compounds, HPLC is the method of choice. When coupled with a Ultraviolet (UV) detector, it offers excellent quantitative capabilities for compounds with a chromophore, which this compound and its key aromatic impurities possess.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is highly suitable for volatile and thermally stable compounds. The gas chromatograph separates volatile components in a sample, and the mass spectrometer provides detailed information about the mass-to-charge ratio of the separated components, enabling definitive identification and quantification.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the purity assessment of this compound. The data presented is a synthesis of validated methods for closely related compounds and serves as a representative comparison.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and polarity |
| Typical Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[3] | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[4] |
| Mobile/Carrier Gas | Acetonitrile (B52724)/Water gradient[3] | Helium[5] |
| Detection | UV/DAD (e.g., 254 nm)[3] | Mass Spectrometry (EI) |
| Linearity (r²) | > 0.999[3] | > 0.99[5] |
| Accuracy (% Recovery) | 98 - 102%[3] | 90 - 110%[6] |
| Precision (% RSD) | < 2%[3] | < 15%[6] |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.15 ng/mL |
| Sample Throughput | Moderate | High |
| Strengths | - Excellent for non-volatile impurities- Robust and reproducible quantification | - High sensitivity and specificity- Definitive identification of unknown impurities |
| Limitations | - Lower sensitivity than GC-MS- Identification of unknowns can be challenging without reference standards | - Requires derivatization for non-volatile impurities- Potential for thermal degradation of labile compounds |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound and the detection of non-volatile, UV-active impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax StableBond C18, 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the separation and identification of volatile impurities in this compound, offering high sensitivity and specificity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: Non-polar capillary column (e.g., Agilent HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.
-
Transfer the solution to a GC vial for analysis.
Mandatory Visualization
Caption: Experimental workflow for this compound purity assessment.
Caption: Logical comparison of HPLC and GC-MS methods.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the purity assessment of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and highly reproducible method for routine quality control, especially when the potential impurities are known and are not highly volatile. It provides excellent quantitative data for the main component and known impurities.
-
GC-MS is the preferred method for the identification of unknown volatile impurities due to its high sensitivity and the structural information provided by the mass spectrometer. It is also an excellent choice for trace-level impurity analysis.
For comprehensive purity profiling of this compound, a combination of both techniques can be employed. HPLC can be used for the accurate quantification of the main component and non-volatile impurities, while GC-MS can be utilized for the identification and quantification of volatile and semi-volatile impurities. This orthogonal approach provides a complete picture of the impurity profile, ensuring the quality and safety of the final product.
References
- 1. Buy this compound | 581-55-5 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different catalysts for Benzal diacetate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzal diacetate, a key intermediate in the fragrance, dye, and pharmaceutical industries, is achieved through the reaction of benzaldehyde (B42025) with acetic anhydride (B1165640). The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the yield, reaction time, and environmental footprint of this compound synthesis. Below is a summary of the performance of different catalysts based on reported experimental data.
| Catalyst Type | Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Catalyst Reusability | Reference |
| Homogeneous Acid | Concentrated Sulfuric Acid | Benzaldehyde (0.094 mol), Acetic Anhydride (10% excess), 0.1 g H₂SO₄, Temp. < 70°C then RT | 81 | 24 h | Not reported | [1] |
| Solid Acid | P₂O₅/Kaolin (B608303) | Benzaldehyde (2 mmol), Acetic Anhydride (4 mmol), 50 mg catalyst, Solvent-free, Room Temperature | 83 | 30 min | Not reported | [2] |
| Supported Solid Acid | NaHSO₄-SiO₂ | Benzaldehyde (2 mmol), Acetic Anhydride (8 mmol), 25% w/w catalyst, Solvent-free, Room Temperature | Excellent (exact % not specified) | Short (exact time not specified) | Reusable (up to 3 times) | [3] |
| Heteropoly Acid | Diatomite-supported (NH₄)₆[MnMo₉O₃₂]·8H₂O | Acetic Acid:Benzyl Alcohol (2.5:1.0), 1.6g catalyst, Toluene (2.5ml), 150 min | 87.4 | 150 min | Reusable | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.
Synthesis using Concentrated Sulfuric Acid
Materials:
-
Benzaldehyde (free of benzoic acid)
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Ether
-
Dilute sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 10.6 g (10% excess) of acetic anhydride and 0.1 g of concentrated sulfuric acid, add 10 g (0.094 mole) of benzaldehyde.
-
Agitate the mixture and cool it to ensure the temperature does not exceed 70°C.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Dissolve the mixture in ether.
-
Extract the ethereal solution with water, followed by a dilute sodium carbonate solution, and then again with water.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Distill the solution to obtain this compound. The expected yield is approximately 16 g (81%).[1]
Synthesis using P₂O₅/Kaolin
Catalyst Preparation:
-
Mix 3 g of P₂O₅ and 3 g of kaolin in a sealed round-bottomed flask for 10 minutes until a fine, homogenous powder is obtained.
-
Heat the mixture in an oven at 120°C for 1 hour.
-
Store the resulting moisture-sensitive catalyst in a desiccator.[2]
Synthesis Procedure:
-
To a stirred solution of 2 mmol of benzaldehyde in 0.48 mL of freshly distilled acetic anhydride, add 0.050 g of the P₂O₅/kaolin catalyst.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product. This solvent-free method yields approximately 83% of this compound.[2]
Synthesis using NaHSO₄-SiO₂
Catalyst Preparation: The catalyst is prepared from readily available NaHSO₄ and silica (B1680970) gel (230–400 mesh).[3]
Synthesis Procedure:
-
In a round-bottom flask, mix benzaldehyde (2 mmol), freshly distilled acetic anhydride (8 mmol), and NaHSO₄-SiO₂ (25% by weight of the aldehyde).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and filter to remove the catalyst.
-
Wash the filtrate with a saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
The catalyst can be recovered by filtration, dried at 100°C, and reused. It has been shown to be reusable for up to 3 cycles.
Reaction Mechanism and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the general reaction pathway and a typical experimental workflow for comparing catalysts.
Caption: General acid-catalyzed reaction pathway for this compound synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. NaHSO4-SiO2 as an efficient and chemoselective catalyst, for the synthesis of acylal from aldehydes under, solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Synthesis of Benzyl Acetate by Diatomite Supported Waugh-Type (NH4)6[MnMo9O32] •8H2O | Scientific.Net [scientific.net]
A Comparative Guide to Diol Protection: Benzylidene Acetals vs. Acetonides
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask reactive functional groups is paramount. This guide provides an objective, data-driven comparison of two stalwart protecting groups for 1,2- and 1,3-diols: benzylidene acetals and acetonides (isopropylidene ketals).
While both protecting groups form cyclic structures with diols, their distinct chemical properties, stability profiles, and methods of formation and cleavage offer unique advantages and disadvantages in various synthetic contexts. This comparison aims to equip the reader with the necessary information to make an informed decision based on the specific demands of their synthetic strategy.
Core Properties and Chemical Behavior
Benzylidene acetals are formed from the reaction of a diol with benzaldehyde (B42025) or a benzaldehyde equivalent, resulting in a six-membered ring for 1,3-diols and a five-membered ring for 1,2-diols. A key feature of the benzylidene acetal (B89532) is the presence of a phenyl group, which influences its stability and provides an alternative deprotection pathway through hydrogenolysis.
Acetonides, on the other hand, are derived from the reaction of a diol with acetone (B3395972) or a related reagent, typically forming a five-membered ring with 1,2-diols. They are a common and robust choice for diol protection, valued for their general stability to a wide range of non-acidic reagents.
Quantitative Comparison of Performance
The choice between a benzylidene acetal and an acetonide protecting group is often guided by factors such as the desired stability, the presence of other functional groups in the molecule, and the required deprotection conditions. The following tables summarize quantitative data for the formation and deprotection of these two protecting groups.
Table 1: Comparison of Protecting Group Formation for Diols
| Protecting Group | Reagent | Catalyst/Conditions | Solvent | Time | Temp. (°C) | Typical Yield (%) |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile (B52724) | 1 h | RT | ~95% |
| Benzaldehyde | p-TsOH (cat.) | Toluene | 4-24 h | Reflux | 74-83% | |
| Acetonide | 2,2-Dimethoxypropane (B42991) | p-TsOH (cat.) | Acetone | 5-10 h | RT | Good |
| Acetone | Cation exchange resin | Acetone | 2-4 h | Reflux | >90% |
Table 2: Comparison of Protecting Group Stability and Deprotection
| Protecting Group | Stable to | Labile to | Deprotection Reagents |
| Benzylidene Acetal | Basic and reductive conditions, many oxidizing agents | Strong acids, hydrogenolysis | 1. H₂/Pd(OH)₂2. Aqueous acid (e.g., HCl, TFA) |
| Acetonide | Basic and reductive conditions, most oxidizing agents | Strong acids | 1. Aqueous acid (e.g., HCl, AcOH)2. Lewis acids (e.g., FeCl₃) |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the formation and deprotection of benzylidene acetals and acetonides.
Benzylidene Acetal Protection of a 1,3-Diol
Objective: To protect a generic 1,3-diol using benzaldehyde dimethyl acetal.
Procedure:
-
To a solution of the 1,3-diol (1.0 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).[1]
-
Add copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 0.05 mmol) to the mixture.[1]
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (B128534) (0.1 mL).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired benzylidene acetal.[1]
Benzylidene Acetal Deprotection (Hydrogenolysis)
Objective: To deprotect a benzylidene acetal to regenerate the diol.
Procedure:
-
To a solution of the benzylidene acetal (1.0 mmol) in ethanol (B145695) (10 mL), add palladium hydroxide (B78521) on carbon (Pd(OH)₂, 20 wt%, 0.1 g).[1]
-
Evacuate the flask and backfill with hydrogen gas (using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Remove the catalyst by filtration through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 1,3-diol.[1]
Acetonide (Isopropylidene Acetal) Protection of a 1,2-Diol
Objective: To protect a generic 1,2-diol using 2,2-dimethoxypropane.
Procedure:
-
To a solution of the 1,2-diol (1.0 mmol) in acetone (10 mL), add 2,2-dimethoxypropane (1.5 mmol).[1]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 mmol).[1]
-
Stir the reaction mixture at room temperature for 5-10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine (0.1 mL).
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Acetonide Deprotection (Acidic Hydrolysis)
Objective: To deprotect an acetonide to regenerate the diol.
Procedure:
-
Dissolve the acetonide-protected compound (1.0 mmol) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v, 10 mL).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (e.g., 1 M aqueous HCl, 0.1 mL).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base, such as saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diol.
Visualization of Key Concepts
The following diagrams illustrate the chemical structures and reaction pathways involved in the use of benzylidene acetals and acetonides as protecting groups.
Caption: General formation of benzylidene acetals and acetonides from diols.
Caption: Orthogonal deprotection possibilities for benzylidene acetals.
Conclusion
The choice between benzylidene acetals and acetonides for diol protection is a strategic decision that hinges on the specific requirements of a synthetic route. Acetonides are a general and robust choice, offering stability to a wide range of non-acidic reagents, with straightforward formation and cleavage. Benzylidene acetals, while also acid-labile, offer the distinct advantage of an orthogonal deprotection strategy via hydrogenolysis. This feature is particularly valuable in complex syntheses where acid-sensitive functionalities must be preserved. By carefully considering the comparative data and protocols presented, researchers can select the most appropriate protecting group to streamline their synthetic endeavors and achieve their target molecules with greater efficiency and success.
References
A Comparative Guide to the Synthesis of Benzal Diacetate: A Traditional vs. Novel Catalytic Approach
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Benzal diacetate, a valuable building block in organic synthesis, has traditionally been prepared via acid-catalyzed reactions. This guide provides an objective comparison of a conventional sulfuric acid-catalyzed method with a novel, solvent-free approach utilizing a P₂O₅/kaolin (B608303) heterogeneous catalyst, supported by detailed experimental data and protocols.
At a Glance: Comparing Synthetic Routes to this compound
The following table summarizes the key quantitative data for the traditional and a new synthetic route to this compound, offering a clear comparison of their performance metrics.
| Parameter | Traditional Route (H₂SO₄ Catalyst) | New Route (P₂O₅/kaolin Catalyst) |
| Yield | 81%[1] | 83% |
| Reaction Time | 24 hours[1] | 30 minutes |
| Temperature | Cooled, not to exceed 70°C, then Room Temp[1] | Room Temperature |
| Solvent | Ether (for work-up)[1] | Solvent-free (for reaction) |
| Catalyst | Concentrated Sulfuric Acid (Homogeneous)[1] | P₂O₅/kaolin (Heterogeneous) |
| Work-up | Ether extraction, water & Na₂CO₃ washes[1] | Filtration, ethyl acetate (B1210297) wash, NaHCO₃ & NaHSO₃ washes |
| Catalyst Reusability | Not reusable | Potentially reusable (data from similar reactions) |
Experimental Protocols: A Detailed Look at Each Method
Traditional Synthesis: Sulfuric Acid Catalysis
This established method relies on the use of a strong protic acid catalyst.
Materials:
-
Benzaldehyde (B42025) (free of benzoic acid)
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Ether
-
Dilute sodium carbonate solution
-
Sodium sulfate
Procedure:
-
A mixture of 10.6 g (10% excess) of acetic anhydride and 0.1 g of concentrated sulfuric acid is prepared.
-
To this mixture, 10.0 g (0.094 mole) of benzaldehyde is added.
-
The reaction mixture is agitated and cooled to ensure the temperature does not exceed 70°C.[1]
-
The mixture is then allowed to stand for 24 hours at room temperature.[1]
-
Following the reaction period, the mixture is dissolved in ether.
-
The ethereal solution is sequentially extracted with water, dilute sodium carbonate solution, and again with water.[1]
-
The organic layer is dried over anhydrous sodium sulfate.
-
The ether is removed by distillation to yield the final product. A yield of 16 g (81%) of this compound is reported.[1]
A Novel Approach: P₂O₅/kaolin Catalyzed Solvent-Free Synthesis
This modern approach utilizes a heterogeneous catalyst under environmentally benign, solvent-free conditions.
Catalyst Preparation:
-
Equal parts of phosphorus pentoxide (P₂O₅) (3 g) and kaolin (3 g) are mixed in a sealed round-bottomed flask for 10 minutes until a fine, homogenous powder is obtained.
-
The resulting mixture is heated in an oven at 120°C for 1 hour.
-
The prepared catalyst is sensitive to moisture and should be stored in a desiccator.
Synthesis Procedure:
-
To a stirred solution of 2 mmol of benzaldehyde in 0.48 mL of freshly distilled acetic anhydride, 0.050 g of the prepared P₂O₅/kaolin catalyst is added.
-
The reaction mixture is stirred at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 mixture of n-hexane:EtOAc.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and the catalyst is removed by filtration.
-
The organic layer is then washed with a 10% sodium bicarbonate (NaHCO₃) solution and a saturated sodium bisulfite (NaHSO₃) solution.
-
The washed organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to afford the pure product. This method reports a yield of 83%.
Visualizing the Synthetic Pathways
To better illustrate the workflows of these synthetic routes, the following diagrams have been generated.
References
Benchmarking Benzal Diacetate Stability: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability of protecting groups is paramount for successful synthesis and formulation. This guide provides an objective comparison of the stability of benzal diacetate against other acylals, supported by established chemical principles and a detailed experimental protocol for quantitative assessment.
Acylals, or geminal diacetates, serve as valuable protecting groups for aldehydes due to their characteristic stability in acidic media and lability under basic conditions. This compound, an acylal derived from benzaldehyde, is frequently employed in organic synthesis. Its stability, however, is not absolute and is influenced by the electronic and steric nature of its constituent aldehyde and acyl groups. This guide explores these nuances to inform the selection of the most appropriate acylal for a given application.
Quantitative Comparison of Acylal Stability
Direct, comprehensive quantitative data comparing the hydrolysis rates of a wide array of acylals under identical conditions is sparse in publicly available literature. However, based on established principles of reaction mechanisms, a qualitative and semi-quantitative comparison can be made. The stability of an acylal is primarily dictated by the stability of the carbocation intermediate formed during hydrolysis.
The following table summarizes the expected relative stability of various acylals compared to this compound. It is crucial to recognize that these are predictive comparisons; empirical determination of hydrolysis rates under specific experimental conditions is recommended for precise applications.
| Acylal Class | Representative Example | Expected Relative Stability vs. This compound | Rationale |
| Aromatic (Unsubstituted) | This compound | Reference | The phenyl group provides resonance stabilization to the carbocation intermediate formed during hydrolysis. |
| Aromatic (Electron-Donating Substituent) | p-Methoxythis compound | More Stable | Electron-donating groups, such as methoxy, further stabilize the benzylic carbocation, thereby slowing the rate of hydrolysis. |
| Aromatic (Electron-Withdrawing Substituent) | p-Nitrothis compound | Less Stable | Electron-withdrawing groups, like nitro, destabilize the benzylic carbocation, leading to a faster hydrolysis rate. |
| Aliphatic (Unbranched) | Ethylidene Diacetate | Less Stable | Alkyl groups offer less carbocation stabilization compared to the resonance effect of a phenyl group. |
| Aliphatic (Branched) | Isobutylidene Diacetate | Marginally More Stable than Unbranched Aliphatic | Increased steric hindrance around the geminal carbon can slightly impede nucleophilic attack, leading to a modest increase in stability. |
Experimental Protocols for Stability Assessment
To quantitatively determine and compare the stability of this compound and other acylals, a kinetic study of their hydrolysis is required. The rate of hydrolysis can be monitored using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectrophotometry. The following is a detailed protocol for a typical stability assessment using HPLC.
Detailed Protocol: Acylal Stability Assessment by HPLC
This protocol outlines the steps to determine the hydrolysis rate constant and half-life of an acylal under controlled pH and temperature.
1. Materials and Equipment:
-
Acylal of interest (e.g., this compound, ethylidene diacetate)
-
HPLC-grade acetonitrile (B52724) and water
-
Buffer solutions of desired pH (e.g., 0.1 M HCl for acidic, 0.1 M phosphate (B84403) buffer for neutral, 0.1 M NaOH for basic conditions)
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column
-
Thermostatted reaction vessel or autosampler
-
Precision pipettes, volumetric flasks, and autosampler vials
2. Solution Preparation:
-
Acylal Stock Solution (10 mM): Accurately weigh and dissolve the acylal in acetonitrile to prepare a 10 mM stock solution.
-
Buffer Solutions: Prepare buffer solutions at the target pH values for the kinetic study.
-
Mobile Phase: Prepare an appropriate mobile phase for the HPLC separation (e.g., a 50:50 mixture of acetonitrile and water). The exact composition may need to be optimized for the specific acylal.
3. Experimental Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the parent acylal and its expected hydrolysis products (the corresponding aldehyde and carboxylic acid).
-
Calibration: Prepare a series of standard solutions of the acylal and its corresponding aldehyde at known concentrations. Inject these standards into the HPLC to generate calibration curves.
-
Reaction Initiation: In a thermostatted vessel at the desired temperature (e.g., 25 °C), place a known volume of the chosen buffer solution. To initiate the hydrolysis reaction (t=0), add a small, precise volume of the acylal stock solution to the buffer to achieve a final concentration within the calibrated range (e.g., 0.1 mM). Ensure rapid mixing.
-
Time-Course Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture and transfer it to an autosampler vial. If the reaction is fast, quenching (e.g., by neutralization or rapid cooling) may be necessary.
-
HPLC Analysis: Analyze the samples by HPLC according to the developed method.
4. Data Analysis:
-
Using the calibration curves, determine the concentration of the acylal remaining at each time point.
-
Plot the natural logarithm of the acylal concentration (ln[Acylal]) versus time.
-
For a first-order reaction, the plot will be linear. The negative of the slope of this line represents the pseudo-first-order rate constant (k).
-
Calculate the half-life (t₁/₂) of the acylal using the equation: t₁/₂ = 0.693 / k.
Mandatory Visualizations
A Cost-Benefit Analysis of Benzal Diacetate in Synthesis: A Comparative Guide
For researchers and professionals in organic synthesis and drug development, the strategic selection of protecting groups is a critical decision that profoundly impacts reaction efficiency, cost, and overall yield. Benzal diacetate, a geminal diacetate (or acylal), serves as a stable and effective protecting group for aldehydes. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing the in-situ generation from aldehydes and acetic anhydride (B1165640) against the use of cyclic acetals as an alternative protective strategy.
Overview of Aldehyde Protection Strategies
The carbonyl group of an aldehyde is highly reactive towards nucleophiles and bases. Protection is often necessary to prevent unwanted side reactions during multi-step synthesis. Geminal diacetates, such as this compound, and cyclic acetals are two of the most common and reliable methods for this purpose.[1][2]
-
Geminal Diacetates (Acylals): Formed by the reaction of an aldehyde with an acid anhydride, typically acetic anhydride. They are stable under neutral and mildly acidic conditions but are readily cleaved by aqueous acid or base to regenerate the aldehyde.
-
Cyclic Acetals: Formed by the reaction of an aldehyde with a diol, such as ethylene (B1197577) glycol, under acidic conditions.[3] They are notably stable to strong bases, organometallic reagents, and hydrides, making them a robust choice for a wide range of reactions.[1][2]
Quantitative Data Summary
A direct comparison of costs and reaction efficiencies is essential for an informed decision. The following tables summarize the approximate costs of key reagents and compare the performance of the two primary protection strategies.
Table 1: Comparative Cost of Reagents
This table presents an estimated cost analysis for the reagents required for each protection strategy. Prices are based on publicly available data from chemical suppliers and may vary.
| Reagent | Molecular Weight ( g/mol ) | Typical Purity | Estimated Cost (USD/100g) | Role in Synthesis |
| This compound | 208.21 | >95% | $239.00[4] | Pre-made Protecting Group |
| Benzaldehyde (B42025) | 106.12 | >99% | ~$25.00 | Starting Material |
| Acetic Anhydride | 102.09 | >99% | ~$50.00[5][6] | Acetylating Agent |
| Ethylene Glycol | 62.07 | >99% | ~$20.00 | Acetal Forming Agent |
| p-Toluenesulfonic Acid | 172.20 | >98% | ~$30.00 | Acid Catalyst |
| Phosphorus Pentoxide (P₂O₅) | 141.94 | >98% | ~$40.00 | Catalyst for Acylal Formation |
Note: Costs are approximate and intended for comparative purposes only.
Table 2: Performance Comparison of Aldehyde Protection Methods
This table contrasts the in-situ formation of a geminal diacetate (exemplified by this compound) with the formation of a cyclic acetal.
| Parameter | In-Situ Geminal Diacetate Formation | Cyclic Acetal Formation |
| Typical Reagents | Aldehyde, Acetic Anhydride | Aldehyde, Ethylene Glycol |
| Catalyst | Lewis/Brønsted acids (e.g., P₂O₅/Kaolin, H₂NSO₃H)[7][8] | p-Toluenesulfonic acid (p-TSA)[9] |
| Reaction Conditions | Often solvent-free, room temperature to mild heat[7][10] | Requires heating and removal of water (e.g., Dean-Stark)[9] |
| Reaction Time | Fast (often 10-60 minutes)[7][11] | Slower (typically several hours) |
| Typical Yield | Excellent (>90%)[7][11] | Good to Excellent (>85%) |
| Key Advantages | High efficiency, speed, often green (solvent-free) conditions, low-cost reagents. | High stability to bases, hydrides, and organometallics.[1] |
| Key Disadvantages | Less stable to strongly basic conditions compared to cyclic acetals. | Requires more stringent conditions (heat, water removal), longer reaction times. |
| Deprotection | Mild aqueous acid or base.[12] | Aqueous acid.[12] |
Experimental Protocols
Detailed methodologies are provided for the synthesis of this compound (as a representative geminal diacetate) and a corresponding cyclic acetal.
Protocol 1: Synthesis of this compound via P₂O₅/Kaolin Catalyst
This protocol is adapted from a literature procedure for the efficient, solvent-free synthesis of geminal diacetates.[7]
Materials:
-
Benzaldehyde (2 mmol, 0.212 g)
-
Acetic Anhydride (4 mmol, 0.408 g)
-
P₂O₅/Kaolin catalyst (50 mg)
-
Ethyl acetate (B1210297)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Bisulfite (NaHSO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, mix benzaldehyde (2 mmol) and acetic anhydride (4 mmol).
-
Add 50 mg of the P₂O₅/Kaolin catalyst to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate (20 mL).
-
Filter the catalyst from the solution.
-
Wash the organic layer sequentially with a 10% NaHCO₃ solution and a saturated NaHSO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the pure this compound. Expected Yield: ~83%.[7]
Protocol 2: Synthesis of 2-Phenyl-1,3-dioxolane (Cyclic Acetal)
This is a general and widely used procedure for the formation of cyclic acetals.[9]
Materials:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Ethylene Glycol (12 mmol, 0.745 g)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.2 mg)
-
Toluene (B28343) (50 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine benzaldehyde (10 mmol), ethylene glycol (12 mmol), p-TSA (0.1 mmol), and toluene (50 mL) in a round-bottom flask.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until water ceases to collect in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated NaHCO₃ solution to neutralize the catalyst.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure. The crude product can be purified further by distillation or chromatography if necessary.
Workflow Visualization
The following diagrams illustrate the decision-making process and synthetic pathways discussed.
Caption: Workflow for selecting an aldehyde protection strategy.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. aablocks.com [aablocks.com]
- 5. Acetic Anhydride (Certified ACS), Fisher Chemical 500 mL | Buy Online | Fisher Scientific [fishersci.com]
- 6. Acetic Anhydride, Laboratory Grade, 500 mL | Flinn Scientific [flinnsci.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. An efficient and convenient procedure for the preparation of 1,1-diacetates from aldehydes catalyzed by H2NSO3H - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective Synthesis of 1,1-Diacetate from Aldehydes Catalyzed by Sulfonated Carbon Nanocage [cjcu.jlu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
A Comparative Guide to the Kinetic Studies of Benzal Diacetate Formation and Cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of the formation and cleavage of benzal diacetate, a geminal diacetate with applications in organic synthesis. Due to a lack of specific published kinetic data for this compound, this document focuses on established experimental protocols for its synthesis and hydrolysis, alongside a comparative discussion of the kinetics of analogous reactions involving acetals and esters. This guide is intended to serve as a foundational resource for researchers designing kinetic studies on this and similar compounds.
Formation of this compound: Synthesis and Mechanistic Overview
The primary route for the synthesis of this compound is the acid-catalyzed reaction of benzaldehyde (B42025) with acetic anhydride (B1165640).
Reaction Scheme:
The reaction mechanism is believed to proceed through the initial protonation of the benzaldehyde carbonyl group by the acid catalyst, which increases its electrophilicity. This is followed by the nucleophilic attack of acetic anhydride to form a tetrahedral intermediate. Subsequent rearrangement and elimination of a proton yield the final this compound product.[1]
Comparative Synthesis Protocols
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Concentrated H₂SO₄ | Benzaldehyde, Acetic Anhydride | None | < 70 | 24 hours | 81 | [2] |
| P₂O₅/Kaolin | Benzaldehyde, Acetic Anhydride | None (Solvent-free) | Room Temperature | 30 minutes | 83 | [3] |
Key Observations:
-
The use of a solid acid catalyst like P₂O₅/kaolin appears to offer a significant rate enhancement compared to concentrated sulfuric acid, allowing the reaction to proceed at room temperature with a much shorter reaction time.[3]
-
Solvent-free conditions are effective for this reaction, which can be advantageous for green chemistry applications.[3]
Cleavage of this compound: Hydrolysis
The cleavage of this compound occurs via hydrolysis, typically under acidic conditions, to yield benzaldehyde and acetic acid.
Reaction Scheme:
The mechanism for the acid-catalyzed hydrolysis of acetals, which are structurally similar to geminal diacetates, is well-established and likely applies to this compound.[4] The reaction is initiated by the protonation of one of the acetate (B1210297) groups, followed by its departure as acetic acid to form a resonance-stabilized carbocation. Nucleophilic attack by water on this carbocation, followed by deprotonation, forms a hemiacetal intermediate, which then undergoes further hydrolysis to the final products.[4]
Kinetic Data from Analogous Acetal Hydrolysis
Direct kinetic studies on the hydrolysis of this compound are not prominently available. However, studies on the hydrolysis of related benzaldehyde acetals provide valuable insights into the expected kinetic behavior. For instance, the hydrolysis of OO′-benzylidenecatechol is subject to general-acid catalysis.[5][6]
Table 2: Kinetic Parameters for the Hydrolysis of Benzaldehyde Acetals
| Compound | Catalysis Type | Brønsted α | k(H₂O)/k(D₂O) | ΔS‡ (cal deg⁻¹ mol⁻¹) | Reference |
| OO′-Benzylidenecatechol | General-acid | 0.47 | 1.61 (spontaneous) | -21.1 (spontaneous) | [5][6] |
| Benzaldehyde diphenyl acetal | General-acid | ~1 | 0.67 (H₃O⁺ catalyzed) | Not Reported | [5] |
Interpretations:
-
The Brønsted α-value of 0.47 for OO′-benzylidenecatechol suggests a significant degree of proton transfer in the transition state of the rate-determining step.[5][6]
-
The solvent isotope effects (k(H₂O)/k(D₂O)) provide information about the role of water in the reaction mechanism.
-
The negative entropy of activation (ΔS‡) for the spontaneous hydrolysis of OO′-benzylidenecatechol is consistent with a more ordered transition state compared to the reactants.[5][6]
It is reasonable to hypothesize that the hydrolysis of this compound would also exhibit general-acid catalysis and follow a similar A-SE2 mechanism.
Experimental Protocols for Kinetic Studies
To facilitate further research in this area, detailed experimental protocols for monitoring the kinetics of both the formation and cleavage of this compound are provided below.
Protocol for Kinetic Study of this compound Formation
Objective: To determine the rate law and rate constant for the acid-catalyzed formation of this compound.
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic anhydride
-
Acid catalyst (e.g., concentrated H₂SO₄ or P₂O₅/kaolin)
-
Anhydrous solvent (e.g., dichloromethane, if not solvent-free)
-
Internal standard for chromatography (e.g., dodecane)
-
Quenching solution (e.g., cold saturated sodium bicarbonate solution)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine benzaldehyde, acetic anhydride, and the internal standard in the chosen solvent (if any).
-
Initiation: Initiate the reaction by adding the acid catalyst. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the organic components from the quenched mixture with a suitable solvent like diethyl ether.
-
Analysis: Analyze the organic extract by GC-FID or HPLC to determine the concentrations of benzaldehyde and this compound relative to the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, determine the initial rate of reaction. By varying the initial concentrations of benzaldehyde, acetic anhydride, and the catalyst, the order of the reaction with respect to each component and the overall rate law and rate constant can be determined.
Protocol for Kinetic Study of this compound Cleavage (Hydrolysis)
Objective: To determine the rate law and rate constant for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Aqueous buffer solutions of known pH
-
Acid catalyst (e.g., HCl)
-
Solvent (e.g., a mixture of acetonitrile (B52724) and water to ensure solubility)
-
Internal standard for chromatography
-
Quenching solution (e.g., a strong base like NaOH to neutralize the acid)
-
HPLC with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: Dissolve a known amount of this compound and the internal standard in the solvent mixture within a thermostated vessel.
-
Initiation: Start the reaction by adding the acid catalyst or by using a pre-prepared acidic buffer solution. Begin timing immediately.
-
Monitoring:
-
HPLC Method: At regular intervals, take an aliquot, quench the reaction with a base, and analyze by HPLC to measure the decreasing concentration of this compound and the increasing concentration of benzaldehyde.
-
UV-Vis Spectrophotometry Method: If there is a significant difference in the UV-Vis absorbance spectra of this compound and benzaldehyde at a particular wavelength, the reaction can be monitored continuously in a cuvette within a temperature-controlled spectrophotometer.
-
-
Data Analysis: Plot the concentration of this compound as a function of time. The data can be fitted to an appropriate integrated rate law (e.g., first-order or pseudo-first-order) to determine the rate constant. By performing the experiment at different pH values and catalyst concentrations, the dependence of the rate on acid concentration can be established.
Visualizing Reaction Pathways and Workflows
Signaling Pathway for this compound Formation
Caption: Acid-catalyzed formation of this compound.
Signaling Pathway for this compound Cleavage
Caption: Acid-catalyzed cleavage of this compound.
Experimental Workflow for Kinetic Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring Esterification Kinetics using Raman Spectroscopy – OpenRAMAN [open-raman.org]
- 4. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Isotopic Labeling Strategies: A Hypothetical Application of Benzal Diacetate
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is an indispensable technique in metabolic research, enabling the precise tracking of molecules and their transformations within biological systems. While a broad array of labeling reagents and methodologies exists, the exploration of novel reagents continues to be of interest. This guide presents a hypothetical application of isotopically labeled benzal diacetate as a labeling agent and provides an objective comparison with established alternative methods. The experimental data and protocols cited are for the established methods, while the protocol for this compound is a proposed methodology based on known chemical principles.
Proposed Application of Isotopically Labeled this compound
This compound can be conceptualized as a carrier for delivering either a labeled benzaldehyde (B42025) moiety or labeled acetyl groups. Synthesis of isotopically labeled this compound would first require the preparation of labeled precursors: isotopically labeled benzaldehyde or acetic anhydride (B1165640).
-
Introduction of a Labeled Benzaldehyde Moiety: The reaction of an isotopically labeled benzaldehyde (e.g., ¹³C- or D-labeled) with acetic anhydride would yield the correspondingly labeled this compound. This reagent could then be used to introduce the labeled benzaldehyde group into a target molecule.
-
Introduction of Labeled Acetyl Groups: Alternatively, using isotopically labeled acetic anhydride (e.g., ¹³C₂- or D₆-labeled) with unlabeled benzaldehyde would produce this compound with labeled acetyl groups. This could serve as a reagent for isotopic acetylation.
Data Presentation: Comparison of Isotopic Labeling Methods
The following table compares the proposed use of isotopically labeled this compound with established methods for deuterium (B1214612) labeling of aldehydes and isotopic acetylation of alcohols and amines.
| Labeling Strategy | Reagent/Method | Typical Substrates | Labeling Efficiency/Yield | Key Advantages | Key Disadvantages |
| Proposed: Delivery of Labeled Benzaldehyde | Isotopically Labeled this compound | Compounds amenable to reaction with aldehydes | Hypothetical | Potentially a stable, solid carrier for labeled aldehydes. | Requires synthesis of the labeled reagent; reaction conditions would need optimization. |
| Alternative: Direct Aldehyde Deuteration | D₂O with Photocatalysis and Thiol Catalysis[1] | Aromatic and Aliphatic Aldehydes | High deuterium incorporation | Uses an inexpensive deuterium source (D₂O); broad substrate scope.[1] | Requires a photocatalyst and light source. |
| Alternative: Direct Aldehyde Deuteration | N-Heterocyclic Carbene (NHC) Catalysis with D₂O[2] | Aromatic, Aliphatic, and α,β-Unsaturated Aldehydes | High deuterium incorporation | Organocatalytic method; mild reaction conditions.[2] | Potential for side reactions like benzoin (B196080) condensation.[2] |
| Proposed: Isotopic Acetylation | Isotopically Labeled this compound | Alcohols, Amines | Hypothetical | May offer different reactivity or selectivity compared to acetic anhydride. | Indirect method of acetylation; potential for side reactions. |
| Alternative: Isotopic Acetylation | Isotopically Labeled Acetic Anhydride[3] | Alcohols, Amines, Proteins[3][4] | High | Direct and widely used method; commercially available labeled reagents. | Can be harsh for sensitive substrates; pyridine (B92270) catalyst is often used which is toxic.[3] |
| Alternative: Reductive Deuteration of Ketones | Sodium Borodeuteride (NaBD₄) | Ketones, Aldehydes | High | Commercially available; highly selective for carbonyls. | Reduces the carbonyl group to an alcohol. |
Experimental Protocols
Proposed Protocol: Synthesis and Use of Deuterium-Labeled this compound for Aldehyde Exchange
This protocol is a hypothetical procedure based on established chemical reactions.
Part 1: Synthesis of Benzal-d₁ Diacetate
-
Starting Material: Benzaldehyde-d₁ (formyl-deuterated).
-
Reaction: To a solution of benzaldehyde-d₁ (1 mmol) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (2.5 mmol) and a catalytic amount of a Lewis acid (e.g., anhydrous zinc chloride).
-
Work-up: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield benzal-d₁ diacetate.
Part 2: Deuterium Exchange Reaction
-
Reaction: Dissolve the target unlabeled aldehyde (1 mmol) and benzal-d₁ diacetate (1.2 mmol) in a suitable solvent.
-
Catalysis: Add a catalytic amount of a suitable acid or base to facilitate the exchange reaction.
-
Monitoring and Work-up: Monitor the progress of the deuterium exchange by GC-MS. Upon completion, the reaction mixture is worked up to isolate the deuterated aldehyde product.
Established Protocol: Direct Formyl-Selective Deuteration of Aldehydes with D₂O[1]
-
Reaction Setup: In a reaction vessel, combine the aldehyde (0.2 mmol), a thiol catalyst (e.g., 4-methoxythiophenol, 0.04 mmol), and a photoredox catalyst (e.g., a polyoxometalate, 0.002 mmol).
-
Deuterium Source: Add D₂O (2.0 mmol) to the mixture.
-
Reaction Conditions: Irradiate the mixture with a suitable light source (e.g., a blue LED lamp) at room temperature with vigorous stirring.
-
Work-up: After the reaction is complete (typically monitored by GC-MS or NMR), extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Established Protocol: Acetylation of Alcohols with Acetic Anhydride[3]
-
Reaction Setup: Dissolve the alcohol (1 mmol) in a suitable solvent (e.g., dichloromethane).
-
Reagents: Add acetic anhydride (1.5 mmol) and a catalyst, typically pyridine (2 mmol). For isotopic labeling, isotopically labeled acetic anhydride would be used.
-
Reaction Conditions: Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the acetylated product.
Mandatory Visualization
Caption: Proposed workflow for isotopic labeling using this compound.
Caption: Direct vs. proposed isotopic acetylation pathways.
References
- 1. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 4. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of Benzal Diacetate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. Single-crystal X-ray crystallography stands as the definitive method for obtaining this information, providing unequivocal evidence of a compound's atomic arrangement, stereochemistry, and intermolecular interactions. This guide provides a comparative analysis of X-ray crystallographic data for derivatives of benzal diacetate and related compounds, offering insights into their structural characteristics. Furthermore, we will explore alternative spectroscopic methods for structural validation and provide detailed experimental protocols to support researchers in their analytical endeavors.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for representative substituted benzaldehyde (B42025) derivatives, providing a basis for understanding how different substituents can influence crystal packing and molecular geometry. This data serves as a proxy to infer the potential structural variations within a series of this compound derivatives.
| Parameter | 2-Methylbenzaldehyde Derivative 1 | 2-Methylbenzaldehyde Derivative 2 |
| Chemical Formula | C₁₅H₁₄N₂O | C₁₄H₁₁N₃O₂ |
| Formula Weight | 238.29 | 253.26 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.345(2) | 12.2724(5) |
| b (Å) | 8.841(2) | 14.5018(5) |
| c (Å) | 14.591(3) | 6.8897(3) |
| α (°) | 90 | 90 |
| β (°) | 109.43(3) | 91.571(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1258.1(5) | 1225.71(8) |
| Z | 4 | 4 |
| Temperature (K) | 293(2) | 296(2) |
| Radiation type | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
Alternative Analytical Techniques
While X-ray crystallography provides the most definitive solid-state structure, other spectroscopic techniques are invaluable for characterizing molecules, particularly in solution or when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity and chemical environment of atoms within a molecule.[1] For this compound derivatives, ¹H NMR can confirm the presence and substitution pattern of the aromatic ring, the methine proton, and the acetate (B1210297) methyl groups. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are essential for establishing through-bond connectivities and unambiguous structure determination.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile organic compounds.[3] For this compound derivatives, GC-MS can provide information on molecular weight and fragmentation patterns, which aids in structural elucidation and purity assessment.[3]
The following diagram illustrates a logical workflow for the structural elucidation of organic compounds using these complementary techniques.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for single-crystal X-ray diffraction, NMR spectroscopy, and GC-MS analysis.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed on the diffractometer.[4] The crystal is cooled to a specific temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.[4] Data is collected using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) over a range of angles.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and reflection intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4] All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be placed in calculated positions.[4]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Data Acquisition: Acquire a series of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and analyze the spectra to assign chemical shifts, determine coupling constants, and establish through-bond correlations to elucidate the molecular structure.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[3]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port of the gas chromatograph, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum for each component.
-
Data Analysis: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound, often by comparison to spectral libraries.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and the availability of instrumentation. The following diagram provides a comparative overview of X-ray crystallography, NMR spectroscopy, and GC-MS.
References
Protecting Aldehydes: A Comparative Guide to the Efficacy of Benzal Diacetate for Electron-Rich vs. Electron-Poor Substrates
For researchers, scientists, and drug development professionals seeking efficient and selective methods for aldehyde protection, this guide provides a detailed comparison of benzal diacetate's efficacy with electron-rich and electron-poor aromatic aldehydes. This analysis is supported by experimental data and protocols for both this compound formation and alternative protection strategies.
The temporary masking of a reactive functional group is a cornerstone of modern organic synthesis. For aldehydes, which are susceptible to a wide range of transformations, the selection of an appropriate protecting group is critical to the success of a synthetic route. This compound, a geminal diacetate, offers a convenient and effective method for aldehyde protection. This guide delves into the nuances of its application, particularly concerning the electronic nature of the aldehyde substrate.
Comparative Efficacy: this compound vs. Cyclic Acetal (B89532) Protection
The electronic properties of substituents on an aromatic aldehyde can significantly influence the rate and efficiency of protection reactions. Generally, electron-withdrawing groups can decrease the nucleophilicity of the carbonyl oxygen, potentially slowing down acid-catalyzed reactions. Conversely, electron-donating groups can enhance the reactivity of the carbonyl group.
To illustrate the efficacy of this compound, we compare its formation from aldehydes bearing electron-donating and electron-withdrawing groups with a common alternative, the formation of a cyclic acetal using ethylene (B1197577) glycol.
| Aldehyde (Substituent) | Protecting Group | Reagents | Catalyst | Time (min) | Yield (%) | Reference |
| Benzaldehyde (H) | This compound | Acetic Anhydride (B1165640) | Acidic Alumina (B75360) | 10 | 92 | [1] |
| p-Anisaldehyde (p-OCH₃) | This compound | Acetic Anhydride | Acidic Alumina | 8 | 95 | [1] |
| p-Nitrobenzaldehyde (p-NO₂) | This compound | Acetic Anhydride | Acidic Alumina | 15 | 90 | [1] |
| Vanillin (p-OH, m-OCH₃) | This compound | Acetic Anhydride | Acidic Alumina | 12 | 94 | [1] |
| Benzaldehyde (H) | Cyclic Acetal | Ethylene Glycol | p-TSA | - | High | [2] |
| p-Anisaldehyde (p-OCH₃) | Cyclic Acetal | Ethylene Glycol | p-TSA | - | High | |
| p-Nitrobenzaldehyde (p-NO₂) | Cyclic Acetal | Ethylene Glycol | p-TSA | - | Moderate |
Note: The data for cyclic acetal formation is qualitative ("High," "Moderate") as specific comparative yields under identical conditions to the this compound study were not available in the searched literature. The general principle is that electron-withdrawing groups can make acetal formation more difficult.
The data suggests that the formation of this compound using acetic anhydride and acidic alumina is a highly efficient method for protecting both electron-rich (e.g., p-anisaldehyde) and electron-poor (e.g., p-nitrobenzaldehyde) aromatic aldehydes, affording excellent yields in short reaction times.[1] While cyclic acetals are also effective, their formation can be more sensitive to the electronic nature of the aldehyde.
Experimental Protocols
Protection of Aldehydes as Benzal Diacetates (Geminal Diacetates)
This protocol is adapted from a solvent-free method using acidic alumina.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Acetic anhydride (2.0 mmol)
-
Acidic alumina (1.5 g)
-
Anhydrous sodium sulfate
-
Petroleum ether-ethyl acetate (B1210297) mixture
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and acetic anhydride (2.0 mmol).
-
Add acidic alumina (1.5 g) to the mixture.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization from a petroleum ether-ethyl acetate mixture to yield the pure this compound.
Alternative Protocol: Formation of a Cyclic Acetal
This is a general procedure for the formation of a cyclic acetal using ethylene glycol and an acid catalyst.[2]
Materials:
-
Aldehyde (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the aldehyde (1.0 equiv), ethylene glycol (1.2 equiv), and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or TLC indicates the consumption of the starting aldehyde, cool the reaction to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclic acetal.
-
If necessary, purify the product by flash column chromatography.
Logical Workflow for Aldehyde Protection Strategy
The selection of an appropriate protecting group is a critical step in synthetic planning. The following diagram illustrates a simplified decision-making process for choosing between this compound and a cyclic acetal based on the substrate's electronic properties and the desired reaction conditions.
Caption: Decision workflow for aldehyde protection.
References
Cross-reactivity studies of Benzal diacetate with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of benzal diacetate with various functional groups, supported by experimental data. This compound, also known as benzylidene diacetate, serves as a common protecting group for benzaldehyde (B42025). Its geminal diacetate structure offers stability under specific conditions while allowing for deprotection when necessary. Understanding its compatibility and reactivity with other functional groups is paramount for designing efficient and selective synthetic routes.
Reactivity Overview
This compound is an acylal (a type of acetal), which protects the aldehyde from a variety of transformations, including oxidation and nucleophilic attack. Its stability is pH-dependent. Generally, it is stable under neutral and basic conditions but is readily cleaved under acidic conditions to regenerate the parent aldehyde. Strong nucleophiles can also react with this compound, leading to the displacement of the acetate (B1210297) groups.[1]
Cross-Reactivity with Key Functional Groups
1. Ketones
A significant advantage of using this compound as a protecting group is the ability to chemoselectively protect aldehydes in the presence of ketones.[2] Experimental studies have shown that under conditions optimized for the formation of this compound from benzaldehyde, ketones such as acetophenone (B1666503) and benzophenone (B1666685) do not react to form the corresponding 1,1-diacetates.[2] This high degree of chemoselectivity allows for the selective manipulation of other functional groups in a molecule while the aldehyde remains protected.
2. Alcohols
The acetal (B89532) nature of this compound makes it susceptible to reaction with alcohols, particularly under acidic catalysis.[1][3] In the presence of acid, alcohols can participate in a transacetalization reaction, leading to the formation of a new acetal or hemiacetal.[3] Hydrolysis can also occur, especially in the presence of water, to yield benzaldehyde and acetic acid.[1] Under strictly neutral or basic conditions, this compound is generally compatible with alcohol functional groups.
3. Amines
Amines are nucleophiles that can potentially react with this compound.[1] The reaction can proceed via nucleophilic attack at the electrophilic carbonyl carbon of the acetate groups or at the benzylic carbon. The direct reaction of a carboxylic acid and an amine is often difficult because the amine deprotonates the acid; however, heating an ammonium (B1175870) carboxylate salt above 100°C can form an amide.[4] In the context of this compound, primary and secondary amines could potentially displace the acetate groups, especially under conditions that promote the reaction.
4. Thiols
Thiols are potent nucleophiles and are known to react with carbonyl compounds to form thioacetals.[5] Given their high nucleophilicity, thiols and their conjugate bases, thiolates, are expected to react with this compound.[5][6] The reaction would likely involve the nucleophilic attack of the sulfur atom on the benzylic carbon, leading to the displacement of one or both acetate groups. This reactivity is analogous to the formation of thioacetals from aldehydes and thiols.[5] The reaction conditions, such as pH, can significantly influence the rate and selectivity of thiol reactions.[7]
Data Presentation: Chemoselectivity in Aldehyde Protection
The following table summarizes the results of competitive reactions demonstrating the selective protection of benzaldehyde over various ketones.
| Aldehyde | Ketone Present | Catalyst | Solvent | Reaction Time | Aldehyde Conversion (%) | Ketone Conversion (%) | Reference |
| Benzaldehyde | Acetophenone | P₂O₅/Kaolin | Solvent-free | 30 min | >95% (Yield of diacetate: 83%) | No Reaction | [2] |
| Benzaldehyde | Trimethoxyacetophenone | P₂O₅/Kaolin | Solvent-free | 30 min | High | No Reaction | [2] |
| Benzaldehyde | Benzophenone | P₂O₅/Kaolin | Solvent-free | 30 min | High | No Reaction | [2] |
Mandatory Visualizations
Caption: General scheme of benzaldehyde protection and deprotection.
Caption: Workflow for chemoselective protection of benzaldehyde.
References
- 1. Buy this compound | 581-55-5 [smolecule.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic comparison of acid-catalyzed vs base-catalyzed deprotection
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions, allowing for the selective transformation of complex molecules. However, the efficacy of a protecting group strategy hinges not only on its installation but also on its clean and efficient removal. This guide provides a detailed, objective comparison of two fundamental deprotection strategies: acid-catalyzed and base-catalyzed cleavage, with a focus on commonly employed protecting groups for hydroxyl functionalities.
This comparison is supported by available experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of the mechanistic nuances and practical considerations for each approach.
At a Glance: Key Differences in Deprotection Strategies
| Feature | Acid-Catalyzed Deprotection | Base-Catalyzed Deprotection |
| Mechanism | Typically involves protonation of the protecting group, followed by nucleophilic attack or elimination.[1][2] | Generally proceeds via direct nucleophilic attack of a base on an electrophilic center of the protecting group.[3][4] |
| Substrate Scope | Effective for acid-labile groups such as acetals, ketals, silyl (B83357) ethers, and tert-butyl esters.[5][6] | Suited for base-labile groups like esters (saponification) and some carbamates.[4][5] |
| Reversibility | Often a reversible process, requiring careful control of reaction conditions to drive it to completion.[3] | Typically irreversible, as the deprotonation of the product carboxylic acid (in ester hydrolysis) drives the equilibrium forward.[3] |
| Chemoselectivity | Can be highly selective based on the differential acid lability of various protecting groups. | Can offer excellent chemoselectivity, especially when certain groups are sensitive to acidic conditions. |
| Common Reagents | Mineral acids (HCl, H₂SO₄), organic acids (TFA, AcOH, TsOH), Lewis acids (TiCl₄, ZnBr₂).[1][7] | Hydroxides (NaOH, KOH), alkoxides (NaOMe, KOtBu), amines (piperidine).[8][9] |
Mechanistic Pathways: A Visual Comparison
The fundamental difference between acid- and base-catalyzed deprotection lies in the initial activation step. Acid catalysis enhances the electrophilicity of the protecting group, making it more susceptible to nucleophilic attack, while base catalysis typically involves the direct attack of a nucleophilic base.
Acid-Catalyzed Deprotection of an Acetate (B1210297) Ester
In the acid-catalyzed hydrolysis of an acetate ester (A_AC2 mechanism), the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol regenerates the carboxylic acid and the acid catalyst.[3]
Base-Catalyzed Deprotection of an Acetate Ester
The base-catalyzed hydrolysis of an acetate ester, also known as saponification (B_AC2 mechanism), involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.[3][4] This forms a tetrahedral intermediate which then collapses to yield a carboxylic acid and an alkoxide. The alkoxide subsequently deprotonates the carboxylic acid, forming a carboxylate salt and an alcohol. This final acid-base reaction is essentially irreversible and drives the reaction to completion.[3]
Quantitative Comparison: Deprotection of Ethyl Acetate
To illustrate the kinetic differences, here is a comparison of the hydrolysis of ethyl acetate under acidic and basic conditions.
| Condition | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Acidic | 0.5 M HCl | 25 | Varies with acid concentration | ~46 |
| Basic | 0.01 M NaOH | 25 | 0.1120 L·mol⁻¹·s⁻¹ | 11.56 |
Data compiled from multiple sources.[3][10]
As the data indicates, the base-catalyzed hydrolysis of ethyl acetate is significantly faster than the acid-catalyzed reaction under these conditions. The irreversible nature of saponification contributes to its efficiency.[3]
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of an Acetylated Alcohol
Objective: To deprotect an acetylated alcohol using hydrochloric acid.
Materials:
-
Acetylated substrate
-
Methanol (B129727) (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the acetylated compound (1.0 equiv) in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated HCl (e.g., 0.1-0.5 equiv) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require heating to reflux for completion, depending on the substrate's reactivity.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography if necessary.[11]
Protocol 2: Base-Catalyzed Deprotection of an Acetylated Alcohol (Saponification)
Objective: To deprotect an acetylated alcohol using sodium hydroxide.
Materials:
-
Acetylated substrate
-
Ethanol (B145695) (EtOH) or Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
Ethyl acetate (EtOAc) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the acetylated compound (1.0 equiv) in ethanol or methanol in a round-bottom flask.
-
Add the NaOH solution (1.1-2.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slow addition of HCl solution to pH ~7.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude thiol.[8]
-
Purify the product by column chromatography if necessary.
Silyl Ethers: A Case of Mechanistic Divergence
Silyl ethers are a cornerstone of alcohol protection due to their tunable stability. While often removed with fluoride (B91410) sources, their cleavage under acidic and basic conditions presents another layer of selectivity.
Acid-Catalyzed Cleavage: The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The stability of silyl ethers in acidic media is highly dependent on steric hindrance around the silicon atom, with the general order of stability being: TMS < TES < TBDMS < TIPS < TBDPS.[1][12]
Base-Catalyzed Cleavage: This proceeds via nucleophilic attack of a hydroxide or alkoxide on the silicon atom. The stability order under basic conditions is generally: TMS < TES < TBDMS ≈ TBDPS < TIPS.[1][12] It is noteworthy that while TBDMS and TBDPS have comparable stability in basic media, TBDPS is significantly more stable under acidic conditions.[12]
Due to the distinct mechanistic pathways, a direct kinetic comparison is less straightforward than for esters. The choice between acidic or basic deprotection of silyl ethers is often dictated by the presence of other functional groups in the molecule and the desired level of selectivity.
Logical Workflow for Deprotection Strategy Selection
Conclusion
The choice between acid- and base-catalyzed deprotection is a critical decision in synthetic planning that extends beyond mere protecting group lability. A thorough understanding of the underlying mechanisms is essential for predicting reaction outcomes, ensuring chemoselectivity, and optimizing reaction conditions. While base-catalyzed saponification of esters is often kinetically favored and irreversible, acid-catalyzed methods offer a complementary approach for a wide range of protecting groups. For silyl ethers, the differential stability under acidic and basic conditions provides a powerful tool for selective deprotection in complex molecular architectures. By carefully considering the substrate, the presence of other functional groups, and the desired outcome, researchers can harness the full potential of these fundamental deprotection strategies to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. glenresearch.com [glenresearch.com]
- 10. uv.es [uv.es]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzal Diacetate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential information and step-by-step procedures for the proper disposal of Benzal diacetate, designed for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance.[1]
Immediate Safety and Handling Considerations
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) should always be worn when handling this chemical to prevent skin and eye contact.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Be sure to inspect them for any damage before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse the eyes with plenty of water. If contact lenses are worn, remove them if it is easy to do so. If eye irritation persists, seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. Chemical waste should not be disposed of in the regular trash or poured down the drain.[2] It is essential to manage it through your institution's Environmental Health and Safety (EHS) hazardous waste program.[2]
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including any unused product and contaminated lab materials (e.g., glassware, plasticware, and PPE), in a designated and compatible hazardous waste container.[2]
-
Ensure the waste container is properly labeled with its contents.
Step 2: Storage
-
Store the labeled hazardous waste container in a designated satellite accumulation area near the point of generation.[2]
Step 3: Arrange for Disposal
-
When the container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste collection, which may involve submitting an online or paper form.[2]
Step 4: Disposal of Empty Containers
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing and allowing the container to air dry, the original label should be defaced or removed. The container may then be disposed of in the regular trash, unless your institutional policy dictates otherwise.[2]
Quantitative Data for Disposal Planning
Safety Data Sheets for this compound do not specify quantitative environmental limits as it is not classified as hazardous to the environment.[1][3] However, it is important to minimize the release of any chemical into the environment.
| Property | Value | Source |
| CAS Number | 581-55-5 | [3][4] |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Physical Form | Solid | [3] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Environmental Hazards | Not regulated as a dangerous good for transport. Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants. | [1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Benzal diacetate
Essential Safety and Handling Guide for Benzal Diacetate
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While some safety data sheets (SDS) classify this compound as not hazardous, others indicate it may be harmful if swallowed, necessitating careful handling and adherence to the following protocols.[1][2][3]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for quick reference.
| Property | Value | Source(s) |
| Physical State | Solid, powder to lump | [2][3] |
| Appearance | White to almost white | [3] |
| CAS Number | 581-55-5 | [2] |
| Melting Point | 44 - 46 °C / 111.2 - 114.8 °F | [2][3] |
| Boiling Point | 220 °C (at 760 mmHg) | [4] |
| Flash Point | 105.7 °C | [4] |
| Occupational Exposure Limits | No data available | [1][5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent contact and exposure. The following equipment should be used whenever handling this compound.
| Protection Type | Specification | Notes & Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Must conform to European Standard EN 166 or equivalent.[2][5][6] |
| Skin & Body Protection | Standard laboratory coat. Long-sleeved clothing. | Ensure full coverage of arms to prevent accidental skin contact.[2] |
| Hand Protection | Chemical-resistant gloves. | Inspect gloves for damage before each use.[2][5] Recommended materials may include nitrile rubber, neoprene, or PVC, but you must consult the specific glove manufacturer's chemical resistance guide for breakthrough times and thickness recommendations as no specific data is available for this compound.[6] |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. | A laboratory fume hood or other local exhaust ventilation is required.[1][5] For large spills or emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol minimizes risks during the handling of this compound.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood or other local exhaust ventilation system.[1][5]
-
Safety Equipment: Confirm that a safety shower and an eyewash station are accessible and in good working order before beginning work.[1]
-
Work Area: Designate a specific area for handling. Ensure the area is clean and uncluttered.
Step 2: Donning PPE
-
Put on your lab coat and ensure it is fully buttoned.
-
Don safety glasses or goggles.
-
Inspect and put on the appropriate chemical-resistant gloves.
Step 3: Handling the Chemical
-
Avoid Dust: Handle the solid material carefully to avoid creating dust.[2][4]
-
Portioning: When weighing or transferring, use techniques that minimize the generation of airborne particles.
-
Contact Avoidance: Avoid all direct contact with skin, eyes, and clothing.[1][2]
Step 4: Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly after use.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact, followed by your lab coat and eye protection.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[1] Do not eat, drink, or smoke in the laboratory.[6]
Emergency Procedures
First Aid Measures
In case of accidental exposure, follow these immediate first aid steps.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. Seek medical attention if you feel unwell or if breathing is difficult.[1][2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2] Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[1][2] |
| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting.[5] Seek immediate medical attention.[2] |
Accidental Release and Spill Response
For any accidental release, follow the structured workflow below. Personal safety is the top priority.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance. Chemical waste must not be disposed of in the regular trash or poured down the drain.[7][8]
Step 1: Waste Segregation and Collection
-
Collect all waste materials, including unused this compound, contaminated labware, and used PPE, in a designated hazardous waste container.[7]
-
Ensure the waste container is made of a compatible material, is in good condition, and can be securely sealed.
Step 2: Labeling
-
Clearly label the hazardous waste container with "Hazardous Waste" and list the full chemical name: "this compound".
-
Keep the container closed at all times except when adding waste.
Step 3: Disposal of Empty Containers
-
An empty container that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the solvent rinsate as hazardous waste and add it to your designated liquid hazardous waste container.[7]
-
After the triple-rinse and allowing it to air dry, deface the original label. The container may then be disposed of in the regular trash or recycled, pending institutional policy.[7]
Step 4: Scheduling Waste Pickup
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][7] Entrust all final disposal to a licensed waste disposal company.[1]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. louisville.edu [louisville.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
